N,N,N',N'-Tetramethyl-P-phenylenediamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-11(2)9-5-7-10(8-6-9)12(3)4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAOGUFAAWZWNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | |
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| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID5026124 | |
| Record name | N,N,N',N'-Tetramethyl-p-phenylenediamine | |
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Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Leaflets or a drab green solid. (NTP, 1992), Solid; [Merck Index] Drab green solid; [NTP] Grey powder; [Sigma-Aldrich MSDS] | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | Tetramethyl-p-phenylenediamine | |
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Boiling Point |
500 °F at 760 mmHg (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | |
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Flash Point |
greater than 235 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
0.07 [mmHg] | |
| Record name | Tetramethyl-p-phenylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
100-22-1, 27215-51-6 | |
| Record name | N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | |
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| Record name | N,N,N′,N′-Tetramethyl-p-phenylenediamine | |
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| Record name | Tetramethyl-p-phenylenediamine | |
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| Record name | Tetramethylphenylenediamine | |
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| Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetramethyl- | |
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| Record name | N,N,N',N'-Tetramethyl-p-phenylenediamine | |
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| Record name | N,N,N',N'-tetramethyl-p-phenylenediamine | |
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| Record name | TETRAMETHYL-P-PHENYLENEDIAMINE | |
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Melting Point |
120 to 124 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21091 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)
For Researchers, Scientists, and Drug Development Professionals
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD), a colorless solid, is a significant organic compound primarily recognized for its role as a redox indicator.[1][2] Upon one-electron oxidation, it forms a stable and intensely colored blue radical cation known as Wurster's Blue, a characteristic that has cemented its importance in various analytical and biochemical applications.[2][3][4] This guide provides a comprehensive overview of the prevalent synthetic routes and purification methodologies for TMPD, tailored for professionals in research and development.
Synthesis of this compound
Several methods have been established for the synthesis of TMPD. The most common approaches involve the direct methylation of p-phenylenediamine (B122844) or reductive amination pathways.
Methylation of p-Phenylenediamine
Direct methylation of p-phenylenediamine is a widely employed method. Various alkylating agents can be used, though some historical methods resulted in low yields.[5] A highly effective and well-documented procedure utilizes dimethyl sulfate (B86663).[5]
Reaction Pathway:
Caption: Methylation of p-phenylenediamine followed by dealkylation to yield TMPD.
This procedure involves two main steps: the exhaustive methylation of p-phenylenediamine with dimethyl sulfate to form a quaternary ammonium salt, followed by the dealkylation of this intermediate using ethanolamine.[5] This method is advantageous as it is more convenient than older techniques that required high temperatures and pressures in sealed tubes.[5]
Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines, which can be adapted for the synthesis of TMPD.[6][7] This reaction utilizes excess formic acid and formaldehyde (B43269) to achieve methylation.[6][8] A key advantage of this method is that it stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[6][9]
Reaction Pathway:
Caption: Eschweiler-Clarke reaction pathway for TMPD synthesis.
The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid acting as a hydride donor.[6][8] This process is repeated until the tertiary amine is formed.[7]
Quantitative Data Summary
| Synthesis Method | Starting Material | Key Reagents | Yield | Notes |
| Methylation/Dealkylation | p-Phenylenediamine | Dimethyl sulfate, Sodium bicarbonate, Ethanolamine | 82-88%[5] | A robust and high-yield procedure well-documented in Organic Syntheses.[5] |
| Eschweiler-Clarke | p-Phenylenediamine | Formaldehyde, Formic acid | High (Specific yield for TMPD not detailed in results) | Avoids quaternary salt formation; reaction is irreversible due to CO2 loss.[6] |
| Alkylation/Decarboxylation | p-Phenylenediamine | Sodium chloroacetate | 28%[5] | A lower-yield, multi-step process.[5] |
Experimental Protocols
Protocol 1: Synthesis via Methylation of p-Phenylenediamine[5]
Caution: Dimethyl sulfate is toxic and a suspected carcinogen. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[5] TMPD may cause dermatitis upon skin contact.[5]
-
Reaction Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, thermometer, and a pressure-compensated dropping funnel, combine 54 g (0.5 mole) of powdered p-phenylenediamine, 310 g (3.7 mole) of sodium bicarbonate, and 250 ml of water.
-
Methylation: Maintain the solution temperature at 18–22°C using an ice bath. With vigorous stirring, add 320 ml (3.4 mole) of dimethyl sulfate over a period of 30 to 50 minutes.
-
After the addition is complete, continue stirring for 30 minutes at 20-25°C, then for 1 hour at 30°C, and finally for 2 hours at 65-70°C to destroy excess dimethyl sulfate.
-
Dealkylation: Cool the mixture to 25°C and add 400 ml (6.6 moles) of ethanolamine. Heat the mixture to reflux (approximately 110°C) for 3 hours.
-
Isolation: Cool the reaction mixture to 70°C and add 500 ml of water. Transfer the mixture to a separatory funnel and separate the lower oily layer.
-
Purification of Crude Product: The oily product solidifies upon cooling to about 20°C. Filter the solid lumps by suction, crush them, and wash four times with 50 ml portions of ice water.
-
Drying: Dry the product over silica (B1680970) gel in a vacuum to yield 62–72 g (82–88%) of white, glistening scales with a melting point of 51°C.
Protocol 2: General Procedure for Eschweiler-Clarke Reaction[7]
-
Reaction Setup: To the amine (e.g., p-phenylenediamine, 1 equivalent), add formic acid (at least 4 equivalents) and a 37% aqueous solution of formaldehyde (at least 4 equivalents).
-
Reaction: Heat the mixture at 80-100°C for several hours (typically 12-18 hours). The reaction is complete when the evolution of carbon dioxide ceases.
-
Work-up: Cool the reaction mixture to room temperature. Add water and an appropriate acid (e.g., HCl) to neutralize any remaining formic acid and amine.
-
Wash the aqueous phase with an organic solvent (e.g., dichloromethane) to remove non-basic impurities.
-
Isolation: Basify the aqueous phase to a high pH (e.g., pH 11) with a strong base like NaOH.
-
Extract the liberated tertiary amine product with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to obtain the crude product.
Purification of this compound
The final purity of TMPD is critical for its applications, especially in sensitive analytical and biochemical assays. Several methods can be employed for its purification.
Purification Workflow
Caption: General purification workflow for TMPD and its dihydrochloride salt.
Recrystallization
Recrystallization is a common method for purifying solid organic compounds. For the free base TMPD, suitable solvents need to be empirically determined, though it is soluble in alcohol and chloroform (B151607) and slightly soluble in water.[2]
For the more stable dihydrochloride salt (TMPD·2HCl), recrystallization can be performed from isopropyl or n-butyl alcohol saturated with HCl.[10]
Sublimation
Vacuum sublimation is a highly effective method for purifying the TMPD free base.[10] This technique is particularly useful for removing non-volatile impurities. The solid is heated under vacuum, causing it to transition directly into the gas phase, and it is then condensed back into a solid on a cold surface, leaving impurities behind.
Column Chromatography
For separating TMPD from closely related impurities, column chromatography can be employed. A reverse-phase HPLC method has been described for the analysis of TMPD using a C18 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[11] This analytical method can be scaled up to a preparative scale for purification.[11]
Protocol 3: Purification via the Dihydrochloride Salt[10]
-
Salt Formation: Dissolve the crude TMPD free base in an appropriate solvent and bubble dry HCl gas through the solution, or add a solution of HCl in a suitable solvent (e.g., ether), to precipitate the dihydrochloride salt.
-
Recrystallization of the Salt: Isolate the crude salt and recrystallize it from isopropyl or n-butyl alcohol that has been saturated with HCl gas.
-
Conversion to Free Base: Dissolve the purified salt in water and treat it with an aqueous NaOH solution to regenerate the free base.
-
Final Isolation: Filter the precipitated pure TMPD, wash thoroughly with water, and dry it under vacuum. For the highest purity, this product can then be sublimed.
Physical and Chemical Properties
| Property | This compound (TMPD) | This compound Dihydrochloride (TMPD·2HCl) |
| CAS Number | 100-22-1[2][12] | 637-01-4[10][13] |
| Molecular Formula | C10H16N2[2][12] | C10H18Cl2N2[14] |
| Molecular Weight | 164.25 g/mol [12] | 237.17 g/mol [15][16] |
| Appearance | Colorless to white solid; may appear as crystals, powder, or lumps.[2][5][17] | Off-white to gray or pale-yellow powder.[10][15][18] |
| Melting Point | 47-54°C[17] (Lit: 51°C[2][5]) | 222-224°C (lit)[19] |
| Boiling Point | 260°C[2] | N/A |
| Solubility | Soluble in alcohol, chloroform; slightly soluble in water.[2] | Soluble in water (50 mg/ml), DMSO, PBS (pH 7.2).[18][20] |
This guide outlines the principal, high-yield methods for the synthesis of TMPD and the established techniques for its purification. For researchers and developers, selecting the appropriate synthesis and purification strategy will depend on the required scale, purity, and available resources. The detailed protocols provided offer a solid foundation for laboratory implementation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Tetramethylphenylenediamine - Wikipedia [en.wikipedia.org]
- 3. Formation and reactions of the Wurster's blue radical cation during the reaction of this compound with oxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 27215-51-6 | Benchchem [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 10. This compound dihydrochloride | 637-01-4 [chemicalbook.com]
- 11. Separation of N,N,N’,N’-Tetramethyl-p-phenylenediamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. This compound | C10H16N2 | CID 7490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. biosynth.com [biosynth.com]
- 14. This compound dihydrochloride, 98+% 10 g | Request for Quote [thermofisher.com]
- 15. This compound dihydrochloride - CAS-Number 637-01-4 - Order from Chemodex [chemodex.com]
- 16. Buy N,N,N′,N′-Tetramethyl-p-phenylenediamine dihydrochloride, 99% - 637-01-4 – TMPPD, Wurster’s reagent, TMPD dihydrochloride in India | Otto Chemie Pvt Ltd [ottokemi.com]
- 17. This compound, 98+% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 18. adipogen.com [adipogen.com]
- 19. usbio.net [usbio.net]
- 20. This compound dihydrochloride, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to the Physicochemical Properties of Wurster's Blue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Wurster's blue, the radical cation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). This document details its redox chemistry, spectroscopic characteristics, and stability, offering structured data and detailed experimental protocols for its synthesis and analysis.
Core Physicochemical Properties
Wurster's blue is a historically significant organic radical cation known for its intense blue color.[1] It is formed through the one-electron oxidation of the colorless this compound (TMPD). Its properties are of significant interest in various fields, including as a redox indicator and for studying electron transport chains.[1]
Table 1: General Physicochemical Properties of this compound (TMPD)
| Property | Value |
| Molecular Formula | C₁₀H₁₆N₂ |
| Molar Mass | 164.25 g/mol |
| Appearance | Colorless crystalline solid |
| Melting Point | 51 °C |
| Boiling Point | 260 °C |
| Solubility | Slightly soluble in cold water, more soluble in hot water. Soluble in organic solvents. |
Redox Chemistry and Stability
Wurster's blue participates in a two-step redox process. The first step is a reversible one-electron oxidation of TMPD to form the stable radical cation, Wurster's blue. The second one-electron oxidation yields a dication which is notably unstable, especially in aqueous solutions.[2]
The stability of Wurster's blue is influenced by its environment. The radical cation can undergo disproportionation, a reaction where two radicals react to form the neutral TMPD and the unstable dication.[1] This process is a key factor in its degradation. Recent research has focused on modifying the TMPD structure to enhance the stability of the radical cation for applications such as non-aqueous redox flow batteries.[1] For instance, derivatives have been synthesized with half-lives extending to several months.[1]
Table 2: Redox Potentials of the TMPD/Wurster's Blue Couple
| Solvent | Supporting Electrolyte | E₁/₂ (V vs. reference electrode) | Reference Electrode |
| Acetonitrile (B52724) | 0.1 M TBAPF₆ | -0.30 (reduction), +0.29 (oxidation) | Fc⁺/Fc |
| Aqueous Solution | - | +0.276 | NHE |
Note: Redox potentials can vary significantly with the solvent, electrolyte, and reference electrode used.
Spectroscopic Properties
The intense blue color of Wurster's blue is due to its strong absorption in the visible spectrum. Its spectroscopic properties are key to its identification and quantification.
UV-Visible Spectroscopy
The UV-Vis spectrum of Wurster's blue in acetonitrile exhibits characteristic absorption bands.[3] The molar absorptivity (ε), a measure of how strongly a substance absorbs light at a given wavelength, is an important parameter for quantitative analysis.[4] The position of the absorption maximum (λmax) can be influenced by the solvent polarity, a phenomenon known as solvatochromism.[5][6]
Table 3: UV-Visible Absorption Data for Wurster's Blue
| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Acetonitrile | 563 | Data not readily available in searched sources |
| Various Solvents | Shifts observed with changing polarity | Values vary with solvent[5][7] |
Electron Paramagnetic Resonance (EPR) Spectroscopy
As a radical species with an unpaired electron, Wurster's blue is EPR active. The EPR spectrum provides information about the electronic environment of the unpaired electron through the g-value and hyperfine coupling constants (hfccs).[8] The g-value for a free electron is approximately 2.0023, and deviations from this value in molecules provide insight into their electronic structure.[8] Hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei, leading to the splitting of EPR lines.
Table 4: EPR Spectroscopic Data for Wurster's Blue (TMePD•⁺)
| Parameter | Value (in Acetonitrile) |
| g-value | 2.0059 ± 0.0001 |
| aN (mT) | 0.7156 |
| aarom H (mT) | 0.2071 |
| aCH₃ H (mT) | 0.6686 |
Data from a study of N,N,N',N'-tetrasubstituted p-phenylenediamine (B122844) radical cations.[3]
Experimental Protocols
Synthesis of Wurster's Blue Perchlorate (B79767)
This protocol describes the chemical synthesis of Wurster's blue as its perchlorate salt.
Materials:
-
This compound hydrochloride
-
Sodium perchlorate
-
Aqueous bromine solution
-
Dry ether
-
Ice bath
Procedure:
-
Dissolve 0.5 g of tetramethyl-p-phenylenediamine hydrochloride in a solution of 8.75 mL of water and 15 mL of methanol containing 6.25 g of sodium perchlorate.[3]
-
Cool the solution to -10 °C using an ice bath.[3]
-
Add 15.88 mL of a 51 μL aqueous bromine solution dropwise to the cooled solution.[3]
-
Filter the resulting crystals.[3]
-
Wash the crystals several times with small portions of ice-cold methanol.[3]
-
Perform a final wash with an abundance of dry ether.[3]
-
Dry the crystals to obtain Wurster's blue perchlorate.[3]
Characterization by Cyclic Voltammetry (CV)
This protocol outlines the electrochemical characterization of the TMPD/Wurster's blue redox couple.
Materials and Equipment:
-
Wurster's blue salt (e.g., perchlorate)
-
Acetonitrile (or other suitable solvent)
-
Supporting electrolyte (e.g., 0.1 M TBAPF₆)
-
Potentiostat
-
Three-electrode cell:
-
Working electrode (e.g., Glassy Carbon)
-
Counter electrode (e.g., Platinum wire)
-
Reference electrode (e.g., Ag/AgNO₃ or Fc⁺/Fc internal reference)
-
Procedure:
-
Prepare a solution of the Wurster's blue salt in the chosen solvent with the supporting electrolyte.
-
Assemble the three-electrode cell with the prepared solution.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammogram, including the potential window, scan rate, and number of cycles.
-
Run the cyclic voltammetry experiment to record the current response as a function of the applied potential.
-
Analyze the resulting voltammogram to determine the redox potentials (E₁/₂) for the TMPD/Wurster's blue and Wurster's blue/dication couples.
Characterization by UV-Visible Spectroscopy
This protocol details the measurement of the UV-Vis absorption spectrum of Wurster's blue.
Materials and Equipment:
-
Wurster's blue salt
-
Spectroscopic grade solvent (e.g., acetonitrile)
-
UV-Visible spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of the Wurster's blue salt in the chosen solvent. The concentration should be chosen to give an absorbance in the optimal range of the instrument (typically 0.1 - 1.0).
-
Fill a quartz cuvette with the pure solvent to use as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank with a cuvette containing the Wurster's blue solution.
-
Measure the absorption spectrum over the desired wavelength range (e.g., 300-800 nm).
-
Identify the wavelength of maximum absorbance (λmax) and record the absorbance value. If the concentration and path length are known, calculate the molar absorptivity (ε).
Characterization by EPR Spectroscopy
This protocol describes the acquisition of the EPR spectrum of Wurster's blue.
Materials and Equipment:
-
Wurster's blue salt
-
EPR-grade solvent (e.g., acetonitrile)
-
EPR spectrometer
-
EPR sample tubes
Procedure:
-
Prepare a solution of the Wurster's blue salt in the chosen solvent.
-
Transfer the solution to an EPR sample tube.
-
Place the sample tube into the EPR spectrometer's resonant cavity.
-
Tune the spectrometer to the appropriate microwave frequency.
-
Set the parameters for the experiment, including the magnetic field sweep range, modulation frequency, and microwave power.
-
Record the EPR spectrum.
-
Analyze the spectrum to determine the g-value and hyperfine coupling constants.
Visualizations of Pathways and Workflows
Redox Pathway of TMPD
Caption: Reversible one-electron redox reactions of TMPD.
Experimental Workflow for Characterization
Caption: Workflow from synthesis to physicochemical characterization.
Electron Transfer to Cytochrome c
TMPD is a well-known artificial electron donor to cytochrome c, which in turn reduces cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[9][10][11]
Caption: Electron donation from TMPD to the cytochrome c cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Robust non-covalent and covalent anchored N,N,N′,N’-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting: implication for on-surface chemistry and electro-catalytic determinations - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. dspace.su.edu.ly [dspace.su.edu.ly]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome c phosphorylation: Control of mitochondrial electron transport chain flux and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Cytochrome C? [synapse.patsnap.com]
- 11. chem.tamu.edu [chem.tamu.edu]
The Role of TMPD as an Electron Donor for Cytochrome c: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is a widely utilized artificial electron donor in the study of mitochondrial respiration and the function of cytochrome c oxidase (Complex IV). Its ability to directly reduce cytochrome c provides a powerful tool to isolate and analyze the activity of the terminal segment of the electron transport chain (ETC). This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation related to the use of TMPD as an electron donor for cytochrome c.
TMPD is a membrane-permeable molecule that, in its reduced form, can donate electrons directly to cytochrome c.[1] This process bypasses the earlier complexes of the ETC (Complex I and Complex III), allowing for the specific investigation of cytochrome c oxidase activity.[2][3] In experimental setups, ascorbate (B8700270) is commonly used as a reducing agent to maintain TMPD in its reduced state, ensuring a continuous supply of electrons to cytochrome c.[1][4][5] The subsequent oxidation of reduced cytochrome c by cytochrome c oxidase can then be monitored, typically through spectrophotometry or high-resolution respirometry.[6][7][8]
Mechanism of Action
The fundamental principle behind the use of TMPD lies in its ability to mediate electron transfer to cytochrome c. The unprotonated form of TMPD is the active species that donates an electron to ferricytochrome c (Fe³⁺), reducing it to ferrocytochrome c (Fe²⁺).[9] The now oxidized TMPD radical cation (TMPD⁺•) is then re-reduced by ascorbate, allowing for the continuous turnover of cytochrome c.[1] The reduced cytochrome c then donates an electron to cytochrome c oxidase, which in turn reduces molecular oxygen to water.[10] This final step is the primary consumer of oxygen in the assay and is what is measured to determine the rate of Complex IV activity.
Signaling Pathway: Electron Flow from Ascorbate to Oxygen
The flow of electrons in a TMPD-driven cytochrome c oxidase assay can be visualized as a linear pathway. Ascorbate serves as the initial electron source, reducing the TMPD radical cation. Reduced TMPD then donates an electron to cytochrome c, which in turn is oxidized by cytochrome c oxidase (Complex IV). Finally, Complex IV transfers the electrons to molecular oxygen, the terminal electron acceptor.
References
- 1. Mitochondrial respiratory control is lost during growth factor deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Dysfunction and Defects in Mitochondrial Adaptation to Exercise Training in the Muscle of Patients With COPD: Disease Versus Disuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solved The compound tetramethyl-p-phenylenediamine (TMPD) | Chegg.com [chegg.com]
- 4. Kinetics of cytochrome c and TMPD oxidation by cytochrome c oxidase from the thermophilic bacterium, PS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Interaction of Mitochondrial Cytochrome c Oxidase with Thyroid Hormones: Evidence for Two Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiologics.com [cellbiologics.com]
- 7. Video: High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of electron donation to cytochrome c-555 in Chromatium vinosum from ferrocyanide, tetramethylphenylenediamine and reduced dimethylquinone. Effects of redox potential, pH and salt concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial electron transport chain: Oxidative phosphorylation, oxidant production, and methods of measurement - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrochemical Properties of N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)
For Researchers, Scientists, and Drug Development Professionals
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD), also known as Wurster's reagent, is a versatile aromatic amine with significant applications in analytical chemistry, biochemistry, and materials science due to its rich electrochemical behavior. This guide provides a comprehensive overview of its core electrochemical properties, detailed experimental protocols for its analysis, and visualizations of its key reaction pathways.
Core Electrochemical Properties
TMPD is renowned for its ability to undergo two sequential one-electron oxidations, forming a stable cation radical and a less stable dication. This property makes it an excellent redox indicator and mediator in various chemical and biological systems.
The first one-electron oxidation of the neutral TMPD molecule results in the formation of a deeply colored, stable radical cation known as Wurster's Blue. This reaction is reversible and occurs at a relatively low positive potential, making TMPD a useful tool for studying oxidizing agents and enzymatic reactions, such as those involving peroxidases and cytochrome c oxidase.
The second one-electron oxidation, which converts the Wurster's Blue radical cation (TMPD•+) to the dication (TMPD²⁺), occurs at a more positive potential. However, the dication is notably unstable in aqueous solutions.
Quantitative Electrochemical Data
The electrochemical parameters of TMPD are influenced by the solvent, electrolyte, and electrode material. Below are tables summarizing key quantitative data reported in the literature.
Table 1: Redox Potentials of TMPD
| Redox Couple | E°' (V vs. SCE) | Solvent/Electrolyte | Reference(s) |
| TMPD⁺•/TMPD | +0.27 | Acetonitrile / 0.1 M TEAP | |
| TMPD²⁺/TMPD⁺• | +0.72 | Acetonitrile / 0.1 M TEAP | |
| TMPD⁺•/TMPD | +0.013 (±0.001) | Phosphate Buffered Saline (PBS) | [1] |
| TMPD (first oxidation) | +0.20 | Dulbecco's Modified Eagle's Medium (DMEM) | [2] |
| TMPD (second oxidation) | +0.60 | Dulbecco's Modified Eagle's Medium (DMEM) | [2] |
Note: Potentials can vary based on the specific reference electrode used. The values presented here are as reported in the cited literature.
Table 2: Heterogeneous Electron Transfer Rate Constants (k⁰) for the TMPD/TMPD⁺• Couple
| k⁰ (cm s⁻¹) | Electrode Material | Solvent/Electrolyte | Reference(s) |
| ≥ 0.025 | Gold | Phosphate Buffered Saline | [1] |
Experimental Protocols
Accurate and reproducible electrochemical measurements of TMPD require careful attention to experimental detail. The following sections provide generalized protocols for common electrochemical techniques used to characterize TMPD.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental technique for characterizing the redox behavior of TMPD.
Objective: To determine the redox potentials and assess the reversibility of the electron transfer processes of TMPD.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire or foil.
-
Electrochemical Cell.
-
Potentiostat/Galvanostat.
-
This compound (TMPD).
-
Solvent: Acetonitrile or an appropriate aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Supporting Electrolyte: e.g., 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) for organic solvents or 0.1 M KCl for aqueous solutions.
-
Inert gas (Nitrogen or Argon) for deoxygenation.
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad, rinse thoroughly with deionized water and the solvent to be used, and dry.
-
Solution Preparation: Prepare a solution of TMPD (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.
-
Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Cell Assembly: Assemble the three-electrode cell with the electrodes immersed in the deoxygenated TMPD solution.
-
Cyclic Voltammetry Measurement:
-
Set the initial and final potentials to scan over the range where the redox events of TMPD are expected (e.g., from -0.2 V to +1.0 V vs. SCE).
-
Set the scan rate, typically between 20 and 100 mV/s.
-
Record the cyclic voltammogram for several cycles until a stable response is obtained.
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the formal potential (E°') as (Epa + Epc) / 2.
-
Determine the peak-to-peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Analyze the ratio of the anodic to cathodic peak currents (Ipa/Ipc), which should be close to 1 for a reversible process.
-
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the electrochemical generation of species and their spectral properties.
Objective: To observe the spectral changes associated with the oxidation of TMPD to Wurster's Blue (TMPD•+).
Materials:
-
Spectroelectrochemical cell with an optically transparent electrode (e.g., Indium Tin Oxide (ITO) coated glass or a platinum mini-grid).
-
Potentiostat/Galvanostat.
-
UV-Vis Spectrometer with a fiber optic setup.
-
Light Source.
-
Reference and Counter electrodes compatible with the cell.
-
Solution of TMPD in a suitable solvent and supporting electrolyte.
Procedure:
-
Setup: Assemble the spectroelectrochemical cell and connect it to the potentiostat and the spectrometer.
-
Blank Spectrum: Record a background spectrum of the TMPD solution at a potential where no electrochemical reaction occurs (e.g., 0 V).
-
Potential Step Experiment:
-
Apply a potential sufficient to oxidize TMPD to TMPD•+ (e.g., +0.4 V vs. SCE).
-
Simultaneously record the UV-Vis spectra at set time intervals as the oxidation proceeds.
-
-
Data Analysis:
-
Observe the appearance of new absorption bands corresponding to the formation of Wurster's Blue (typically around 565 and 615 nm).
-
Correlate the change in absorbance with the charge passed (coulombs) to quantify the relationship between the electrochemical and spectroscopic data.
-
Chronoamperometry
Chronoamperometry is used to study the kinetics of electron transfer and to determine diffusion coefficients.
Objective: To investigate the current response as a function of time following a potential step and to determine the diffusion coefficient of TMPD.
Materials:
-
Same as for Cyclic Voltammetry.
Procedure:
-
Initial Setup: Assemble the electrochemical cell with the TMPD solution as in the CV experiment.
-
Potential Step: Apply a potential step from an initial potential where no reaction occurs to a final potential where the oxidation of TMPD is diffusion-controlled (i.e., on the plateau of the voltammetric wave).
-
Current-Time Transient: Record the current as a function of time.
-
Data Analysis:
-
The current decay should follow the Cottrell equation: I(t) = nFAD¹/²C / (πt)¹/²
-
Plot I vs. t⁻¹/² to obtain a straight line.
-
The diffusion coefficient (D) can be calculated from the slope of this line, given that the number of electrons transferred (n), Faraday's constant (F), the electrode area (A), and the bulk concentration of TMPD (C) are known.
-
Signaling Pathways and Experimental Workflows
The electrochemical behavior of TMPD is central to its function in various applications. The following diagrams, created using the DOT language, illustrate key processes.
Caption: Two-electron oxidation pathway of TMPD.
Caption: TMPD as a redox mediator for cytochrome c oxidase activity.
This guide provides a foundational understanding of the electrochemical properties of this compound. For specific research applications, further optimization of the described protocols may be necessary. The provided data and methodologies serve as a valuable starting point for researchers and scientists working with this versatile redox-active molecule.
References
The Solubility Profile of N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) and its common salt, TMPD dihydrochloride (B599025), in a variety of aqueous and organic solvents. Understanding the solubility of TMPD is critical for its application as a redox indicator in various biochemical assays, including the oxidase test, and for its use in studying electron transport chain reactions. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visualization of its key biological signaling pathway.
Quantitative Solubility Data
The solubility of a compound is a fundamental physicochemical property that dictates its utility in various experimental and formulation contexts. The following tables summarize the available quantitative solubility data for TMPD and its dihydrochloride salt. It is important to note that TMPD itself is sensitive to air and heat and is insoluble in water.[1] For aqueous applications, the more stable dihydrochloride salt is typically used.
Table 1: Quantitative Solubility of TMPD Dihydrochloride
| Solvent System | Temperature | Solubility |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~1.7 mg/mL[2][3] |
| Phosphate-Buffered Saline (PBS) pH 7.2 | Not Specified | ~14.3 mg/mL[2][3] |
| Water | Not Specified | 100 mg/mL (421.64 mM)[4] |
| Water | 25 °C | 50 g/L[5] |
| Water | Not Specified | 500 mg/10 mL |
Table 2: Quantitative Solubility of TMPD (Free Base)
| Solvent System | Temperature | Solubility |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 200 mg/mL (1217.64 mM)[6] |
| Water | 70 °F (21.1 °C) | < 1 mg/mL[1] |
Qualitative Solubility Information
Table 3: Qualitative Solubility of TMPD (Free Base)
| Solvent | Solubility |
| Alcohol (Ethanol) | Freely Soluble[7][8] |
| Chloroform | Freely Soluble[7][8] |
| Ether | Freely Soluble[7] |
| Petroleum Ether | Freely Soluble[7] |
| Water | Insoluble[1] |
| Cold Water | Slightly Soluble[7][8][9] |
| Hot Water | More Soluble[7][8][9] |
Experimental Protocols for Solubility Determination
The "shake-flask" method is the gold-standard technique for determining the equilibrium solubility of a compound. It is a robust and reliable method that ensures the solution has reached saturation.
Shake-Flask Method for Solubility Determination
1. Principle:
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then determined analytically.
2. Materials and Equipment:
-
This compound (TMPD) or its dihydrochloride salt
-
Solvent of interest
-
Glass vials with screw caps (B75204) or glass-stoppered flasks
-
Orbital shaker or magnetic stirrer with a temperature-controlled water bath
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
3. Detailed Procedure:
-
Preparation: Add an excess amount of TMPD to a glass vial. The excess solid should be clearly visible after the shaking period.
-
Solvent Addition: Accurately add a known volume or mass of the desired solvent to the vial.
-
Equilibration: Tightly seal the vial and place it in the temperature-controlled shaker or water bath. Agitate the mixture at a constant speed for a predetermined time (typically 24-72 hours) to reach equilibrium. It is advisable to conduct preliminary experiments to determine the minimum time required to reach a stable concentration.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. To separate the saturated solution from the undissolved solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter. This step must be performed quickly and at the experimental temperature to avoid any changes in solubility.
-
Sample Preparation for Analysis: Accurately pipette a known volume of the clear saturated solution and dilute it with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC with a suitable detector) to determine the concentration of TMPD.
-
Calculation: Calculate the solubility of TMPD in the solvent using the following formula:
Solubility = (Concentration of diluted sample) x (Dilution factor)
The results are typically expressed in units such as mg/mL, g/100 mL, or molarity (mol/L).
Signaling Pathway and Experimental Workflow Visualization
TMPD in the Mitochondrial Electron Transport Chain
TMPD is a well-known artificial electron donor to the mitochondrial electron transport chain, specifically to cytochrome c. This property is often utilized to assay the activity of Complex IV (cytochrome c oxidase). In this pathway, ascorbate (B8700270) is first used to reduce TMPD, which then donates electrons to cytochrome c, bypassing Complexes I and II.
References
- 1. This compound | C10H16N2 | CID 7490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound dihydrochloride | ibresco [ibresco.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tetramethyl-p-phenylenediamine [drugfuture.com]
- 8. Tetramethylphenylenediamine - Wikipedia [en.wikipedia.org]
- 9. This compound, 98+% | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to N,N,N',N'-Tetramethyl-p-phenylenediamine: CAS Numbers and Safety Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD), a versatile diamine compound with significant applications in research and diagnostics. This document details its chemical identity, extensive safety data, and key experimental protocols, presented in a manner conducive to laboratory and professional use.
Chemical Identification
This compound is commercially available in two primary forms: the free base and its dihydrochloride (B599025) salt. Each form is identified by a unique CAS (Chemical Abstracts Service) number, which is crucial for accurate identification and regulatory compliance.
| Chemical Name | Common Name(s) | CAS Number |
| This compound | TMPD, Wurster's reagent | 100-22-1 |
| This compound dihydrochloride | TMPD dihydrochloride | 637-01-4 |
Safety Data and Hazard Information
Comprehensive safety data is paramount for the responsible handling of chemical compounds. The following sections summarize the known hazards associated with both the free base and the dihydrochloride salt of TMPD.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.
This compound (CAS: 100-22-1)
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |
| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
This compound Dihydrochloride (CAS: 637-01-4) [2][3]
| Hazard Class | Category | Hazard Statement |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[3] |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation[3] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[3] |
Quantitative Toxicological Data
The following table summarizes available quantitative toxicological data. It is important to note that for some endpoints, data is not available (N.A.) or has not been thoroughly investigated.
| Parameter | Species | Route of Administration | Value | CAS Number |
| LD50 | Rat | Oral | N.A. | 637-01-4[4] |
| LC50 | Rat | Inhalation | N.A. | 637-01-4[4] |
| LD50 | Rabbit | Dermal | N.A. | 637-01-4[4] |
Some sources indicate that for the free base (CAS 100-22-1), ingestion of less than 150 grams may be fatal or cause serious health damage in humans.[5] It may also cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[5]
Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
General Handling Precautions:
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use in a well-ventilated area or under a fume hood.[4]
-
Wash hands thoroughly after handling.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area.[2]
-
The substance is sensitive to moisture and may darken upon storage.[4][6]
Experimental Protocols
This compound is a key reagent in several analytical and research applications. This section provides an overview of the methodologies for some of its principal uses.
Oxidase Test for Cytochrome c Oxidase Detection
The oxidase test is a fundamental biochemical assay used to identify bacteria that produce cytochrome c oxidase, an enzyme in the electron transport chain. TMPD acts as an artificial electron donor, changing color upon oxidation.
Principle: In the presence of cytochrome c oxidase, TMPD is oxidized to form a colored product, indophenol (B113434) blue. This color change indicates a positive result.
Detailed Protocol (Filter Paper Method):
-
Reagent Preparation: Prepare a fresh 1% (w/v) solution of this compound dihydrochloride in sterile distilled water.
-
Sample Preparation: Culture the bacterial strain to be tested on a suitable, non-selective agar (B569324) medium for 18-24 hours.
-
Test Procedure: a. Place a small piece of filter paper in a sterile petri dish. b. Add one to two drops of the freshly prepared TMPD reagent to the center of the filter paper. c. Using a sterile wooden or plastic applicator stick, pick a well-isolated colony from the culture plate. d. Smear the colony onto the reagent-impregnated area of the filter paper.
-
Result Interpretation:
-
Positive: A rapid color change to blue or deep purple within 10-30 seconds.
-
Delayed Positive: Color development occurs between 30 and 60 seconds.
-
Negative: No color change or a color change after 60 seconds.
-
Workflow for the Oxidase Test
Caption: A flowchart illustrating the key steps of the oxidase test protocol.
Signaling Pathways and Mechanisms of Action
TMPD's utility in biological research stems from its ability to participate in electron transfer reactions, particularly within cellular respiration and photosynthesis.
Electron Donation to the Cytochrome c Oxidase Complex
In the oxidase test, TMPD serves as an artificial electron donor to cytochrome c, which in turn reduces cytochrome c oxidase (Complex IV of the electron transport chain). This process is central to the colorimetric detection of the enzyme.
Electron Transfer Pathway in the Oxidase Test
Caption: The electron transfer cascade involving TMPD and cytochrome c oxidase.
Interaction with Photosystem II
In photosynthetic research, TMPD can act as an artificial electron donor to Photosystem II (PSII), particularly when the natural process of water oxidation is inhibited. This allows researchers to study specific segments of the photosynthetic electron transport chain.
TMPD as an Electron Donor to Photosystem II
Caption: A diagram showing TMPD donating an electron to the P680 reaction center of Photosystem II.
This guide provides essential information for the safe and effective use of this compound in a research setting. Users should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical and adhere to all institutional safety protocols.
References
- 1. This compound | C10H16N2 | CID 7490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. himediadownloads.com [himediadownloads.com]
- 4. Tetramethyl-p-phenylenediamine Dihydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
Proper Handling and Storage of N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) Powder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the proper handling, storage, and experimental use of N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) powder, a critical reagent in various biochemical and microbiological assays. Adherence to these guidelines is essential to ensure reagent stability, experimental reproducibility, and personnel safety.
Chemical and Physical Properties
TMPD, in its dihydrochloride (B599025) salt form, is the most commonly used variant in laboratory settings due to its enhanced stability and solubility in aqueous solutions.[1]
| Property | Data |
| Appearance | White to light yellow or beige crystalline powder |
| Molecular Formula | C₁₀H₁₆N₂ · 2HCl |
| Molecular Weight | 237.17 g/mol |
| Melting Point | 222-224 °C |
| Solubility | Soluble in water, DMSO, and PBS (pH 7.2) |
| Purity | Typically ≥95% |
Safe Handling and Personal Protective Equipment (PPE)
TMPD powder is classified as an irritant and requires careful handling in a controlled laboratory environment to prevent exposure.[1]
Engineering Controls
-
Ventilation: All handling of TMPD powder should be conducted in a well-ventilated area, preferably within a chemical fume hood or a powder handling enclosure, to avoid the inhalation of dust particles.[2]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when working with TMPD powder and its solutions:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Hand Protection: Use nitrile or neoprene gloves. Gloves must be inspected before use and disposed of properly after handling the material.
-
Body Protection: A lab coat must be worn to protect against skin contact.
-
Respiratory Protection: If engineering controls are insufficient to control airborne dust, a NIOSH-approved respirator should be used.
Safe Handling Workflow
References
Spectral Properties of N,N,N',N'-Tetramethyl-p-phenylenediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) is a versatile organic compound widely utilized in various scientific disciplines. It is particularly renowned for its reversible one-electron oxidation to a stable blue-violet radical cation, commonly known as Wurster's Blue. This distinct color change and its electrochemical properties make TMPD an invaluable tool in analytical chemistry, biochemistry, and materials science. It serves as a redox indicator, an electron donor in studies of electron transport chains, and a reagent in the oxidase test for identifying bacteria possessing cytochrome c oxidase. This technical guide provides an in-depth overview of the core spectral properties of TMPD, including its absorption, fluorescence, and electrochemical characteristics, supplemented with detailed experimental protocols and visualizations to aid in its practical application.
Spectroscopic Properties
The spectral behavior of TMPD is dominated by the electronic transitions of the neutral molecule and its one-electron oxidized radical cation, Wurster's Blue.
UV-Visible Absorption Spectroscopy
The neutral form of TMPD is a colorless solid that is soluble in many organic solvents.[1] Its UV absorption spectrum is characterized by intense bands in the ultraviolet region. Upon one-electron oxidation, the intensely colored Wurster's Blue radical cation is formed, which exhibits strong absorption bands in the visible and near-infrared regions. The position and intensity of these absorption bands are influenced by the solvent polarity.
Table 1: UV-Visible Absorption Data for this compound (TMPD) and its Radical Cation (Wurster's Blue)
| Species | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| TMPD (neutral) | Acetonitrile | 258, 308 | 14,000, 2,500 | |
| TMPD (neutral) | Methanol | 256, 305 | 13,500, 2,400 | |
| TMPD (neutral) | Cyclohexane | 260, 312 | 15,000, 2,600 | |
| Wurster's Blue (TMPD•+) | Acetonitrile | 568, 619 | 12,500, 11,000 | |
| Wurster's Blue (TMPD•+) | Water | 565, 615 | - | |
| Wurster's Blue (TMPD•+) | Dichloromethane (B109758) | 570, 622 | - |
Fluorescence Spectroscopy
Neutral TMPD exhibits fluorescence in nonpolar organic liquids. The fluorescence quantum yield has been observed to be relatively constant for excitation energies up to 0.7-0.9 eV above the photoionization threshold, after which it slightly declines.
Table 2: Fluorescence Properties of this compound (TMPD)
| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Reference |
| n-Hexane | ~288 | ~330 | Not reported | |
| Isooctane | ~288 | ~332 | Not reported | |
| Tetramethylsilane | ~288 | ~335 | Not reported |
Note: Specific quantum yield values and detailed emission spectra are not extensively reported in the readily available literature.
Electrochemical Properties
TMPD undergoes two sequential one-electron oxidations. The first oxidation to the stable radical cation (Wurster's Blue) is reversible and occurs at a relatively low potential. The second oxidation to the dication is also observed, though the dication is less stable. These properties make TMPD a useful redox mediator in electrochemistry.[2]
Table 3: Electrochemical Data for this compound (TMPD)
| Redox Couple | Solvent | Supporting Electrolyte | E°' (V vs. Fc/Fc⁺) | E°' (V vs. SCE) | Reference |
| TMPD / TMPD•⁺ | Acetonitrile | 0.1 M TBAPF₆ | -0.37 | +0.01 | |
| TMPD•⁺ / TMPD²⁺ | Acetonitrile | 0.1 M TBAPF₆ | +0.28 | +0.66 | |
| TMPD / TMPD•⁺ | Dichloromethane | 0.1 M TBAPF₆ | -0.35 | +0.03 | |
| TMPD / TMPD•⁺ | Dimethylformamide (DMF) | 0.1 M TBAPF₆ | -0.40 | -0.02 | |
| TMPD / TMPD•⁺ | Dimethyl Sulfoxide (DMSO) | 0.1 M TBAPF₆ | -0.42 | -0.04 |
Note: Conversion from Fc/Fc⁺ to SCE was approximated using E°'(Fc/Fc⁺) ≈ +0.38 V vs. SCE in acetonitrile. Values in other solvents are estimates and can vary with the specific reference electrode setup.
Experimental Protocols
UV-Visible Absorption Spectroscopy
Objective: To measure the absorption spectrum of neutral TMPD and its radical cation (Wurster's Blue).
Materials:
-
This compound (TMPD)
-
Spectrophotometric grade solvents (e.g., acetonitrile, methanol, cyclohexane)
-
Oxidizing agent (e.g., bromine water, ferric chloride, or electrochemical oxidation)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of TMPD stock solution: Accurately weigh a small amount of TMPD and dissolve it in the desired solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
Measurement of neutral TMPD spectrum:
-
Dilute the stock solution to a suitable concentration (e.g., 0.01-0.1 mM) to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0).
-
Fill a quartz cuvette with the blank solvent and record the baseline.
-
Fill another cuvette with the TMPD solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
-
Generation and measurement of Wurster's Blue spectrum:
-
To a solution of neutral TMPD, add a stoichiometric amount of an oxidizing agent. For example, add a dilute solution of bromine water dropwise while monitoring the color change to deep blue-violet.
-
Alternatively, the radical cation can be generated electrochemically in a spectroelectrochemical cell.
-
Immediately record the absorption spectrum of the Wurster's Blue solution over the visible and near-infrared range (e.g., 400-800 nm).
-
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum of TMPD.
Materials:
-
This compound (TMPD)
-
Spectrophotometric grade nonpolar solvents (e.g., cyclohexane, n-hexane)
-
Fluorometer
-
Quartz fluorescence cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of TMPD in the chosen nonpolar solvent (e.g., 1-10 µM). The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Instrument Setup:
-
Set the excitation wavelength to the absorption maximum of TMPD in the chosen solvent (e.g., ~288 nm in hexane).
-
Set the emission and excitation slit widths to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Measurement:
-
Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 300-500 nm).
-
Record the spectrum of the blank solvent for background subtraction.
-
-
Quantum Yield Determination (Comparative Method):
-
Measure the integrated fluorescence intensity of the TMPD solution.
-
Under identical experimental conditions, measure the integrated fluorescence intensity of a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).
-
Calculate the quantum yield of TMPD using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Cyclic Voltammetry
Objective: To determine the redox potentials of TMPD.
Materials:
-
This compound (TMPD)
-
Electrochemical grade solvents (e.g., acetonitrile, DMF)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)
-
Potentiostat
-
Electrochemical cell with a three-electrode setup:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference)
-
Counter electrode (e.g., platinum wire)
-
-
Inert gas (e.g., argon or nitrogen) for deoxygenation
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad, rinse with deionized water and the solvent to be used, and dry it.
-
Solution Preparation: Prepare a solution of TMPD (e.g., 1-5 mM) in the chosen solvent containing the supporting electrolyte (0.1 M).
-
Deoxygenation: Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Measurement:
-
Set up the electrochemical cell with the three electrodes immersed in the solution.
-
Set the potential window to scan over the expected redox events (e.g., from -0.5 V to +1.0 V vs. Ag/AgCl).
-
Set the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram and record the current response as a function of the applied potential.
-
If using a pseudo-reference electrode, it is recommended to add an internal standard with a known redox potential (e.g., ferrocene) at the end of the experiment for accurate potential referencing.
-
Visualizations
Redox Chemistry of TMPD
The following diagram illustrates the two-step one-electron oxidation of this compound (TMPD) to its radical cation (Wurster's Blue) and subsequently to the diimine form.
Caption: Reversible one-electron oxidation steps of TMPD.
The Oxidase Test: A Biological Application
TMPD is a key reagent in the oxidase test, used to identify bacteria that produce the enzyme cytochrome c oxidase. This enzyme is part of the electron transport chain in aerobic organisms. The following workflow illustrates the principle of the oxidase test.[3][4][5][6]
Caption: Mechanism of the oxidase test using TMPD.
References
The Redox Potential of the TMPD/TMPD+ Couple: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the redox potential of the N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) and its one-electron oxidized radical cation (TMPD•+), commonly known as Wurster's Blue. This redox couple is a valuable tool in a multitude of research and development applications, from fundamental electrochemical studies to clinical diagnostics and drug discovery.
Introduction to the TMPD/TMPD+ Redox Couple
This compound (TMPD) is a colorless, solid organic compound that readily undergoes a one-electron oxidation to form a stable, intensely colored blue-violet radical cation (TMPD•+). This reversible redox reaction is central to its utility as a redox indicator and mediator in various chemical and biological systems. The standard redox potential of the TMPD/TMPD•+ couple is approximately +0.276 V versus the Standard Hydrogen Electrode (SHE), making it a mild oxidizing agent.[1]
The stability of the Wurster's Blue radical cation is a key feature, allowing for its application in systems where a sustained redox-active species is required. However, it is important to note that TMPD can undergo a second one-electron oxidation at a more positive potential to form a dication (TMPD2+), which is generally unstable in aqueous solutions.[2][3] Understanding the factors that influence the redox potential of the TMPD/TMPD•+ couple is critical for its effective application.
Quantitative Data on the Redox Potential of the TMPD/TMPD•+ Couple
The redox potential of the TMPD/TMPD•+ couple is influenced by several factors, including the solvent, the reference electrode used for measurement, and to a lesser extent, pH and temperature. The following tables summarize key quantitative data from various studies.
| Solvent | Supporting Electrolyte | Reference Electrode | E°' (V) | Notes |
| Aqueous (pH 7.4 PBS) | - | Ag/AgCl | ~0.0 | The oxidation process occurs at low potentials.[4] |
| Acetonitrile | 0.1 M TBAP | Not specified | - | Cyclic voltammogram provided in the source.[5] |
| Ionic Liquid ([C2mim][N(Tf)2]) | 20 mM TMPD + BF4− | Ag quasi-reference | -0.1 | First oxidation to the radical cation.[5] |
| Propylene Carbonate | 1.0 M LiBF4 | Li/Li+ | 3.2 | First one-electron oxidation.[6] |
| Propylene Carbonate | 1.0 M LiBF4 | Li/Li+ | 3.8 | Second one-electron oxidation to the dication.[6] |
Table 1: Redox Potential of the TMPD/TMPD•+ Couple in Various Solvents. E°' represents the formal potential.
| Factor | Condition | Effect on Redox Potential | Reference |
| pH | Decrease (more acidic) | Generally leads to an increase in redox potential for reactions involving protons. A decrease of one pH unit can increase the redox potential by 59 mV at 25°C for a 1-proton, 1-electron process.[7] While specific quantitative data for TMPD across a wide pH range is not readily available in the literature, cyclic voltammograms of similar compounds show a negative shift in oxidation potential with increasing pH, indicating that the oxidation is easier at higher pH.[8] | [7][8] |
| Temperature | Increase | The effect is generally linear and can be described by the temperature coefficient (dE°/dT). For many redox couples, an increase in temperature can lead to either an increase or decrease in the redox potential, depending on the entropy change of the reaction.[9][10] Specific quantitative data for the temperature dependence of the TMPD/TMPD•+ redox potential is not extensively documented in the reviewed literature. | [9][10] |
Table 2: Influence of pH and Temperature on the Redox Potential of the TMPD/TMPD•+ Couple.
Experimental Protocols
Determination of Redox Potential by Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique to characterize the redox properties of the TMPD/TMPD•+ couple.
Objective: To determine the formal redox potential (E°') of the TMPD/TMPD•+ couple.
Materials:
-
Potentiostat
-
Three-electrode cell:
-
Working electrode (e.g., glassy carbon, platinum, or gold)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
-
This compound (TMPD)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF6)
-
Inert gas (e.g., argon or nitrogen) for deaeration
Procedure:
-
Solution Preparation: Prepare a solution of TMPD (e.g., 1-5 mM) in the chosen solvent containing the supporting electrolyte.
-
Deaeration: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, rinse thoroughly with deionized water and the solvent, and dry it before use.
-
Cell Assembly: Assemble the three-electrode cell with the prepared solution.
-
Cyclic Voltammetry Scan:
-
Set the potential window to scan from an initial potential where no reaction occurs to a potential sufficiently positive to oxidize TMPD, and then reverse the scan back to the initial potential. A typical range could be from -0.2 V to +0.8 V vs. Ag/AgCl.
-
Set the scan rate (e.g., 100 mV/s).
-
Perform the scan and record the resulting voltammogram (current vs. potential).
-
-
Data Analysis:
-
Identify the anodic peak potential (Epa) and the cathodic peak potential (Epc) from the voltammogram.
-
Calculate the formal redox potential (E°') as the average of the peak potentials: E°' = (Epa + Epc) / 2.
-
The peak separation (ΔEp = Epa - Epc) should be close to 59/n mV (where n is the number of electrons, which is 1 for the TMPD/TMPD•+ couple) for a reversible system at 25°C.
-
Oxidase Test for Cytochrome c Oxidase Activity
TMPD is a key reagent in the oxidase test, used to identify bacteria containing cytochrome c oxidase.
Objective: To determine the presence of cytochrome c oxidase in a bacterial culture.
Materials:
-
Bacterial culture to be tested
-
Oxidase test reagent (1% this compound dihydrochloride (B599025) in sterile distilled water; prepare fresh or use commercial reagents)
-
Filter paper (Whatman No. 1)
-
Sterile applicator stick (e.g., wooden stick or platinum loop)
-
Petri dish
Procedure (Filter Paper Method):
-
Place a piece of filter paper in a clean petri dish.
-
Add 2-3 drops of the oxidase reagent to the center of the filter paper.
-
Using a sterile applicator stick, pick a well-isolated colony from the bacterial culture.
-
Smear the colony onto the reagent-impregnated filter paper.
-
Observe for a color change within 10-30 seconds.
Interpretation:
-
Positive Result: A rapid change in color to blue or deep purple indicates the presence of cytochrome c oxidase.[4][11]
-
Negative Result: The absence of a color change or a very slow, faint color change after 30 seconds is a negative result.[5]
Visualizations: Pathways and Workflows
Electron Transfer Pathway in the Oxidase Test
Caption: Electron transfer from TMPD to cytochrome c, catalyzed by cytochrome c oxidase.
Experimental Workflow for Cyclic Voltammetry
References
- 1. asm.org [asm.org]
- 2. Oxidase Test [asm.org]
- 3. Table of standard reduction potentials for half-reactions important in biochemistry - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. srd.nist.gov [srd.nist.gov]
- 11. Oxidase test - Wikipedia [en.wikipedia.org]
Methodological & Application
Standard Protocol for the TMPD Oxidase Test in Microbiology: Application Notes and Detailed Protocols
Introduction and Principle
The oxidase test is a fundamental biochemical assay in microbiology designed to determine the presence of the cytochrome c oxidase enzyme.[1][2][3] This enzyme is a key component of the electron transport chain in many aerobic and facultative anaerobic organisms, where it catalyzes the transfer of electrons from a donor molecule to a terminal electron acceptor, typically oxygen.[4][5] The test is crucial for the preliminary differentiation and identification of various bacterial species, particularly in distinguishing oxidase-negative Enterobacteriaceae from oxidase-positive Pseudomonas species.[2][6][7]
The principle of the test relies on the use of an artificial electron donor, N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride (B599025) (TMPD), which is colorless in its reduced state.[1][4][8] In the presence of cytochrome c oxidase, TMPD is oxidized, resulting in the formation of a colored product, indophenol (B113434) blue, which appears as a dark blue to purple color.[1][4][9] The absence of this color change within a specific timeframe indicates a negative result.[1]
Reagent Preparation and Storage
The most commonly used reagent for the oxidase test is Kovács' oxidase reagent.[3][4] Proper preparation and storage are critical for accurate results as the reagent can auto-oxidize.[5]
| Reagent Component | Concentration | Solvent | Storage Conditions | Shelf Life |
| This compound dihydrochloride (TMPD) | 1% (w/v) | Sterile distilled water | Store in a dark bottle at 2-8°C | Up to 1 week[3][4][10] |
Note: It is highly recommended to prepare the reagent fresh.[5][10] If the reagent turns dark blue or purple, it has auto-oxidized and should be discarded.[9] Commercially available stabilized reagents and ready-to-use discs or strips are also widely used and offer extended shelf life.[11][12]
Experimental Protocols
Several methods can be employed to perform the oxidase test. The choice of method may depend on the sample type and laboratory preference. For all methods, it is crucial to use a fresh bacterial culture (18-24 hours old) grown on non-selective, non-differential media that does not contain high concentrations of sugar, as this can inhibit oxidase activity.[1][5] Use of a platinum loop or a sterile wooden or plastic applicator is recommended to avoid false-positive reactions that can occur with iron-containing nichrome loops.[7]
Filter Paper Method
This is a rapid and widely used method.
-
Place a small piece of Whatman No. 1 filter paper in a sterile petri dish.
-
Add 1-2 drops of freshly prepared Kovács' oxidase reagent to the center of the filter paper.
-
Using a sterile wooden applicator or platinum loop, pick a well-isolated colony from the culture plate.
-
Gently rub the colony onto the reagent-impregnated area of the filter paper.[1][4]
-
Observe for a color change within the specified timeframe.
Direct Plate Method
This method is convenient for testing colonies directly on the culture plate.
-
Add 1-2 drops of Kovács' oxidase reagent directly onto a few well-isolated colonies on the agar (B569324) plate.[3]
-
Do not flood the entire plate with the reagent.
-
Observe the colonies for a color change.
-
Note: The reagent is toxic to bacteria, so subculturing should be performed before adding the reagent if the culture needs to be preserved.[10]
Swab Method
This method is simple and avoids direct contact of the reagent with the culture plate.
-
Dip a sterile cotton swab into the Kovács' oxidase reagent.
-
Touch the tip of the swab to a well-isolated colony.
-
Observe the swab for a color change.[8]
Test Tube Method (Gaby and Hadley's Oxidase Test)
This method is typically used for broth cultures.
-
Grow a fresh bacterial culture in 4.5 ml of nutrient broth for 18-24 hours.[1][3][5]
-
Add 0.2 ml of 1% α-naphthol in 95% ethanol (B145695) (Reagent A).[5][6]
-
Add 0.3 ml of 1% p-aminodimethylaniline oxalate (B1200264) (Reagent B).[5][6]
-
Shake the tube vigorously to mix and aerate.
-
Observe for a color change.[5]
Interpretation of Results
The timing of the color change is critical for accurate interpretation.
| Result | Observation | Timeframe (Kovács' Reagent) |
| Positive | Development of a dark blue to deep purple color[1][5] | Within 5-10 seconds[1][4] |
| Delayed Positive | Development of a purple color[1] | Within 60-90 seconds[1][4] |
| Negative | No color change, or a color change after 2 minutes[1][4] | After 2 minutes |
For the Test Tube Method (Gaby and Hadley) :
Quality Control
Regular quality control is essential to ensure the reliability of the oxidase test.
| Control Strain | Expected Result | ATCC Number |
| Positive Control | Oxidase Positive (Dark purple color) | Pseudomonas aeruginosa[5] |
| Negative Control | Oxidase Negative (No color change) | Escherichia coli[5] |
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the TMPD oxidase test.
References
- 1. asm.org [asm.org]
- 2. Oxidase test - Wikipedia [en.wikipedia.org]
- 3. Oxidase Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 4. Mastering the Oxidase Test: Procedure, Tips, and Interpretation - Labmate [labmate22.weebly.com]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. flabslis.com [flabslis.com]
- 7. rcpath.org [rcpath.org]
- 8. biologyreader.com [biologyreader.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. BAM R54: Oxidase Reagent | FDA [fda.gov]
- 11. dalynn.com [dalynn.com]
- 12. biorexlabs.com [biorexlabs.com]
Application of N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) in Cyclic Voltammetry for Analyte Detection
Abstract: This document provides detailed application notes and protocols for the use of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a redox mediator in cyclic voltammetry (CV) for the detection of various analytes. It is intended for researchers, scientists, and drug development professionals. The protocols cover the detection of key analytes such as cytochrome c (indicative of bacterial presence), the neurotransmitter dopamine (B1211576), and the reactive oxygen species hydrogen peroxide. Detailed experimental procedures, data presentation in tabular format, and visualizations of signaling pathways and workflows are provided to facilitate the application of these methods in a laboratory setting.
Introduction
This compound (TMPD) is a versatile redox-active organic compound that plays a crucial role as an electron mediator in various electrochemical biosensing applications.[1] Its ability to undergo stable and reversible one-electron oxidation to form the radical cation (TMPD•+) makes it an excellent facilitator of electron transfer between a biological recognition element and an electrode surface.[1][2] Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of analytes and is widely employed in the development of biosensors.[1] By combining the unique properties of TMPD with the analytical power of CV, sensitive and selective detection of a range of analytes can be achieved.
This application note details the use of TMPD in CV for the detection of three significant analytes: cytochrome c, dopamine, and hydrogen peroxide. The detection of cytochrome c oxidase activity is a well-established method for the identification of certain bacteria.[1][2][3] Dopamine is a critical neurotransmitter, and its detection is vital for understanding neurological disorders. Hydrogen peroxide is an important signaling molecule and a key indicator of oxidative stress. For each analyte, the principle of detection, a detailed experimental protocol, and a summary of performance data are provided.
Principles of Detection
The fundamental principle behind the use of TMPD in these applications is its function as a redox mediator. In the presence of an analyte that can oxidize TMPD to its radical cation (TMPD•+), the subsequent electrochemical reduction of TMPD•+ back to TMPD at the electrode surface generates a measurable current. This current is proportional to the concentration of the analyte, forming the basis for quantitative analysis.
Detection of Cytochrome c (Bacterial Detection)
Certain bacteria possess cytochrome c oxidase, an enzyme in the electron transport chain that can oxidize TMPD. This principle is the basis of the oxidase test used in microbiology.[1][2] In an electrochemical setup, bacteria are immobilized on the electrode surface. In the presence of TMPD, the bacterial cytochrome c oxidase catalyzes the oxidation of TMPD to the blue-colored TMPD•+. The TMPD•+ is then electrochemically reduced back to TMPD at the electrode, generating a reduction current that is proportional to the bacterial concentration and its metabolic activity.[2][3]
Detection of Dopamine
For the detection of dopamine, a TMPD-modified electrode is often employed. The TMPD can be incorporated into a polymer film or other matrix on the electrode surface. Dopamine undergoes electrochemical oxidation to dopamine-o-quinone. The presence of TMPD on the electrode can facilitate this electron transfer, leading to an enhanced oxidation peak in the cyclic voltammogram. The peak current of dopamine oxidation is then used for its quantification.
Detection of Hydrogen Peroxide
TMPD can act as a mediator for the electrochemical reduction of hydrogen peroxide. In this scheme, TMPD is first electrochemically reduced at the electrode surface. The reduced TMPD then chemically reduces hydrogen peroxide, regenerating the oxidized form of TMPD. This catalytic cycle results in an amplified cathodic current, which is proportional to the concentration of hydrogen peroxide.
Experimental Protocols
General Setup for Cyclic Voltammetry
A standard three-electrode system is used for all cyclic voltammetry experiments. This system consists of a working electrode (e.g., gold, glassy carbon, or a modified electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The experiments are performed using a potentiostat.
Protocol for Detection of Cytochrome c in Bacteria
This protocol is adapted from a method for the electrochemical recognition of bacterial cytochrome c oxidase.[1][2]
Materials:
-
Working Electrode: 3 mm Gold (Au) electrode
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode: Platinum (Pt) wire
-
Electrolyte: Phosphate Buffered Saline (PBS), pH 7.4
-
Redox Mediator: this compound dihydrochloride (B599025) (TMPD) solution (e.g., 2.1 mM in PBS)
-
Bacterial Culture: e.g., Bacillus subtilis or other oxidase-positive bacteria
-
Control: Oxidase-negative bacteria (e.g., Escherichia coli)
-
Deionized (DI) water
Procedure:
-
Electrode Preparation:
-
Polish the gold working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with DI water and then sonicate in ethanol and DI water for 5 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Bacterial Immobilization:
-
Prepare a suspension of the bacteria in PBS.
-
Drop-cast a small volume (e.g., 10 µL) of the bacterial suspension onto the cleaned gold electrode surface.
-
Allow the electrode to dry in a sterile environment to immobilize the bacteria.
-
-
Cyclic Voltammetry Measurement:
-
Place the bacterial-modified working electrode, the reference electrode, and the counter electrode in an electrochemical cell containing the TMPD solution in PBS.
-
Perform cyclic voltammetry by scanning the potential from an initial potential to a final potential and back. A typical potential window for TMPD is from -0.2 V to 0.4 V vs. Ag/AgCl.
-
Set the scan rate (e.g., 100 mV/s).
-
Record the cyclic voltammogram. An increase in the reduction peak current compared to a control electrode (without bacteria or with oxidase-negative bacteria) indicates the presence of cytochrome c oxidase activity.
-
Workflow for Bacterial Detection using TMPD and CV
Caption: Workflow for bacterial detection.
Protocol for Detection of Dopamine
This protocol describes the fabrication of a TMPD-modified electrode for dopamine detection.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum (Pt) wire
-
TMPD
-
Electropolymerizable monomer (e.g., pyrrole)
-
Supporting Electrolyte: e.g., 0.1 M PBS, pH 7.0
-
Dopamine hydrochloride
-
DI water
-
Ethanol
-
Alumina slurry
Procedure:
-
Electrode Preparation:
-
Polish the GCE with alumina slurry to a mirror finish.
-
Rinse and sonicate the electrode in ethanol and DI water.
-
Dry the electrode.
-
-
Electrode Modification:
-
Prepare a solution containing TMPD and the electropolymerizable monomer in the supporting electrolyte.
-
Immerse the cleaned GCE, reference electrode, and counter electrode in this solution.
-
Electropolymerize the film onto the GCE surface by cycling the potential for a set number of cycles (e.g., from -0.2 V to 0.8 V for 10 cycles).
-
After polymerization, rinse the modified electrode with DI water to remove any unreacted monomer and TMPD.
-
-
Dopamine Detection:
-
Place the TMPD-modified GCE, reference, and counter electrodes in an electrochemical cell containing a known concentration of dopamine in PBS.
-
Perform cyclic voltammetry, for example, by scanning the potential from -0.2 V to 0.5 V.
-
Record the cyclic voltammogram. The oxidation peak current of dopamine will be enhanced at the modified electrode.
-
For quantitative analysis, create a calibration curve by measuring the peak currents at different dopamine concentrations.
-
Protocol for Detection of Hydrogen Peroxide
This protocol outlines the use of TMPD as a mediator for the electrochemical detection of hydrogen peroxide.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum (Pt) wire
-
TMPD solution in supporting electrolyte (e.g., 0.1 M PBS, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solutions of varying concentrations
-
DI water
-
Ethanol
-
Alumina slurry
Procedure:
-
Electrode Preparation:
-
Clean the GCE as described in the previous protocols.
-
-
Cyclic Voltammetry Measurement:
-
Assemble the three-electrode cell with the TMPD solution in PBS.
-
Record a cyclic voltammogram of the TMPD solution alone to establish a baseline.
-
Add a known concentration of hydrogen peroxide to the electrochemical cell.
-
Record another cyclic voltammogram. An increase in the cathodic (reduction) current of TMPD will be observed.
-
To quantify hydrogen peroxide, generate a calibration plot by measuring the catalytic current at various H₂O₂ concentrations.
-
Data Presentation
The performance of TMPD-based electrochemical sensors for the detection of various analytes is summarized in the tables below.
Table 1: Performance of TMPD-based Biosensors for Cytochrome c (Bacterial Detection)
| Electrode Material | Method | Linear Range | Limit of Detection (LOD) | Reference |
| Gold (Au) | Cyclic Voltammetry | 3.5 x 10⁶ - 4 x 10⁷ cells | Not explicitly stated, but demonstrated high sensitivity | [2] |
| Gold (Au) | Chronoamperometry | 10³ - 10⁷ cells/mL | ~10³ cells/mL | [1] |
Table 2: Performance of Modified Electrodes for Dopamine Detection (TMPD as a potential mediator)
| Electrode Modification | Method | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Pretreated Glassy Carbon | Cyclic Voltammetry | 0.1 - 9.0 and 12 - 80 | 0.03 | [4] |
| Cylindrical Gold Nanoelectrode | Cyclic Voltammetry | 1 - 100 | 5.83 | [5] |
| Polypyrrole-MCM-48/Gold | Cyclic Voltammetry | 10 - 1200 | 2.5 | [6] |
Table 3: Performance of Electrochemical Sensors for Hydrogen Peroxide Detection (TMPD as a potential mediator)
| Electrode Material/Modification | Method | Linear Range (µM) | Limit of Detection (LOD) (µM) | Sensitivity (µA mM⁻¹ cm⁻²) | Reference |
| Uncoated Carbon Fiber Microelectrode | Fast-Scan CV | Up to 2000 | 2 | Not specified | [7] |
| N-doped Graphene/MnO₂ | Amperometry | 1.0 - 300 | 0.08 | Not specified | [8] |
| Palladium Nanoparticle/GCE | Amperometry | 1 - 14000 | 0.33 | Not specified | [9] |
Signaling Pathways and Workflows
Signaling Pathway for Cytochrome c Detection
The electrochemical detection of cytochrome c oxidase activity using TMPD involves a catalytic cycle where the enzyme oxidizes TMPD, which is then electrochemically regenerated at the electrode.
Signaling Pathway for Cytochrome c Detection
Caption: TMPD-mediated detection of cytochrome c.
Logical Relationship for Dopamine Detection
For dopamine detection, a TMPD-modified electrode provides a catalytic surface for the oxidation of dopamine, leading to an enhanced electrochemical signal.
Logical Relationship for Dopamine Detection
Caption: Dopamine detection at a TMPD-modified electrode.
Signaling Pathway for Hydrogen Peroxide Detection
In the detection of hydrogen peroxide, TMPD acts as a catalyst that is regenerated at the electrode surface, leading to signal amplification.
Signaling Pathway for H₂O₂ Detection
Caption: TMPD-mediated detection of H₂O₂.
Conclusion
The use of TMPD as a redox mediator in cyclic voltammetry offers a versatile and effective approach for the detection of a variety of important analytes. The protocols and data presented in this application note demonstrate the potential of TMPD-based electrochemical sensors in fields ranging from medical diagnostics to environmental monitoring. The detailed methodologies and visualizations are intended to serve as a valuable resource for researchers and professionals seeking to develop and apply these sensitive and selective analytical techniques. Further optimization of electrode materials and experimental conditions can lead to even greater improvements in sensor performance.
References
- 1. Electrochemical recognition and quantification of cytochrome c expression in Bacillus subtilis and aerobe/anaerobe Escherichia coli using N,N,N′,N′-tetramethyl-para-phenylene-diamine (TMPD) - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. electrochemsci.org [electrochemsci.org]
- 5. Electrochemical detection of dopamine using periodic cylindrical gold nanoelectrode arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cetjournal.it [cetjournal.it]
- 7. Voltammetric Detection of Hydrogen Peroxide at Carbon Fiber Microelectrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Sensitive Amperometric Detection of Hydrogen Peroxide in Saliva Based on N-Doped Graphene Nanoribbons and MnO2 Modified Carbon Paste Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for TMPD Staining of Peroxidase Activity on Polyacrylamide Gels
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection of peroxidase activity directly within polyacrylamide gels is a crucial technique for the characterization of isozymes, monitoring protein purification, and assessing the enzymatic activity of peroxidases in various biological samples. The N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) staining method offers a rapid, sensitive, and reliable means to visualize peroxidase activity. This method is predicated on the principle that in the presence of hydrogen peroxide (H₂O₂), peroxidases catalyze the oxidation of the chromogenic substrate TMPD. This reaction produces a distinctly colored, insoluble product known as Wurster's blue, which precipitates at the site of enzymatic activity, forming visible bands on the gel.[1][2] This technique is compatible with both native and, with appropriate renaturation steps, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Principle of the Method
The enzymatic reaction underlying TMPD staining is a peroxidase-catalyzed oxidation. The peroxidase enzyme facilitates the transfer of electrons from TMPD to hydrogen peroxide. This process reduces hydrogen peroxide to water and oxidizes TMPD into a radical cation. This radical cation is a vibrant blue compound, colloquially named Wurster's blue, which is insoluble and precipitates within the gel matrix, thereby marking the location of peroxidase activity.
Data Presentation
For comparative purposes, the selection of a chromogenic substrate can be critical, influencing the sensitivity and speed of detection. Below is a summary of quantitative data for commonly used peroxidase substrates in zymography.
| Substrate | Reported Detection Limit (per band) | Staining Time | Buffer Conditions | Reference |
| Guaiacol | ~0.4 µg | ~15 minutes | 0.1 M Sodium Acetate, pH 6.0 | [3] |
| Guaiacol | ~4 µg | Not Specified | Phosphate Buffer, pH 7.0 | [3] |
Experimental Protocols
Materials and Reagents
-
Polyacrylamide Gel: Pre-cast or hand-casted native or SDS-polyacrylamide gel.
-
Staining Solution:
-
Renaturation Buffer (for SDS-PAGE):
-
25% (v/v) isopropanol (B130326) in 10 mM Tris-HCl, pH 7.4.
-
-
Wash Buffer:
-
10 mM Tris-HCl, pH 7.4.
-
-
Deionized Water (diH₂O)
-
Orbital Shaker
-
Staining Trays
Protocol for Native Polyacrylamide Gels
-
Electrophoresis: Perform native PAGE according to standard protocols to separate protein samples.
-
Gel Washing: Following electrophoresis, gently remove the gel from the cassette and wash it with deionized water for 5-10 minutes with gentle agitation.
-
Equilibration: Equilibrate the gel in the staining buffer (e.g., 0.1 M Sodium Acetate, pH 6.0) for 10-15 minutes with gentle shaking.
-
Staining: Prepare the staining solution immediately before use. Dissolve TMPD in the staining buffer to a final concentration of 0.5 - 1 mg/mL. Add H₂O₂ to a final concentration of 0.003%.
-
Incubation: Submerge the gel in the freshly prepared staining solution and incubate at room temperature with gentle agitation. Vivid blue bands will start to appear within minutes at the locations of peroxidase activity.
-
Stopping the Reaction: Once the desired band intensity is achieved, decant the staining solution and wash the gel extensively with deionized water to stop the reaction and remove excess reagents.
-
Documentation: The stained gel can be photographed or scanned for documentation. For long-term storage, the gel can be kept in deionized water at 4°C.
Protocol for SDS-Polyacrylamide Gels
For SDS-PAGE, a renaturation step is essential to restore the enzymatic activity of the peroxidase, which is denatured by SDS.
-
Electrophoresis: Perform SDS-PAGE according to standard protocols.
-
SDS Removal and Renaturation:
-
After electrophoresis, wash the gel twice with the renaturation buffer (25% isopropanol in 10 mM Tris-HCl, pH 7.4) for 15 minutes each with gentle shaking. This step helps to remove SDS from the gel.
-
Wash the gel twice with the wash buffer (10 mM Tris-HCl, pH 7.4) for 15 minutes each to remove the isopropanol and allow the enzyme to refold.
-
-
Staining: Proceed with steps 3-7 as described in the protocol for native polyacrylamide gels.
Mandatory Visualizations
Chemical Reaction Pathway
Caption: Peroxidase-catalyzed oxidation of TMPD.
Experimental Workflow
Caption: Workflow for TMPD staining of peroxidase.
References
- 1. Zymographic Determination of Intrinsic Specific Activity of Oxidases in the Presence of Interfering Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. The use of N,N,N',N'-tetramethylphenylenediamine to detect peroxidase activity on polyacrylamide electrophoresis gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity staining of glutathione peroxidase after electrophoresis on native and sodium dodecyl sulfate polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing TMPD as an Artificial Electron Donor in Photosystem II Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is a valuable tool in the study of Photosystem II (PSII), particularly when the natural electron donor, the oxygen-evolving complex (OEC), is inhibited or absent. By serving as an artificial electron donor, TMPD allows researchers to investigate the electron transfer properties of the PSII reaction center and the acceptor side of the complex, independent of water oxidation. This document provides detailed application notes on the mechanism of TMPD action and protocols for its use in common experimental setups.
Application Notes
Mechanism of Action
In functional Photosystem II, the ultimate electron donor is water, which is oxidized by the manganese cluster (Mn4CaO5) of the oxygen-evolving complex. However, in experimental preparations where the OEC is inactivated, for instance, through treatment with high concentrations of Tris buffer or by Mn-depletion, an artificial electron donor is required to sustain light-driven electron flow.
TMPD, a hydrophobic molecule, serves this purpose by donating electrons to the oxidized tyrosine residue, Yz• (D1-Tyr161), which is the natural electron donor to the photo-oxidized reaction center chlorophyll (B73375), P680+. It is understood that TMPD binds to a site on the protein-water interface, facilitating this electron transfer. The oxidized TMPD radical cation (TMPD•+) can then be reduced by a secondary, non-photochemical reductant like ascorbate (B8700270), allowing for continuous electron donation.
This experimental setup is particularly useful for:
-
Studying the electron transfer kinetics on the acceptor side of PSII.
-
Investigating the effects of herbicides or other inhibitors that target the QB site.
-
Characterizing the properties of the PSII reaction center in the absence of influences from the donor side.
-
Assessing the reconstitution of PSII activity.
Key Considerations
-
Inactivation of the OEC: The use of TMPD as an electron donor necessitates the prior inactivation of the water-splitting activity of PSII. This is commonly achieved by washing with a high concentration of Tris buffer (e.g., 0.8 M, pH 8.0) or by other methods to remove or disable the manganese cluster.
-
Secondary Reductant: To regenerate the reduced form of TMPD and maintain a steady rate of electron donation, a reductant such as ascorbate is typically included in the reaction mixture.
-
Oxygen Consumption: The reaction of reduced TMPD with the PSII reaction center and its subsequent re-reduction by ascorbate can lead to the consumption of oxygen. Therefore, when measuring PSII activity with an oxygen electrode, a net oxygen uptake will be observed, which is proportional to the rate of electron transport through PSII.
-
Concentration Optimization: The optimal concentrations of TMPD and ascorbate should be determined empirically for each specific experimental system, as they can vary depending on the preparation of PSII and the specific research question.
Data Presentation
The following tables summarize representative quantitative data for PSII activity using artificial electron donors. Note that specific values can vary significantly based on the PSII preparation, buffer conditions, light intensity, and temperature.
| Parameter | Condition | Typical Value Range | Reference |
| TMPD Concentration | For electron donation in PSII | 50 µM - 500 µM | General experimental knowledge |
| Ascorbate Concentration | As a secondary reductant for TMPD | 1 mM - 10 mM | General experimental knowledge |
| Electron Transport Rate | Ascorbate -> PSII -> NADP+ (WOC inactivated) | ~50 µmol NADP+ reduced mgChl⁻¹h⁻¹ | [1] |
| Apparent Km for Ascorbate | As a direct donor to PSII (WOC inactivated) | 2.5 mM | [1] |
| Electron Transport Rate | Ascorbate -> PSI -> NADP+ | ~70 µmol NADP+ reduced mgChl⁻¹h⁻¹ | [1] |
Experimental Protocols
Protocol 1: Preparation of OEC-Inactivated PSII Membranes (Tris-Washing)
This protocol describes a common method for inactivating the oxygen-evolving complex of PSII in thylakoid membranes.
Materials:
-
Isolated thylakoid membranes (or PSII-enriched membranes)
-
Tris buffer (0.8 M, pH 8.0)
-
Resuspension buffer (e.g., 50 mM MES-NaOH pH 6.5, 10 mM NaCl, 5 mM MgCl2, 5 mM CaCl2)
-
Centrifuge
Procedure:
-
Thaw a frozen aliquot of thylakoid membranes on ice.
-
Pellet the membranes by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Discard the supernatant and resuspend the pellet in 0.8 M Tris buffer (pH 8.0) at a chlorophyll concentration of approximately 0.1 mg/mL.
-
Incubate the suspension in the dark on ice for 20 minutes.
-
Pellet the Tris-washed membranes by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C).
-
Carefully discard the supernatant.
-
Wash the pellet by resuspending it in the resuspension buffer.
-
Repeat the centrifugation and washing step at least once more to remove residual Tris.
-
Resuspend the final pellet in a minimal volume of resuspension buffer and determine the chlorophyll concentration.
-
The Tris-washed membranes are now ready for use in PSII assays with an artificial electron donor.
Protocol 2: Measurement of PSII-Mediated Oxygen Uptake with TMPD/Ascorbate
This protocol outlines the measurement of electron transport in OEC-inactivated PSII by monitoring oxygen consumption using a Clark-type oxygen electrode.
Materials:
-
Tris-washed PSII membranes (from Protocol 1)
-
Clark-type oxygen electrode system
-
Reaction buffer (e.g., 50 mM HEPES-NaOH pH 7.5, 10 mM NaCl, 5 mM MgCl2)
-
TMPD stock solution (e.g., 10 mM in ethanol (B145695) or water)
-
Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Artificial electron acceptor (e.g., 1 mM 2,6-dichloro-p-benzoquinone, DCBQ)
-
DCMU stock solution (e.g., 1 mM in ethanol) for control experiments
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add the reaction buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Add the Tris-washed PSII membranes to the chamber to a final chlorophyll concentration of 10-20 µg/mL.
-
Add the artificial electron acceptor (e.g., DCBQ) to the chamber.
-
Add ascorbate to a final concentration of 5-10 mM.
-
Add TMPD to a final concentration of 100-200 µM.
-
Close the chamber and record the dark rate of oxygen consumption for a few minutes.
-
Illuminate the sample with saturating light and record the light-induced rate of oxygen uptake. The difference between the light and dark rates represents the PSII-mediated electron transport rate.
-
(Optional) To confirm that the observed activity is from PSII, add DCMU (final concentration ~10 µM) to inhibit the reaction.
Protocol 3: Chlorophyll a Fluorescence Measurements with TMPD
This protocol describes how to use chlorophyll fluorescence to monitor the activity of PSII with TMPD as an electron donor. The focus is on observing changes in the variable fluorescence (Fv) and the maximal fluorescence (Fm).
Materials:
-
Tris-washed PSII membranes (from Protocol 1)
-
Pulse-Amplitude-Modulated (PAM) fluorometer
-
Reaction buffer (as in Protocol 2)
-
TMPD and ascorbate stock solutions
-
DCMU stock solution
Procedure:
-
Dilute the Tris-washed PSII membranes in the reaction buffer to a chlorophyll concentration of 5-10 µg/mL in a fluorometer cuvette.
-
Dark-adapt the sample for at least 5 minutes.
-
Measure the initial fluorescence (Fo) by applying a weak measuring light.
-
Apply a saturating pulse of light to measure the maximal fluorescence in the dark-adapted state (Fm). In the absence of a functional OEC, the variable fluorescence (Fv = Fm - Fo) should be very low.
-
Add ascorbate (e.g., 5 mM) and TMPD (e.g., 100 µM) to the cuvette and mix gently.
-
After a brief incubation in the dark, measure Fo and Fm again. A significant increase in Fv should be observed, indicating that TMPD is donating electrons and restoring the photochemical activity of the PSII reaction centers.
-
To further confirm PSII activity, you can monitor the fluorescence quenching under continuous actinic light and the effect of subsequent saturating pulses.
-
The addition of DCMU after the restoration of fluorescence by TMPD/ascorbate should lead to a rapid rise in fluorescence to the Fm level under actinic light, as electron transport beyond QA is blocked.
Visualizations
Caption: Electron flow in OEC-inactivated Photosystem II with TMPD as an artificial electron donor.
Caption: Workflow for measuring PSII-mediated oxygen uptake using TMPD.
References
Application Notes and Protocols for N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD), also known as Wurster's reagent, is a versatile aromatic amine that plays a significant role in various domains of organic synthesis and analysis. Its ability to undergo facile one-electron oxidation to form a stable, intensely colored radical cation, Wurster's Blue, is central to its utility. This document provides detailed application notes and experimental protocols for the use of TMPD in several key areas of organic synthesis, including as a redox indicator, in polymerization reactions, as a mediator in photoredox catalysis, and as a derivatizing agent for analytical purposes.
TMPD as a Redox Mediator and Indicator
TMPD is an excellent redox indicator due to the distinct color change upon oxidation. The formation of the blue radical cation (Wurster's Blue) upon single-electron oxidation and its further oxidation to a colorless diimine provides a clear visual endpoint in redox titrations. Furthermore, its ability to act as an electron shuttle makes it a valuable redox mediator in various chemical and biological reactions.
Application Note:
TMPD can be used as an indicator in cerimetric titrations, where Ce(IV) is the oxidizing agent. The endpoint is signaled by the oxidation of TMPD to the intensely colored Wurster's Blue. This application is particularly useful for the quantification of reducing agents that do not provide a distinct color change at the equivalence point.
Experimental Protocol: Cerimetric Titration of Iron(II) using TMPD as a Redox Indicator
This protocol describes the determination of the concentration of an Iron(II) solution by titration with a standardized cerium(IV) sulfate (B86663) solution using TMPD as an indicator.
Materials:
-
Iron(II) sulfate solution of unknown concentration
-
Standardized 0.1 M Cerium(IV) sulfate solution
-
TMPD indicator solution (0.1% w/v in water)
-
1 M Sulfuric acid
-
Burette, pipette, conical flask, magnetic stirrer
Procedure:
-
Pipette 25.0 mL of the Iron(II) sulfate solution into a 250 mL conical flask.
-
Add 25 mL of 1 M sulfuric acid to the flask.
-
Add 2-3 drops of the TMPD indicator solution to the flask. The solution should remain colorless.
-
Titrate the solution with the standardized 0.1 M cerium(IV) sulfate solution from the burette with constant stirring.
-
As the endpoint is approached, the solution will momentarily turn blue upon addition of the titrant.
-
The endpoint is reached when a single drop of the cerium(IV) sulfate solution produces a permanent, intense blue or violet color.
-
Record the volume of the cerium(IV) sulfate solution used.
-
Repeat the titration at least two more times to ensure concordant results.
-
Calculate the concentration of the Iron(II) solution using the titration data.
Reaction: Fe²⁺ + Ce⁴⁺ → Fe³⁺ + Ce³⁺
At the endpoint: TMPD (colorless) + Ce⁴⁺ → Wurster's Blue (blue) + Ce³⁺
Diagram: Oxidation of TMPD
Caption: Two-step oxidation of this compound (TMPD).
TMPD in Polymerization Reactions
TMPD can act as an initiator or a mediator in various polymerization reactions, particularly in the synthesis of conductive polymers and in certain free-radical polymerizations. Its ability to form radical cations allows it to initiate the polymerization of susceptible monomers.
Application Note:
TMPD can be used as an oxidizing agent in the chemical oxidative polymerization of monomers like aniline (B41778) to produce conductive polyaniline (PANI). The TMPD radical cation initiates the polymerization by oxidizing the aniline monomer to its radical cation, which then propagates to form the polymer chain.
Experimental Protocol: Synthesis of Conductive Polyaniline using TMPD as an Oxidant
This protocol describes the synthesis of conductive polyaniline emeraldine (B8112657) salt by the oxidative polymerization of aniline using TMPD and an additional oxidant.
Materials:
-
Aniline (freshly distilled)
-
This compound (TMPD)
-
Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)
-
1 M Hydrochloric acid (HCl)
-
Beaker, magnetic stirrer, filter paper, Buchner funnel
Procedure:
-
In a 250 mL beaker, dissolve 2.3 g of aniline in 100 mL of 1 M HCl with stirring in an ice bath.
-
In a separate beaker, prepare a solution of 0.41 g of TMPD and 5.7 g of ammonium persulfate in 50 mL of 1 M HCl.
-
Slowly add the TMPD/ammonium persulfate solution to the aniline solution with vigorous stirring.
-
The reaction mixture will turn dark green, indicating the formation of polyaniline.
-
Continue stirring the mixture in the ice bath for 2 hours.
-
Allow the mixture to stand for 24 hours to ensure complete polymerization.
-
Collect the dark green precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with 1 M HCl until the filtrate becomes colorless.
-
Subsequently, wash the precipitate with methanol to remove any unreacted monomer and oligomers.
-
Dry the resulting polyaniline powder in a vacuum oven at 60°C for 24 hours.
Caption: A representative reductive quenching photoredox cycle using TMPD.
TMPD in Drug Development and Screening
TMPD is a valuable tool in drug development, particularly in high-throughput screening (HTS) assays for enzymes with peroxidase activity, such as cyclooxygenases (COX-1 and COX-2). The oxidation of TMPD during the peroxidase cycle of these enzymes produces a colored product that can be quantified spectrophotometrically.
Application Note:
The inhibition of COX enzymes is a key strategy for the development of anti-inflammatory drugs. A colorimetric assay using TMPD as a chromogenic substrate allows for the rapid screening of potential COX inhibitors. A decrease in the rate of TMPD oxidation in the presence of a test compound indicates inhibition of the enzyme. [1][2]
Experimental Protocol: High-Throughput Screening of COX-2 Inhibitors
This protocol provides a method for screening potential COX-2 inhibitors in a 96-well plate format.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound (TMPD) (chromogenic co-substrate)
-
Hematin (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0) and 1 µM hematin.
-
In each well of a 96-well plate, add 160 µL of the reaction buffer.
-
Add 10 µL of the test compound solution (or DMSO for control wells) to the appropriate wells.
-
Add 10 µL of the COX-2 enzyme solution (final concentration ~1 U/mL) to all wells except the blank.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of a pre-mixed solution of arachidonic acid (final concentration 5 µM) and TMPD (final concentration 1 mM) to each well. [2]7. Immediately place the plate in a microplate reader and measure the increase in absorbance at 611 nm over time (e.g., every 30 seconds for 5 minutes). [3]8. The rate of reaction is determined from the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each test compound relative to the control (DMSO) wells.
Quantitative Data for COX Assay:
| Component | Stock Concentration | Volume per well | Final Concentration |
| Reaction Buffer | - | 160 µL | - |
| Test Compound/DMSO | 20x final conc. | 10 µL | 1x |
| COX-2 Enzyme | 20 U/mL | 10 µL | 1 U/mL |
| Arachidonic Acid | 50 µM | 20 µL (pre-mixed) | 5 µM |
| TMPD | 10 mM | 20 µL (pre-mixed) | 1 mM |
| Total Volume | 200 µL |
References
Application Notes and Protocols for Peroxide Determination using TMPD in Flow Injection Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of peroxide levels is critical in various fields, including pharmaceutical development, food chemistry, and environmental analysis. Peroxides are primary indicators of oxidative stress and can impact product stability and safety. Flow Injection Analysis (FIA) offers a rapid, automated, and highly reproducible method for the determination of peroxides. This document provides detailed application notes and protocols for the use of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a chromogenic reagent in an FIA system for peroxide determination.
Principle
The method is based on the oxidation of this compound (TMPD) by peroxides in the presence of a catalyst, such as peroxidase or certain metal ions. This reaction produces a colored radical cation, known as Wurster's Blue, which exhibits strong absorbance at a specific wavelength.[1] The intensity of the color, measured spectrophotometrically, is directly proportional to the peroxide concentration in the sample. The stoichiometry of this reaction involves the oxidation of two moles of TMPD per mole of hydroperoxide reduced by the peroxidase.[1]
The FIA system automates the mixing of the sample containing peroxides with the TMPD reagent and the catalyst in a controlled manner, followed by the measurement of the absorbance of the product in a flow-through detector.
Quantitative Data Summary
The following table summarizes typical performance data for a flow injection analysis method for peroxide determination. The data is compiled from similar FIA methods and represents expected values for a well-optimized system.
| Parameter | Value |
| Linearity Range | 0.1 - 100 µM |
| Limit of Detection (LOD) | 0.05 µM |
| Limit of Quantification (LOQ) | 0.15 µM |
| Relative Standard Deviation (RSD) | < 2% |
| Sample Throughput | 60 - 120 samples/hour |
| Injection Volume | 100 µL |
| Wavelength of Detection (λmax) | 611 nm |
Experimental Protocols
Reagent Preparation
-
Carrier Solution (Phosphate Buffer, 0.1 M, pH 7.0):
-
Dissolve 13.6 g of potassium dihydrogen phosphate (B84403) (KH₂PO₄) in 800 mL of deionized water.
-
Adjust the pH to 7.0 with a potassium hydroxide (B78521) (KOH) solution.
-
Make up the final volume to 1 L with deionized water.
-
Degas the buffer before use.
-
-
TMPD Reagent (1 mM in Phosphate Buffer):
-
Dissolve 23.7 mg of this compound dihydrochloride (B599025) in 100 mL of the 0.1 M phosphate buffer (pH 7.0).
-
Prepare this solution fresh daily and protect it from light to prevent auto-oxidation.
-
-
Peroxidase Solution (1 U/mL in Phosphate Buffer):
-
Dissolve horseradish peroxidase (HRP) in the 0.1 M phosphate buffer (pH 7.0) to a final concentration of 1 U/mL.
-
Store the stock solution at 4°C. The working solution should be prepared fresh daily.
-
-
Standard Peroxide Solutions (Hydrogen Peroxide):
-
Prepare a 10 mM stock solution of hydrogen peroxide (H₂O₂) by diluting a 30% (w/w) H₂O₂ solution in deionized water. The exact concentration of the stock solution should be determined by titration with a standard potassium permanganate (B83412) solution.
-
Prepare a series of working standards (e.g., 0.1, 1, 10, 50, 100 µM) by serial dilution of the stock solution with deionized water.
-
Flow Injection Analysis (FIA) System Setup and Operation
Instrumentation:
-
Peristaltic pump
-
Injection valve with a fixed-volume loop (e.g., 100 µL)
-
Reaction coil (e.g., 100 cm length, 0.5 mm I.D.)
-
Spectrophotometric detector with a flow-through cell
-
Data acquisition system
Procedure:
-
Set up the FIA manifold as illustrated in the workflow diagram below.
-
Pump the carrier solution (Phosphate Buffer) through the system at a constant flow rate (e.g., 1.0 mL/min) to establish a stable baseline.
-
Set the spectrophotometric detector to the wavelength of maximum absorbance for Wurster's Blue (611 nm).
-
Merge the TMPD reagent and the peroxidase solution with the carrier stream prior to the injection valve. The flow rates should be optimized for sensitivity and sample throughput (e.g., 0.5 mL/min for each).
-
Inject the standard peroxide solutions in ascending order of concentration to generate a calibration curve.
-
Inject the unknown samples for peroxide determination.
-
Flush the system with the carrier solution after each run.
Visualizations
Signaling Pathway of TMPD Oxidation
Caption: Chemical reaction pathway for the peroxidase-catalyzed oxidation of TMPD by peroxide.
Experimental Workflow for FIA-TMPD Peroxide Assay
Caption: Schematic of the Flow Injection Analysis (FIA) system for peroxide determination.
References
Application Notes and Protocols: Kinetic Analysis of Enzyme Reactions Using Wurster's Blue Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of Wurster's blue, a stable radical cation, provides a robust and convenient spectrophotometric method for the kinetic analysis of various oxidase enzymes. This application note details the principles and protocols for determining enzyme kinetics, focusing on enzymes like ceruloplasmin and laccase, which catalyze the oxidation of aromatic amines and phenols. The intense color of the Wurster's blue-type radical allows for sensitive monitoring of the reaction progress, making it a valuable tool in research and drug development for screening enzyme inhibitors and characterizing enzyme activity.
Principle of the Assay
The kinetic analysis is based on the enzymatic oxidation of a chromogenic substrate, such as p-phenylenediamine (B122844) (PPD) or its derivatives (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), to form a colored radical cation known as Wurster's blue. The rate of formation of this colored product is directly proportional to the enzyme's activity under specific conditions. By measuring the change in absorbance over time at a characteristic wavelength, key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined.
The generalized reaction is as follows:
Substrate (e.g., PPD) + O₂ --(Enzyme)--> Wurster's Blue (colored radical cation) + 2H₂O
Key Enzymes and Substrates
| Enzyme | Substrate | Common Abbreviation | Wavelength of Max. Absorbance (λmax) |
| Ceruloplasmin | p-Phenylenediamine | PPD | 530 nm[1][2] |
| Ceruloplasmin | N,N-Dimethyl-p-phenylenediamine | DPD | 550 nm[3] |
| Laccase | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | ABTS | 420 nm[4][5] |
| Oxyhemoglobin | This compound | TMPD | Not specified |
Quantitative Data Summary
While comprehensive kinetic parameters are best determined experimentally, the following table summarizes some reported kinetic values and assay conditions.
| Enzyme | Substrate | Kinetic Parameter | Value | Conditions | Reference |
| Oxyhemoglobin | TMPD | Second-order rate constant | 5.5 M⁻¹s⁻¹ | Not specified | [6] |
| Wurster's blue radical cation | Ferrihemoglobin formation | Rate | > 10³ M⁻¹s⁻¹ | Not specified | [6] |
Experimental Protocols
Protocol 1: Kinetic Analysis of Ceruloplasmin using p-Phenylenediamine (PPD)
This protocol is adapted from studies on human serum ceruloplasmin.[1][2][7]
1. Reagent Preparation:
-
Acetate (B1210297) Buffer (0.1 M, pH 5.45):
-
Prepare a 0.2 M sodium acetate solution and a 0.2 M acetic acid solution.
-
Mix 430 ml of the sodium acetate solution with 70 ml of the acetic acid solution and adjust the final volume to 1 liter with deionized water.[2]
-
Confirm the pH is 5.45 at 37°C.
-
-
p-Phenylenediamine (PPD) Substrate Solution (8.9 mM):
-
Dissolve 0.500 g of p-phenylenediamine dihydrochloride (B599025) in approximately 75 ml of pre-warmed (37°C) acetate buffer.[2]
-
Adjust the pH to 5.45 at 37°C by dropwise addition of 1 M NaOH.
-
Bring the final volume to 100 ml with acetate buffer. This solution is stable for about 3 hours.[2]
-
-
Enzyme Solution (Ceruloplasmin):
-
Dilute the serum or purified ceruloplasmin sample with the acetate buffer to achieve a suitable concentration for the assay. A 31-fold dilution of human serum is suggested as a starting point.[1]
-
-
Reaction Stop Solution (1.5 M Sodium Azide):
-
Dissolve sodium azide (B81097) in deionized water to a final concentration of 1.5 M. Handle with care as sodium azide is toxic.
-
2. Assay Procedure:
-
Set up a spectrophotometer to measure absorbance at 530 nm and maintain the temperature at 37°C.[1][2]
-
In a cuvette, mix 2 ml of acetate buffer and 1 ml of the freshly prepared PPD substrate solution.
-
Add 100 µL of the diluted enzyme sample to the cuvette to initiate the reaction.[7]
-
Immediately start monitoring the increase in absorbance at 530 nm for a set period (e.g., 5 to 30 minutes).[7]
-
For endpoint assays, the reaction can be stopped by adding the sodium azide solution.[7]
-
A "serum blank" containing sodium azide before the addition of the enzyme should be used to correct for non-enzymatic oxidation.[1][2]
3. Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.
-
To determine Km and Vmax, repeat the assay with varying concentrations of the PPD substrate.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation. A Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can also be used.
Protocol 2: Kinetic Analysis of Laccase using ABTS
This protocol is a general method for determining laccase activity.[4][5]
1. Reagent Preparation:
-
Sodium Acetate Buffer (0.1 M, pH 4.5):
-
Prepare and adjust the pH of a 0.1 M sodium acetate solution to 4.5.
-
-
ABTS Substrate Solution (1 mM):
-
Dissolve the appropriate amount of ABTS in the sodium acetate buffer to achieve a final concentration of 1 mM.
-
-
Enzyme Solution (Laccase):
-
Prepare a stock solution of laccase and dilute it with the sodium acetate buffer to a concentration that provides a linear rate of absorbance change over a few minutes.
-
2. Assay Procedure:
-
Set a spectrophotometer to measure absorbance at 420 nm.
-
In a cuvette, add 2.8 ml of sodium acetate buffer and 0.1 ml of the 1 mM ABTS solution.[4]
-
Equilibrate the mixture to the desired reaction temperature (e.g., 25°C).
-
Initiate the reaction by adding 0.1 ml of the diluted laccase solution.[4]
-
Record the increase in absorbance at 420 nm for 1-5 minutes.
3. Data Analysis:
-
Determine the initial reaction velocity (v₀) from the slope of the linear phase of the absorbance curve.
-
The laccase activity can be calculated using the molar extinction coefficient of the ABTS radical cation (ε₄₂₀ = 36,000 M⁻¹cm⁻¹).[4][5]
-
For kinetic parameter determination, perform the assay with a range of ABTS concentrations and analyze the data using Michaelis-Menten kinetics.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Purification and characterisation of new laccase from Trametes polyzona WRF03 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laccase: addressing the ambivalence associated with the calculation of enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation and reactions of the Wurster's blue radical cation during the reaction of this compound with oxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical validation of bovine plasma ceruloplasmin measurement by p-phenylenediamine oxidation and effect of storage time and freezing temperature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the TMPD Assay for Cytochrome c Oxidase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome c oxidase (Complex IV) is the terminal enzyme of the mitochondrial electron transport chain, playing a pivotal role in cellular respiration and energy production. The N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) assay is a widely used method for the specific measurement of cytochrome c oxidase activity. This colorimetric assay relies on TMPD, an artificial electron donor that, in its reduced form, donates electrons to cytochrome c, which in turn is oxidized by cytochrome c oxidase. The oxidation of TMPD can be monitored spectrophotometrically, providing a direct measure of the enzyme's activity. Ascorbate (B8700270) is typically used in the assay to maintain TMPD in a reduced state. This method is applicable to isolated mitochondria, submitochondrial particles, cell lysates, and permeabilized cells.
Principle of the Assay
In this assay, ascorbate reduces TMPD, which then reduces cytochrome c. Reduced cytochrome c is the substrate for cytochrome c oxidase, which catalyzes the transfer of electrons from cytochrome c to molecular oxygen, the final electron acceptor. The rate of oxidation of TMPD, which corresponds to the rate of cytochrome c oxidase activity, is measured by the decrease in absorbance of its reduced form or the increase in absorbance of its oxidized form (Wurster's blue). For simplicity and common practice, this protocol will focus on monitoring the oxidation of a related compound, reduced cytochrome c, whose oxidation is coupled to TMPD. The activity is determined by measuring the decrease in absorbance at 550 nm, the wavelength at which reduced cytochrome c has a maximal absorbance. The use of specific inhibitors, such as potassium cyanide (KCN), which binds to the heme a3-CuB active site of cytochrome c oxidase, allows for the determination of specific enzyme activity.
Experimental Protocols
Materials and Reagents
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4.
-
TMPD Stock Solution (10 mM): Dissolve 2.36 mg of this compound dihydrochloride (B599025) in 1 mL of ultrapure water. Prepare fresh daily and protect from light.
-
Ascorbate Stock Solution (1 M): Dissolve 176.12 mg of L-ascorbic acid in 1 mL of ultrapure water. Neutralize to pH 6.0-7.0 with KOH. Prepare fresh daily.
-
Cytochrome c Stock Solution (10 mg/mL): Dissolve 10 mg of cytochrome c (from horse heart) in 1 mL of Assay Buffer. Store at -20°C in aliquots.
-
Potassium Cyanide (KCN) Stock Solution (100 mM): EXTREME CAUTION! KCN is highly toxic. Handle with appropriate personal protective equipment in a certified chemical fume hood. Dissolve 6.51 mg of KCN in 1 mL of ultrapure water.
-
Sample: Isolated mitochondria, cell lysates, or other preparations containing cytochrome c oxidase. The protein concentration of the sample should be determined using a standard protein assay (e.g., Bradford or BCA).
Instrumentation
-
Spectrophotometer capable of measuring absorbance at 550 nm with kinetic measurement capabilities.
-
Cuvettes (1 mL volume, 1 cm path length).
-
Pipettes and tips.
-
Vortex mixer.
-
Thermostated water bath or cuvette holder (optional, for temperature control).
Assay Procedure
-
Preparation of Reduced Cytochrome c:
-
To 1 mL of the 10 mg/mL cytochrome c stock solution, add a small crystal of sodium ascorbate and mix gently until the solution turns a cherry red color, indicating that the cytochrome c is fully reduced. The final concentration of ascorbate for reduction should be around 1-2 mM.
-
-
Reaction Mixture Preparation:
-
In a 1 mL cuvette, prepare the reaction mixture as follows for a final volume of 1 mL:
-
850 µL of Assay Buffer
-
50 µL of reduced Cytochrome c solution (final concentration ~0.05 mg/mL)
-
50 µL of sample (e.g., isolated mitochondria at a final concentration of 5-20 µg/mL). The optimal sample concentration should be determined empirically.
-
For the blank (no enzyme activity), use 50 µL of the sample buffer instead of the sample.
-
-
-
Initiation of the Reaction:
-
To start the reaction, add 50 µL of a freshly prepared 1:1 mixture of 10 mM TMPD and 1 M Ascorbate (final concentrations of 0.5 mM and 50 mM, respectively). Mix the contents of the cuvette by gently inverting it.
-
-
Spectrophotometric Measurement:
-
Immediately place the cuvette in the spectrophotometer and start recording the decrease in absorbance at 550 nm over time (e.g., every 10 seconds for 3-5 minutes). The reaction should be linear for at least the first 1-2 minutes.
-
-
Control Experiment with Inhibitor:
-
To determine the specific activity of cytochrome c oxidase, perform a parallel experiment in the presence of a specific inhibitor, potassium cyanide (KCN).
-
Prepare the reaction mixture as described above, but before adding the TMPD/Ascorbate mixture, add KCN to a final concentration of 1-2 mM.[1]
-
Incubate for 2-3 minutes at room temperature to allow for complete inhibition.
-
Initiate the reaction with the TMPD/Ascorbate mixture and measure the absorbance at 550 nm as before. The residual activity in the presence of KCN is considered non-specific and should be subtracted from the total activity.[1]
-
Data Presentation
Calculation of Cytochrome c Oxidase Activity
The activity of cytochrome c oxidase is calculated using the Beer-Lambert law. The rate of the reaction is the change in absorbance per minute (ΔA/min).
Specific Activity (µmol/min/mg) = (ΔA/min) / (ε * l * [Protein])
Where:
-
ΔA/min: The rate of absorbance change at 550 nm per minute, corrected for the non-specific activity (rate with KCN).
-
ε (molar extinction coefficient of reduced cytochrome c at 550 nm): 19.1 mM⁻¹cm⁻¹
-
l (path length of the cuvette): 1 cm
-
[Protein]: Protein concentration of the sample in mg/mL in the final reaction volume.
Quantitative Data Summary
| Sample ID | Protein Conc. (mg/mL) | Total Activity (ΔA/min) | Non-specific Activity (ΔA/min with KCN) | Specific Activity (µmol/min/mg) | % Inhibition by KCN |
| Control 1 | 0.01 | 0.150 | 0.010 | 7.33 | 93.3 |
| Control 2 | 0.01 | 0.155 | 0.012 | 7.49 | 92.3 |
| Treatment A | 0.01 | 0.080 | 0.009 | 3.72 | 88.8 |
| Treatment B | 0.01 | 0.120 | 0.011 | 5.71 | 90.8 |
Visualizations
Signaling Pathway and Assay Principle
Caption: Electron flow in the TMPD assay for cytochrome c oxidase activity.
Experimental Workflow
Caption: Step-by-step workflow for the TMPD cytochrome c oxidase assay.
References
Application Notes and Protocols for the Colorimetric Detection of Metal Ions Using N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the colorimetric detection of specific metal ions using N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD). The methods described are based on the principle of TMPD oxidation by oxidizing metal ions, resulting in the formation of a colored radical cation, Wurster's Blue, which can be quantified spectrophotometrically.
Principle of Detection
This compound (TMPD) is a chromogenic reagent that is colorless in its reduced form. In the presence of an oxidizing agent, such as certain metal ions in a higher oxidation state, TMPD undergoes a one-electron oxidation to form a stable, intensely colored blue-purple radical cation known as Wurster's Blue. This colored product exhibits a characteristic absorbance maximum, allowing for the quantitative determination of the concentration of the oxidizing metal ion. The intensity of the color produced is directly proportional to the concentration of the metal ion in the sample, within a specific range.
The fundamental reaction mechanism is as follows:
Caption: General redox reaction for the colorimetric detection of oxidizing metal ions using TMPD.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the colorimetric detection of specific metal ions using TMPD-based methods. Note that direct, validated methods for all oxidizing metal ions using solely TMPD are not extensively documented in publicly available literature. The data presented here is based on available research and may require optimization for specific applications.
| Metal Ion | Wavelength (λmax) | Linear Range | Limit of Detection (LOD) | Molar Absorptivity (ε) | Notes |
| Iron(III) | 560 nm and 610 nm | 0.5 - 2.5 µg/mL | ~0.1 µg/mL | Not Reported | Two absorption maxima are observed. The reaction is pH-dependent.[1] |
| Permanganate (B83412) (MnO₄⁻) | 551 nm | 0 - 4.46 mg L⁻¹ (as CODMn) | 0.02 mg L⁻¹ (as CODMn) | Not Reported | Method developed for CODMn using a TMPD analog (N,N-diethyl-p-phenylenediamine), suggesting a similar reaction with TMPD is feasible.[2] |
| Gold(III) | Not established with TMPD alone | Not Applicable | Not Applicable | Not Applicable | Direct colorimetric methods primarily use other reagents like Thio-Michler's Ketone. No direct quantitative data for a TMPD-only method was found. |
| Cerium(IV) | Not established with TMPD alone | Not Applicable | Not Applicable | Not Applicable | Indirect methods involving a back-titration of excess Ce(IV) with other reagents are available, but not a direct colorimetric assay with TMPD. |
| Vanadium(V) | Not established with TMPD alone | Not Applicable | Not Applicable | Not Applicable | Spectrophotometric methods for Vanadium(V) typically employ other chromogenic agents. |
| Chromium(VI) | Not established with TMPD alone | Not Applicable | Not Applicable | Not Applicable | The standard method for Cr(VI) detection uses 1,5-diphenylcarbazide. No direct quantitative data for a TMPD-only method was found. |
Disclaimer: The quantitative data provided is for guidance and may vary depending on the specific experimental conditions, instrumentation, and purity of reagents. It is recommended to perform a full validation of the method for your specific application.
Experimental Protocols
Preparation of Reagents
3.1.1. TMPD Reagent Solution (0.1% w/v)
-
Materials:
-
This compound dihydrochloride (B599025) (TMPD)
-
Distilled or deionized water
-
-
Procedure:
-
Accurately weigh 100 mg of TMPD dihydrochloride.
-
Dissolve the TMPD in 100 mL of distilled or deionized water in a clean, amber glass bottle.
-
Mix thoroughly until fully dissolved.
-
-
Storage and Stability:
-
The TMPD solution is light-sensitive and should be stored in an amber bottle or a container wrapped in aluminum foil.
-
It is recommended to prepare the reagent fresh daily for optimal performance. Older solutions may exhibit a higher background absorbance. For short-term storage (up to one week), keep the solution refrigerated at 4°C.
-
3.1.2. Buffer Solutions
The pH of the reaction mixture is a critical parameter. The optimal pH can vary depending on the metal ion being analyzed.
-
Acetate Buffer (pH 4.0 - 5.5):
-
Prepare a 0.1 M solution of acetic acid and a 0.1 M solution of sodium acetate.
-
Mix the two solutions in appropriate ratios to achieve the desired pH. Verify the final pH with a calibrated pH meter.
-
-
Phosphate (B84403) Buffer (pH 6.0 - 7.5):
-
Prepare a 0.1 M solution of monosodium phosphate and a 0.1 M solution of disodium (B8443419) phosphate.
-
Mix the two solutions in appropriate ratios to achieve the desired pH. Verify the final pH with a calibrated pH meter.
-
3.1.3. Standard Metal Ion Solutions
-
Prepare a stock solution of 1000 µg/mL of the target metal ion using a certified atomic absorption standard or by dissolving a high-purity salt of the metal in an appropriate solvent (e.g., dilute acid to prevent hydrolysis).
-
Prepare working standards by serial dilution of the stock solution with distilled or deionized water immediately before use.
General Protocol for Colorimetric Detection
The following is a general procedure that should be optimized for each specific metal ion.
Caption: General experimental workflow for the colorimetric detection of metal ions using TMPD.
-
Preparation of the Reaction Mixture:
-
Pipette a known volume of the sample or standard solution into a clean test tube or a well of a microplate.
-
Add the appropriate buffer solution to maintain the optimal pH.
-
Prepare a reagent blank containing the same volume of distilled or deionized water and buffer.
-
-
Color Development:
-
Add a specific volume of the TMPD reagent solution to each tube/well and mix thoroughly.
-
Allow the reaction to proceed for a predetermined time at room temperature to allow for full color development. This incubation time should be optimized for each metal ion.
-
-
Spectrophotometric Measurement:
-
After incubation, measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax) for Wurster's Blue against the reagent blank.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards versus their known concentrations.
-
Determine the concentration of the metal ion in the sample by interpolating its absorbance value on the calibration curve.
-
Specific Protocol for Iron(III) Detection
This protocol is based on the documented reaction between Fe(III) and TMPD.[1]
-
Optimal pH: 2.8
-
Wavelengths (λmax): 560 nm and 610 nm
-
Procedure:
-
To a 25 mL volumetric flask, add a sample or standard solution containing 12.5 to 62.5 µg of Iron(III).
-
Add 1 mL of 2.5 M KNO₃ to maintain a constant ionic strength.
-
Adjust the pH to 2.8 using 0.02 M HCl.
-
Add 1 mL of 0.1% TMPD solution and dilute to the mark with distilled water.
-
Mix well and allow the color to develop for 15 minutes.
-
Measure the absorbance at 560 nm or 610 nm against a reagent blank.
-
Construct a calibration curve and determine the concentration of Iron(III) in the sample.
-
Considerations for Other Metal Ions
-
Gold(III), Cerium(IV), Vanadium(V), Chromium(VI): There is a lack of published direct colorimetric methods using only TMPD for these metal ions. Existing methods typically rely on other more selective and sensitive chromogenic reagents. It is possible that these ions can oxidize TMPD, but the reaction conditions, selectivity, and sensitivity have not been well-established for quantitative analytical purposes. Researchers interested in these ions may need to develop and validate a new method.
Selectivity and Interferences
The TMPD-based colorimetric method is susceptible to interference from other oxidizing and reducing agents present in the sample matrix.
-
Oxidizing Agents: Other metal ions with a high redox potential (e.g., MnO₄⁻, Cr₂O₇²⁻) and other oxidizing species (e.g., free halogens, peroxides) can also oxidize TMPD, leading to a positive interference.
-
Reducing Agents: Strong reducing agents in the sample can react with the oxidizing metal ion or with the Wurster's Blue radical, leading to a negative interference.
-
Complexing Agents: The presence of strong complexing agents (e.g., EDTA, citrate) can bind to the target metal ion and prevent its reaction with TMPD, resulting in lower absorbance values.
It is crucial to perform interference studies with common ions expected to be present in the sample matrix to assess the selectivity of the method for the target analyte.
Logical Relationships and Signaling Pathways
The following diagram illustrates the logical flow of the colorimetric assay and the factors influencing the final measurement.
References
Application Notes and Protocols for N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) in Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD), also known as Wurster's reagent, is a versatile aromatic diamine that serves as a valuable monomer in the synthesis of advanced polymers.[1][2] Its unique redox properties and ability to undergo oxidative polymerization make it a target for creating polymers with interesting electronic and material characteristics.[1][3] The resulting polymer, poly(this compound) or P(TMPD), exhibits potential for applications in electrochemical sensors, durable plastics, and rubber formulations.[1][4]
These application notes provide a comprehensive overview of the synthesis of P(TMPD) via oxidative polymerization, its material properties, and potential applications. Detailed experimental protocols are included to guide researchers in the laboratory.
Polymer Synthesis: Oxidative Polymerization
The chemical oxidative polymerization of TMPD is a common method for synthesizing P(TMPD). This process typically involves the use of an oxidizing agent to initiate the polymerization of the monomer in a suitable solvent. The properties of the resulting polymer can be influenced by various reaction conditions such as temperature, the choice of oxidant, and the presence of co-catalysts.[1][5]
Experimental Protocol: Oxidative Polymerization of TMPD
This protocol is adapted from the synthesis of poly(2,3,5,6-tetramethyl-p-phenylenediamine) as described by Amer and Brandt (2018).[1]
Materials:
-
This compound (TMPD) monomer
-
Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) (oxidant)
-
Aluminium triflate (Al(OTf)₃) (co-catalyst, optional)
-
Hydrochloric acid (HCl) or deionized water (solvent)
-
Methanol (B129727) (for washing)
-
Deionized water
-
Standard laboratory glassware (round-bottomed flask, dropping funnel, etc.)
-
Magnetic stirrer
-
Oil bath
Procedure:
-
Oxidant Solution Preparation: In a flask, prepare the oxidant solution by dissolving ammonium persulfate (4.0 g) and optionally aluminium triflate (1.0 g) in 20 mL of deionized water.
-
Monomer Solution Preparation: In a separate 500-mL round-bottomed flask, add 150 mL of either hydrochloric acid or deionized water. Place the flask in an oil bath set to the desired reaction temperature (e.g., 70°C). Add 1.7 g of the TMPD monomer to the flask and stir the mixture magnetically.
-
Polymerization Reaction: Slowly add the oxidant solution to the monomer solution dropwise over a period of 30 minutes.
-
Reaction Completion: Allow the reaction to proceed for 24 hours with continuous stirring at the set temperature.
-
Polymer Isolation: After 24 hours, the resulting polymer precipitate is collected by filtration.
-
Washing and Purification: Wash the collected polymer with deionized water and then with methanol to remove any unreacted monomer and oxidant.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.
Logical Workflow for Oxidative Polymerization of TMPD:
Caption: Workflow for the oxidative polymerization of TMPD.
Polymer Characterization and Properties
The synthesized P(TMPD) can be characterized using various analytical techniques to determine its structure, thermal properties, and solubility.
Data Presentation
| Property | Method | Typical Results for P(tMe-pPD)[1][4][6] |
| Structural Analysis | ||
| Functional Groups | FT-IR | Presence of benzenoid and quinonoid units in the polymer backbone. |
| Proton Environment | ¹H NMR | Peaks corresponding to protons on the polymer chains. |
| Carbon Skeleton | ¹³C NMR | Signals confirming the carbon framework of the polymer. |
| Thermal Properties | ||
| Thermal Stability | TGA | Good thermal stability, with decomposition occurring above 400°C in a nitrogen atmosphere.[4][6] |
| Phase Transitions | DSC | Displays crystallization and melting transitions. |
| Solubility | ||
| Solvents | - | Generally soluble in sulfuric acid, dimethyl sulfoxide (B87167) (DMSO), N-methylpyrrolidone (NMP), and dimethylformamide (DMF).[1] |
| Non-solvents | - | Partially soluble in chloroform (B151607) and tetrahydrofuran (B95107) (THF). |
Applications
The unique properties of P(TMPD) make it a candidate for several applications, primarily in the field of materials science and electrochemistry.
Electrochemical Sensors
Hypothetical Experimental Workflow for Sensor Fabrication:
Caption: General workflow for fabricating a P(TMPD)-based sensor.
Conductive Materials
Polymers derived from aromatic amines are known for their potential as conductive materials.[7] While the electrical conductivity of P(TMPD) has not been extensively reported, its chemical structure is analogous to other conductive polymers. Further research, including doping studies, would be necessary to fully explore its potential in this area.
Relevance to Drug Development
The direct application of P(TMPD) in drug delivery or its interaction with specific signaling pathways is not well-documented in current literature. However, the broader field of conductive and redox-active polymers is being explored for various biomedical applications. For drug development professionals, the interest in P(TMPD) may lie in its potential use in:
-
Biosensors: For the detection of biomarkers relevant to disease diagnosis or drug efficacy monitoring.
-
Drug Delivery Systems: As a component of smart drug delivery systems where drug release could be triggered by an electrical or redox stimulus. This remains a speculative area for P(TMPD) and would require significant future research.
Conclusion
This compound is a promising monomer for the synthesis of the functional polymer P(TMPD). The provided protocols for oxidative polymerization offer a starting point for researchers to produce and investigate this material. While foundational characterization data exists, further studies are needed to quantify its electrical properties and explore its full potential in applications such as electrochemical sensing. The relevance to drug development is currently indirect and presents an open area for future investigation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C10H16N2 | CID 7490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst | Scilit [scilit.com]
- 7. ijasrm.com [ijasrm.com]
Troubleshooting & Optimization
How to prevent false positives in the TMPD oxidase test
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent false positives in the TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) oxidase test.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the TMPD oxidase test?
The TMPD oxidase test is a biochemical assay used to determine if a microorganism possesses the cytochrome c oxidase enzyme.[1][2] This enzyme is a key component of the electron transport chain in many aerobic organisms.[2][3] The test utilizes TMPD as an artificial electron donor.[3][4] In the presence of cytochrome c oxidase, TMPD is oxidized, resulting in the formation of a colored product, indophenol (B113434) blue, which appears as a dark blue to purple color.[1][4] If the enzyme is absent, the TMPD reagent remains in its reduced, colorless state.[1][4]
Q2: What does a positive or negative TMPD oxidase test indicate?
-
Positive Result: A positive result, indicated by a color change to dark blue or purple within the recommended time frame (typically 5-60 seconds), suggests that the microorganism possesses cytochrome c oxidase and is likely aerobic.[3][5][6]
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Negative Result: A negative result, indicated by the absence of a color change, suggests the microorganism lacks cytochrome c oxidase.[3][5] This is characteristic of many facultative anaerobes (like those in the Enterobacteriaceae family) and obligate anaerobes.[3][7]
Q3: How quickly should I read the results to avoid false positives?
It is crucial to read the results within the timeframe specified in your protocol, typically within 60 seconds.[8] Color changes that appear after the recommended time should be disregarded as they may be due to the auto-oxidation of the TMPD reagent upon prolonged exposure to air, leading to a false-positive result.[7][9]
Q4: Can the growth medium affect the test results?
Yes, the composition of the growth medium can significantly impact the results.
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High Glucose Concentration: Media with high concentrations of glucose can inhibit oxidase enzyme activity, potentially leading to false-negative results.[1][5][9] It is recommended to use media without excess sugar, such as nutrient agar (B569324) or tryptic soy agar.[1][5]
-
Dyes: Bacteria grown on media containing dyes may produce aberrant results.[1][5] It is best to perform the test on colonies from non-selective and non-differential media.[5]
Troubleshooting Guide: Preventing False Positives
This guide addresses specific issues that can lead to false-positive results in the TMPD oxidase test.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Color development in the absence of a known oxidase-positive organism. | Reagent Auto-oxidation: The TMPD reagent can auto-oxidize when exposed to air for extended periods, resulting in a color change.[1][9] | - Prepare fresh TMPD reagent daily or as recommended by the manufacturer.[9] - Store the reagent in a dark bottle and refrigerate when not in use.[1] - Discard any reagent that has turned purple or dark blue before use.[7] |
| A positive result is observed with a microorganism expected to be oxidase-negative. | Contaminated Inoculating Loop: Using an iron-containing wire loop (e.g., nichrome) can catalyze the oxidation of TMPD, leading to a false positive.[1][5][9] | - Use a platinum, plastic, or wooden inoculating loop/stick.[1][2] |
| Contaminated Culture: The colony selected for testing may be contaminated with an oxidase-positive organism. | - Ensure you are testing a well-isolated colony from a pure culture.[9] | |
| Delayed or weak color change that is difficult to interpret. | Old Culture: Older bacterial cultures (generally >24-48 hours) may have reduced enzyme activity, leading to weaker or delayed reactions that can be misinterpreted.[2][5][9] | - Use fresh cultures that are 18-24 hours old for testing.[1][5] |
| Acidic pH: An acidic environment on the growth medium can inhibit oxidase activity. | - Ensure the pH of the growth medium is within the optimal range for the bacteria being tested. |
Experimental Protocol: Standard TMPD Oxidase Test (Filter Paper Method)
This protocol outlines a standard method for performing the TMPD oxidase test.
Materials:
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Fresh (18-24 hour) bacterial culture on non-selective agar
-
Whatman No. 1 filter paper
-
Freshly prepared 1% Kovács oxidase reagent (N,N,N′,N′-tetramethyl-p-phenylenediamine dihydrochloride)
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Platinum, plastic, or wooden inoculating loop/stick
-
Petri dish
-
Timer
Procedure:
-
Place a small piece of filter paper in a clean, empty petri dish.
-
Add 1-2 drops of the Kovács oxidase reagent to the center of the filter paper. The reagent should be colorless.[8]
-
Using a sterile inoculating loop or stick, pick a well-isolated colony from the culture plate.
-
Gently smear the colony onto the reagent-impregnated area of the filter paper.[8]
-
Start the timer immediately.
-
Observe for a color change at the site of inoculation.
Interpretation of Results:
-
Positive: A dark blue to purple color develops within 5-10 seconds for a strong reaction, or up to 60 seconds for a weaker reaction.[6][8]
-
Negative: No color change is observed within 60 seconds.[8]
-
Delayed Positive: Any color change appearing after 60-90 seconds should be considered negative as it is likely due to auto-oxidation of the reagent.[5]
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to troubleshoot and prevent false positives in the TMPD oxidase test.
Caption: Troubleshooting workflow for false positives in the TMPD oxidase test.
References
- 1. asm.org [asm.org]
- 2. flabslis.com [flabslis.com]
- 3. Oxidase test - Wikipedia [en.wikipedia.org]
- 4. biologyreader.com [biologyreader.com]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. Mastering the Oxidase Test: Procedure, Tips, and Interpretation - Labmate [labmate22.weebly.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. reach.cdc.gov [reach.cdc.gov]
- 9. What are the limitations of oxidase tests? | AAT Bioquest [aatbio.com]
Technical Support Center: Optimizing TMPD Concentration for Mitochondrial Respiration Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) in mitochondrial respiration assays.
Frequently Asked Questions (FAQs)
Q1: What is the role of TMPD and ascorbate (B8700270) in mitochondrial respiration assays?
TMPD is an artificial electron donor that specifically targets Complex IV (cytochrome c oxidase) of the electron transport chain (ETC). It donates electrons to cytochrome c, which in turn reduces Complex IV. This process allows for the isolated measurement of Complex IV activity, bypassing Complexes I, II, and III. Ascorbate is used as a reducing agent to regenerate TMPD after it has donated an electron, ensuring a continuous supply for the reaction.
Q2: Why is optimizing the TMPD concentration critical?
Optimizing TMPD concentration is crucial for several reasons:
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Signal-to-Noise Ratio: An optimal concentration ensures a robust signal for Complex IV activity without generating excessive background noise.
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Auto-oxidation: TMPD can auto-oxidize, consuming oxygen independently of mitochondrial activity and creating a high background signal.[1] This rate can be influenced by buffer components and the presence of metal ions like iron and copper.[1]
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Toxicity: At high concentrations, TMPD and its oxidation products can be toxic to cells and mitochondria.
Q3: What is a typical starting concentration for TMPD and ascorbate?
A common starting point is 0.5 mM TMPD with 1 mM ascorbate. However, the optimal concentrations can vary significantly depending on the experimental system (isolated mitochondria vs. permeabilized cells), cell type, and buffer composition. It is highly recommended to perform a titration to determine the optimal concentrations for your specific experimental conditions.
Q4: How do I correct for TMPD auto-oxidation?
To correct for the non-enzymatic auto-oxidation of TMPD, you must measure the oxygen consumption rate (OCR) in wells containing only the assay medium with TMPD and ascorbate, without any cells or mitochondria. This background rate should then be subtracted from the OCR measured in your experimental wells. Some studies have found this non-enzymatic oxygen consumption to be negligible, but it should always be empirically verified for your specific assay conditions.[2]
Troubleshooting Guide
High Background Signal in "No-Cell" or "No-Mitochondria" Control Wells
| Possible Cause | Recommended Solution |
| High rate of TMPD auto-oxidation. | 1. Prepare TMPD/Ascorbate solution fresh: Make the solution immediately before use.[1] 2. Optimize concentrations: Perform a titration to find the lowest effective concentrations of TMPD and ascorbate that still provide a robust signal for Complex IV activity. 3. Check buffer composition: High concentrations of certain ions, like chloride, may affect mitochondrial respiration rates.[3][4] Also, the presence of contaminating iron or copper can increase the rate of TMPD auto-oxidation.[1] 4. Protect from light: Prepare and store the TMPD solution protected from light to minimize photo-oxidation. |
| Contaminated reagents. | 1. Use high-purity water and reagents: Ensure all components of your assay buffer are free from contaminants. 2. Prepare fresh buffers: If contamination is suspected, prepare new stock solutions and assay media. |
Low or No TMPD-Dependent Respiration Signal
| Possible Cause | Recommended Solution |
| Suboptimal TMPD or ascorbate concentration. | 1. Titrate concentrations: The initial concentrations might be too low for your specific cell type or mitochondrial preparation. Systematically increase the concentrations of both TMPD and ascorbate. |
| Loss of cytochrome c integrity. | 1. Gentle sample preparation: Overly harsh permeabilization or mitochondrial isolation procedures can lead to the loss of cytochrome c from the intermembrane space. 2. Add exogenous cytochrome c: In permeabilized cell or isolated mitochondria experiments, adding exogenous cytochrome c to the assay medium can restore the link between TMPD and Complex IV. |
| Poor cell health or mitochondrial integrity. | 1. Assess cell viability: Ensure cells are healthy before starting the assay. 2. Check mitochondrial quality: For isolated mitochondria, assess their integrity using standard quality control measures like the respiratory control ratio (RCR). |
| Inhibition of Complex IV. | 1. Check for inhibitors: Ensure that no upstream inhibitors used in your experiment (e.g., rotenone (B1679576), antimycin A) are inadvertently affecting Complex IV at the concentrations used. 2. Use a positive control: Run a control experiment with a known potent Complex IV activator to confirm the assay is working. |
Experimental Protocols & Data Presentation
Protocol: Determining Optimal TMPD/Ascorbate Concentration
-
Prepare a range of TMPD and ascorbate concentrations: Start with a 2:1 ratio of ascorbate to TMPD. For example, prepare solutions of 0.1 mM TMPD/0.2 mM Ascorbate, 0.25 mM TMPD/0.5 mM Ascorbate, 0.5 mM TMPD/1 mM Ascorbate, and 1 mM TMPD/2 mM Ascorbate.
-
Measure background auto-oxidation: In a cell-free microplate, add the different concentrations of TMPD/ascorbate to the assay medium and measure the oxygen consumption rate (OCR) over time.
-
Measure Complex IV-driven respiration: In a separate plate with your permeabilized cells or isolated mitochondria (after inhibition of Complex I and III with rotenone and antimycin A, respectively), inject the different concentrations of TMPD/ascorbate and measure the OCR.
-
Analyze the data: Subtract the background auto-oxidation rate for each concentration from the corresponding cell-based respiration rate. Plot the net Complex IV respiration rate against the TMPD concentration. The optimal concentration is the lowest concentration that gives the maximal (or near-maximal) respiration rate.
Data Summary: Example TMPD/Ascorbate Concentrations from Literature
| TMPD Concentration | Ascorbate Concentration | Experimental System |
| 0.5 mM | 1 mM | Frozen tissue homogenates (Seahorse)[1] |
| 0.25 mM | 2.5 mM | Isolated mitochondria (Respirometer)[2] |
| 300 µM | 3 µM | Isolated heart mitochondria[5] |
| 2 mM | 10 mM | Isolated skeletal muscle mitochondria[6] |
Visualizations
References
- 1. Generation of superoxide radical, hydrogen peroxide and hydroxyl radical during the autoxidation of N,N,N',N'-tetramethyl-p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial respiratory control is lost during growth factor deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of respiration buffer composition on mitochondrial metabolism and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An optimized protocol for coupling oxygen consumption rates with β-oxidation in isolated mitochondria from mouse soleus - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation of TMPD reagent solutions
This guide provides technical support for researchers, scientists, and drug development professionals working with N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) reagent solutions. It offers troubleshooting advice and frequently asked questions (FAQs) to address common issues related to the stability and degradation of TMPD.
Frequently Asked Questions (FAQs)
Q1: What is TMPD and what is its primary application?
A1: TMPD (this compound) is a redox indicator that is colorless in its reduced state and turns a deep blue/purple upon oxidation. Its primary application is in the oxidase test, a key microbiological assay used to identify organisms that produce cytochrome c oxidase, an enzyme in the electron transport chain.[1][2]
Q2: My freshly prepared TMPD solution has a blue/purple tint. What does this mean?
A2: A blue or purple color indicates that the TMPD has been oxidized to its radical cation form, known as Wurster's blue.[3] This is a sign of degradation. The reagent is most effective in its colorless, reduced state, as this allows for the clear detection of oxidase activity (which causes the color change). A pre-colored solution will result in high background signals and may lead to false-positive results.
Q3: How long is a typical TMPD solution stable?
A3: The stability of a TMPD solution is highly dependent on its preparation, storage conditions, and the presence of stabilizers. Unstabilized 1% aqueous solutions are generally recommended to be prepared fresh. If stored, they should be kept in a dark, refrigerated (2-8°C) bottle for no longer than one week.[1] Commercially prepared solutions containing stabilizing agents can have a much longer shelf life, with some manufacturers claiming stability for up to 16 weeks when stored at room temperature and protected from light.[3] For long-term storage, stock solutions can be kept at -20°C for one month or -80°C for up to six months, protected from light.[1]
Q4: What are the main factors that cause TMPD degradation?
A4: The primary factors that accelerate the oxidation and degradation of TMPD solutions are:
-
Light: Exposure to UV and even ambient light can cause photodegradation.[3][4]
-
Elevated Temperature: Higher temperatures increase the rate of auto-oxidation.[4]
-
Oxygen: Dissolved oxygen in the solvent acts as an oxidizing agent.
-
Contaminants: The presence of metal ions (which can catalyze oxidation) or other oxidizing agents can cause premature color change.[5]
-
pH: While less documented for TMPD specifically, pH can be a critical factor in the stability of many chemical reagents.
Data Presentation: TMPD Solution Stability Guidelines
The following table summarizes recommended storage conditions and expected shelf life for TMPD solutions based on available data. Precise stability will vary with the specific formulation and purity of reagents.
| Solution Type | Concentration | Solvent | Storage Temperature | Light Condition | Expected Shelf Life |
| Unstabilized | 1% (w/v) | Water | 2-8°C (Refrigerated) | Protected (Amber Bottle) | ≤ 1 week[1] |
| Unstabilized | 1% (w/v) | Water | Room Temperature (~20-25°C) | Exposed to Light | Very Unstable (Hours) |
| Stabilized (Commercial) | Varies | Aqueous Buffer | Room Temperature (~20-25°C) | Protected (Amber Bottle) | Up to 16 weeks[3] |
| Stock Solution | Varies | Varies | -20°C | Protected (Amber Bottle) | ~1 month[1] |
| Stock Solution | Varies | Varies | -80°C | Protected (Amber Bottle) | ~6 months[1] |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with TMPD.
Problem: TMPD solution turns blue/purple immediately or shortly after preparation.
This is the most common issue, indicating premature oxidation. Use the following workflow to diagnose the cause.
Problem: Inconsistent results in oxidase test or other assays.
If your TMPD solution is colorless but you are getting variable results, consider the following:
-
Reagent Age: Even if colorless, an older reagent may have partially degraded, leading to weaker or slower reactions. Prepare fresh solution.
-
Inoculum: For the oxidase test, use colonies that are 18-24 hours old from non-selective media for best results.[4] Older cultures may have reduced metabolic activity.
-
Inoculating Loop: Do not use loops containing iron, such as nichrome. Trace amounts of oxidized iron can catalyze the oxidation of TMPD, leading to a false-positive result. Platinum loops or sterile wooden applicator sticks are recommended.[3]
Experimental Protocols
Protocol 1: Preparation of 1% (w/v) TMPD Reagent (Kovács Oxidase Reagent)
This protocol is for a standard, unstabilized TMPD solution. It should be prepared fresh daily or weekly.
Materials:
-
This compound dihydrochloride (B599025) (TMPD) powder
-
High-purity distilled or deionized water
-
Calibrated balance
-
Volumetric flask (e.g., 10 mL)
-
Amber glass storage bottle
Procedure:
-
Weigh out 100 mg of TMPD powder.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 8 mL of high-purity water to the flask.
-
Swirl gently to dissolve the powder completely. The solution should be colorless.
-
Once dissolved, bring the volume up to the 10 mL mark with water.
-
Transfer the solution to a clean, clearly labeled amber glass bottle.
-
Store in the refrigerator (2-8°C) for up to one week. Discard if any discoloration appears.
Protocol 2: Quality Assessment of TMPD Solution via Spectrophotometry
This protocol describes how to assess the degradation of a TMPD solution by measuring the formation of the colored Wurster's blue radical cation.
Equipment:
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Prepare a fresh, colorless 1% TMPD solution as a baseline reference (Control).
-
Set the spectrophotometer to measure absorbance at the maximum wavelength for Wurster's blue, which is approximately 564 nm (or scan from 500-700 nm to find the peak for your specific conditions).
-
Blank the instrument using the same high-purity water or buffer used to prepare the TMPD solution.
-
Measure the initial absorbance (A₀) of the freshly prepared TMPD solution. This value should be close to zero.
-
Expose the test TMPD solution to the condition being studied (e.g., store on the benchtop exposed to light, place in a 37°C incubator, etc.).
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the test solution and measure its absorbance (Aₜ) at the same wavelength.
-
Assess degradation: An increase in absorbance over time indicates the oxidation of TMPD and the formation of the colored product. The rate of degradation can be quantified by plotting absorbance vs. time. The solution should be discarded for sensitive assays when the absorbance becomes significant.
Visualizing TMPD Degradation and Experimental Workflow
TMPD Oxidation Pathway
The degradation of TMPD is a one-electron oxidation process that results in the formation of a stable, colored radical cation.
General Workflow for Stability Testing
This diagram outlines the key steps in performing a stability study on a TMPD reagent solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Using this compound (TMPD) to assay cyclooxygenase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Validated Stability indicating Spectrophotometric Method for the Determination of Acetazolamide in Dosage Forms through Complex Formation with Palladium (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetramethyl-p-phenylenediamine oxidase reaction in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TMPD Colorimetric Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common interferences encountered in N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) colorimetric assays. This guide is intended for researchers, scientists, and drug development professionals to help ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the TMPD colorimetric assay?
The TMPD colorimetric assay is based on the oxidation of TMPD, which results in the formation of a colored product, Wurster's blue, that can be quantified spectrophotometrically at approximately 590-611 nm.[1][2][3] This assay is commonly used to measure the activity of peroxidases or enzymes with peroxidase-like activity, such as cyclooxygenases (COX).[1][4][5]
Q2: My blank wells (containing all reagents except the enzyme) are showing a high background signal. What could be the cause?
High background in blank wells can be caused by several factors:
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Contamination of reagents: Reagents may be contaminated with peroxidases or other oxidizing agents.
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Presence of reducing agents: Some reducing agents can directly reduce assay components, leading to color formation.[6]
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Light sensitivity of TMPD: TMPD is light-sensitive and can auto-oxidize. Prepare TMPD solutions fresh and protect them from light.
Q3: I am screening for inhibitors and have identified several "hits," but I am concerned about false positives. What are the common causes of false positives in TMPD assays?
False positives in inhibitor screening are a significant concern. Common causes include:
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Redox-active compounds: Test compounds that are strong antioxidants can prevent the oxidation of TMPD, mimicking enzyme inhibition.[7]
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Compound aggregation: Some small molecules form aggregates that non-specifically inhibit enzymes.[8][9][10]
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Spectral interference: Colored compounds that absorb light near the detection wavelength of oxidized TMPD can lead to artificially high or low readings.[11][12]
Q4: Can the solvent used to dissolve my test compounds interfere with the assay?
Yes, solvents can interfere with the assay. Dimethyl sulfoxide (B87167) (DMSO), a commonly used solvent, has been shown to exhibit anti-inflammatory properties at low concentrations (0.1-0.5%) by reducing COX-2 activity and expression.[13][14] It is crucial to include appropriate vehicle controls in your experiments and to ensure that the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.
Troubleshooting Guides
Issue 1: High Background or Drifting Absorbance
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Reagent Contamination | 1. Prepare all buffers and reagent solutions with high-purity water. 2. Use fresh reagents. 3. Filter-sterilize buffers. | A significant reduction in the background absorbance of the blank wells. |
| TMPD Auto-oxidation | 1. Prepare TMPD solutions fresh for each experiment. 2. Store TMPD stock solutions and the prepared reagent in the dark or in amber tubes. 3. Minimize the exposure of the reaction plate to light before reading. | A stable and low background signal over the course of the assay. |
| Presence of Unwanted Peroxidases | 1. If using a biological sample, consider the presence of endogenous peroxidases. 2. Run a control with the sample but without the specific enzyme of interest to quantify endogenous peroxidase activity. | Identification of the contribution of non-target peroxidases to the overall signal. |
Issue 2: Suspected False-Positive Inhibition
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Redox-Active Compound | 1. Control Experiment: Incubate the test compound with TMPD and the oxidizing agent (e.g., H₂O₂) in the absence of the enzyme. 2. Counter-Screening: Test the compound in a different assay that is not based on a redox reaction. | A redox-active compound will directly interact with the assay components, showing an effect even without the enzyme. The compound will likely be inactive in a non-redox-based assay. |
| Compound Aggregation | 1. Detergent Disruption Assay: Re-run the inhibition assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.[8][9][10] 2. Vary Enzyme Concentration: Perform the assay at different enzyme concentrations. | The inhibitory activity of an aggregating compound will be significantly reduced or eliminated in the presence of the detergent. The IC₅₀ of an aggregator may also show a strong dependence on the enzyme concentration. |
| Spectral Interference | 1. Absorbance Scan: Measure the absorbance spectrum of the test compound at the assay concentration in the final assay buffer. 2. Control Well: Include a control well with the test compound in the assay buffer without TMPD or the enzyme. | A compound with spectral interference will show significant absorbance at the detection wavelength (590-611 nm). The signal from the control well can be subtracted from the experimental wells to correct for this interference. |
Issue 3: Sample Matrix Interference
| Interference Type | Mechanism of Interference | Mitigation Strategy |
| Hemolysis | Release of hemoglobin, which has strong absorbance in the visible spectrum and contains heme that can have peroxidase-like activity.[11][12][15] | 1. Use freshly collected samples and handle them carefully to avoid mechanical lysis of red blood cells. 2. Centrifuge samples to pellet any cell debris. 3. Include a sample blank (sample without enzyme or TMPD) to measure and subtract the background absorbance from hemoglobin. |
| Lipemia | High levels of lipids can cause turbidity, leading to light scattering and inaccurate absorbance readings.[11][15][16] | 1. Use samples from fasted subjects if possible. 2. High-speed centrifugation or ultracentrifugation can help to remove lipids. 3. Consider using a clearing agent, but validate its compatibility with the assay first. |
| Icterus | High levels of bilirubin (B190676), which is colored and can absorb light at the assay wavelength.[11][12][15] | 1. Measure the absorbance of a sample blank containing bilirubin to correct for its contribution to the signal. 2. If possible, use an alternative assay method that is less susceptible to spectral interference. |
Experimental Protocols
Protocol 1: Identifying Compound Aggregation using a Detergent-Based Assay
This protocol is designed to determine if the inhibitory activity of a test compound is due to the formation of aggregates.
Materials:
-
Test compound stock solution
-
TMPD assay reagents (buffer, enzyme, TMPD, substrate)
-
Non-ionic detergent stock solution (e.g., 10% Triton X-100)
-
Microplate reader
Procedure:
-
Prepare two sets of serial dilutions of your test compound in the assay buffer.
-
To one set of dilutions, add the non-ionic detergent to a final concentration of 0.01%.
-
To the other set, add an equivalent volume of the detergent vehicle (e.g., water).
-
Initiate the enzymatic reaction by adding the enzyme and substrate to all wells.
-
Incubate the plate and measure the absorbance at the appropriate wavelength (590-611 nm).
-
Calculate the percent inhibition for each compound concentration in the presence and absence of the detergent.
-
Generate dose-response curves and determine the IC₅₀ values for both conditions.
Data Interpretation:
| IC₅₀ Fold-Shift in Presence of Detergent | Likelihood of Aggregation-Based Inhibition |
| > 10-fold increase | High |
| 2-10-fold increase | Moderate |
| < 2-fold increase | Low |
A significant increase in the IC₅₀ value in the presence of the detergent suggests that the compound's inhibitory activity is likely due to aggregation.
Protocol 2: Correcting for Spectral Interference
This protocol helps to correct for the intrinsic absorbance of a test compound at the assay wavelength.
Procedure:
-
Set up your standard TMPD assay with your test compound.
-
In parallel, set up a control plate with the same concentrations of your test compound in the assay buffer but without the enzyme and TMPD.
-
Measure the absorbance of both plates at the same wavelength (590-611 nm).
-
For each concentration of the test compound, subtract the absorbance value from the control plate (compound only) from the absorbance value of the corresponding well on the experimental plate.
-
Use the corrected absorbance values to calculate the percent inhibition.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. COX Colorimetric Inhibitor Screening Assay Kit - Applications - CAT N°: 701050 [bertin-bioreagent.com]
- 4. Using this compound (TMPD) to assay cyclooxygenase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Addition of reducing agents to the peroxidase-o-phenylenediamine buffer reduces background of enzyme immunoassays | Revista Española de Fisiología [revistas.unav.edu]
- 7. mdpi.com [mdpi.com]
- 8. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 11. tdxedge.com [tdxedge.com]
- 12. clinicallab.com [clinicallab.com]
- 13. Dimethyl sulfoxide (DMSO) attenuates the inflammatory response in the in vitro intestinal Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Hemolysis, icterus and lipemia interfere with the determination of two oxidative stress biomarkers in canine serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of interference from hemolysis, icterus and lipemia on routine pediatric clinical chemistry assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Modifications to the TMPD staining protocol for enhanced sensitivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) staining protocols.
Frequently Asked Questions (FAQs)
Q1: What is TMPD and how does it work in staining protocols?
This compound (TMPD) is a chromogenic substrate used to detect the activity of heme peroxidases, such as cytochrome c oxidase. In the presence of a peroxidase and a suitable oxidizing agent (like hydrogen peroxide or as part of a biological reaction), TMPD is oxidized. This oxidation results in the formation of a colored product, typically a vibrant blue to purple compound known as Wurster's blue. The intensity of the color is proportional to the peroxidase activity and can be quantified spectrophotometrically.
Q2: What is the primary application of TMPD staining?
TMPD staining is widely used in assays for cyclooxygenase (COX) activity, where the peroxidase component of COX enzymes is measured. It is also a key reagent in the oxidase test for identifying bacteria containing cytochrome c oxidase. Its rapid and sensitive color development makes it suitable for high-throughput screening applications.
Q3: What are the optimal storage conditions for TMPD?
TMPD dihydrochloride (B599025) is generally stable under recommended storage conditions. It should be stored in a tightly sealed container, protected from light. For long-term storage, refrigeration at 4°C is recommended. Avoid repeated freeze-thaw cycles of stock solutions.
Q4: What is the absorption maximum of oxidized TMPD?
The oxidized form of TMPD (Wurster's blue) exhibits a characteristic blue to purple color. The maximal absorbance of this product is typically measured between 570 nm and 611 nm.
Troubleshooting Guide
This guide addresses common issues encountered during TMPD staining and provides potential causes and solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Staining | Inactive Enzyme: The peroxidase enzyme in the sample may be inactive due to improper sample preparation, storage, or the presence of inhibitors. | - Ensure proper sample handling and storage to maintain enzyme activity.- Include a positive control with known peroxidase activity to verify the assay setup. |
| Sub-optimal Reagent Concentrations: The concentration of TMPD or the oxidizing agent may be too low. | - Optimize the concentrations of TMPD and the oxidizing agent (if applicable) through titration experiments. A typical starting point for TMPD is in the micromolar to low millimolar range. | |
| Incorrect pH: The pH of the reaction buffer may not be optimal for enzyme activity. | - Determine the optimal pH for your specific enzyme. Most peroxidase assays perform well in a slightly acidic to neutral pH range (e.g., pH 6.0-7.5). | |
| Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal. | - Increase the incubation time and monitor the color development kinetically to determine the optimal endpoint. | |
| High Background Staining | Spontaneous Oxidation of TMPD: TMPD can auto-oxidize, especially when exposed to light or certain metal ions. | - Prepare TMPD solutions fresh before use.- Protect TMPD solutions and the reaction mixture from light.- Use high-purity water and reagents to minimize metal ion contamination. |
| Non-specific Peroxidase Activity: Other components in the sample may have peroxidase-like activity. | - Include a negative control (sample without the primary enzyme of interest) to assess non-specific background.- Consider using specific inhibitors to block the activity of interfering enzymes. | |
| Contaminated Reagents or Glassware: | - Use fresh, high-quality reagents.- Ensure all glassware and plasticware are thoroughly cleaned. | |
| Inconsistent Results | Pipetting Errors: Inaccurate or inconsistent pipetting of reagents or samples. | - Calibrate pipettes regularly.- Use proper pipetting techniques to ensure accuracy and precision. |
| Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme kinetics. | - Use a temperature-controlled incubator or water bath for consistent results. | |
| Edge Effects in Microplates: Evaporation from the outer wells of a microplate can lead to a higher concentration of reagents and thus, a stronger signal. | - To avoid edge effects, do not use the outer wells of the microplate for samples; instead, fill them with buffer or water.[1] | |
| Precipitate Formation | High TMPD Concentration: Excessive concentrations of TMPD can lead to the precipitation of the oxidized product. | - Optimize the TMPD concentration to a level that provides a good signal without precipitation. |
| Buffer Incompatibility: Certain buffer components may react with TMPD or its oxidized product. | - Test different buffer systems to find one that is compatible with the assay. |
Experimental Protocols
Standard TMPD Staining Protocol for Peroxidase Activity (Microplate Assay)
This protocol provides a general procedure for measuring peroxidase activity in a 96-well microplate format.
Materials:
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 570-611 nm
-
Phosphate (B84403) buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
TMPD stock solution (e.g., 10 mM in DMSO, stored at -20°C, protected from light)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%, to be diluted)
-
Sample containing peroxidase activity
-
Positive control (e.g., purified horseradish peroxidase)
-
Negative control (buffer or sample without peroxidase)
Procedure:
-
Prepare Reagents:
-
Prepare a fresh working solution of TMPD by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 mM).
-
Prepare a fresh working solution of H₂O₂ by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 mM).
-
-
Sample Preparation:
-
Add 50 µL of your sample, positive control, and negative control to separate wells of the 96-well plate.
-
-
Initiate Reaction:
-
Add 50 µL of the TMPD working solution to each well.
-
Add 50 µL of the H₂O₂ working solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C, protected from light, for a predetermined amount of time (e.g., 15-30 minutes).
-
-
Measurement:
-
Measure the absorbance of each well at the optimal wavelength (e.g., 595 nm) using a microplate reader.
-
Modifications for Enhanced Sensitivity
To increase the sensitivity of the TMPD assay, consider the following modifications:
-
Optimization of Reagent Concentrations: Systematically vary the concentrations of TMPD and H₂O₂ to find the optimal ratio that yields the highest signal-to-noise ratio.
-
pH Optimization: Test a range of pH values for the reaction buffer to determine the optimal pH for your specific enzyme.
-
Inclusion of a Signal Enhancer: Some protocols suggest the addition of enhancers, such as certain phenolic compounds, that can accelerate the rate of color development.
-
Kinetic Monitoring: Instead of a single endpoint reading, monitor the reaction kinetically over time. The initial rate of the reaction (Vmax) is often a more sensitive measure of enzyme activity than a single time-point measurement.
Data Presentation
Comparison of Peroxidase Substrates
For applications requiring the highest sensitivity, alternative substrates to TMPD may be considered. The following table compares the relative sensitivity of common peroxidase substrates.
| Substrate | Relative Sensitivity | Wavelength of Oxidized Product (nm) | Notes |
| TMB (3,3',5,5'-Tetramethylbenzidine) | ++++ | 370 or 652 (blue), 450 (yellow, after stopping with acid) | Generally considered one of the most sensitive chromogenic substrates. |
| OPD (o-Phenylenediamine) | +++ | 492 | A sensitive substrate, but it is a suspected mutagen. |
| ABTS (2,2'-Azinobis [3-ethylbenzothiazoline-6-sulfonic acid]-diammonium salt) | ++ | 410-420 | Produces a soluble green end product. |
| TMPD (this compound) | ++ | 570-611 | Rapid color development, good for kinetic assays. |
Visualizations
Signaling Pathway of TMPD Oxidation
References
Technical Support Center: N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) in Electrochemical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) in their electrochemical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during electrochemical studies involving TMPD, presented in a question-and-answer format.
Q1: My cyclic voltammogram (CV) of TMPD shows distorted or broad peaks. What are the possible causes?
Distorted or broad peaks in the CV of TMPD can arise from several factors. High uncompensated resistance (iR drop), particularly in organic solvents with low supporting electrolyte concentrations, can lead to peak broadening and a larger separation between anodic and cathodic peak potentials. Issues with the reference electrode, such as a clogged frit or air bubbles, can introduce noise and instability into the measurements. Additionally, degradation of the TMPD solution due to exposure to air or light can result in ill-defined voltammetric features.
Q2: I am observing irreversible behavior in my TMPD cyclic voltammogram, especially in aqueous solutions. Why is this happening?
The two-electron oxidation of TMPD (TMPD → TMPD²⁺ + 2e⁻) is known to be unstable, particularly for the dication (TMPD²⁺) in aqueous media.[1] This instability leads to follow-up chemical reactions, causing the electrochemical process to appear irreversible. The radical cation (TMPD•⁺) is generally more stable, but can also undergo degradation over time.[2] In non-aqueous solvents, the stability of both the radical cation and dication is significantly enhanced.[3]
Q3: The peak currents in my TMPD voltammograms are decreasing with consecutive scans. What could be the reason?
A decrease in peak currents over successive CV scans often indicates fouling of the electrode surface. The oxidation products of TMPD or its decomposition products can adsorb onto the electrode, blocking active sites and hindering electron transfer. It is also possible that the TMPD in the diffusion layer near the electrode is being consumed or is degrading. Polishing the working electrode between experiments is crucial to ensure a clean and reproducible surface.
Q4: How should I prepare and store my TMPD solutions to ensure stability?
TMPD is sensitive to both air and light.[4] It is recommended to prepare TMPD solutions fresh before each experiment. Use deoxygenated solvents by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes. Solutions should be stored in amber vials or containers wrapped in aluminum foil to protect them from light and kept under an inert atmosphere. For longer-term storage, solid TMPD should be stored in a cool, dark, and dry place, preferably under an inert atmosphere. TMPD dihydrochloride (B599025) is a more stable salt form that can be used and is soluble in aqueous solutions.[5][6][7]
Q5: What are common interfering species in electrochemical studies with TMPD?
Other redox-active species in your sample with oxidation potentials close to that of TMPD can interfere with your measurements. Dissolved oxygen can also interfere, especially in aqueous solutions, leading to additional reduction peaks. It is crucial to work with high-purity, deoxygenated solvents and electrolytes. In biological studies, other cellular components with redox activity may also interfere.
Quantitative Data
The electrochemical properties of TMPD are highly dependent on the solvent and supporting electrolyte used. The following tables summarize key quantitative data for TMPD in various media.
Table 1: Redox Potentials of TMPD in Various Solvents
| Solvent | Supporting Electrolyte | E°' (TMPD/TMPD•⁺) (V vs. Fc/Fc⁺) | E°' (TMPD•⁺/TMPD²⁺) (V vs. Fc/Fc⁺) | Reference Electrode |
| Acetonitrile (B52724) | 0.1 M TBAPF₆ | -0.26 | 0.35 | Ag/AgNO₃ |
| Propylene Carbonate | 1.0 M LiBF₄ | ~-0.3 (vs. Li/Li⁺) | ~0.3 (vs. Li/Li⁺) | Li/Li⁺ |
| THF | 0.1 M NaClO₄ | Not specified | Not specified | SCE |
Note: Redox potentials are highly dependent on the reference electrode used. Direct comparison between different reference systems requires careful conversion.
Table 2: Diffusion Coefficients and Heterogeneous Rate Constants of TMPD
| Solvent System | Species | Diffusion Coefficient (D) (cm²/s) | Heterogeneous Rate Constant (k⁰) (cm/s) |
| [C₄mpyrr][NTf₂] | TMPD | 1.84 x 10⁻¹¹ | 2.6 - 2.8 x 10⁻³ |
| [C₄mpyrr][NTf₂] | TMPD⁺BF₄⁻ | 1.35 x 10⁻¹¹ | Not Reported |
| [C₄mpyrr][NTf₂] | TMPD⁺NTf₂⁻ | 1.43 x 10⁻¹¹ | Not Reported |
Experimental Protocols
Protocol 1: Preparation of TMPD Solution for Electrochemical Analysis
-
Materials:
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This compound (TMPD) or TMPD dihydrochloride
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆)
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Inert gas (Argon or Nitrogen)
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Volumetric flasks
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Amber glass vials
-
-
Procedure:
-
Deoxygenate the solvent by bubbling with a gentle stream of inert gas for at least 20 minutes.
-
In a volumetric flask, dissolve the appropriate amount of supporting electrolyte (e.g., to make a 0.1 M solution) in the deoxygenated solvent.
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Weigh the desired amount of TMPD or TMPD dihydrochloride and dissolve it in the electrolyte solution to achieve the target concentration (typically 1-5 mM).
-
Minimize headspace and seal the vial tightly. If not for immediate use, store the solution in a dark, cool place under an inert atmosphere.
-
Protocol 2: Cyclic Voltammetry of TMPD
-
Electrochemical Cell Setup:
-
Working Electrode (WE): Glassy carbon or platinum electrode
-
Reference Electrode (RE): Ag/AgCl or a non-aqueous reference electrode (e.g., Ag/Ag⁺)
-
Counter Electrode (CE): Platinum wire or mesh
-
-
Procedure:
-
Polish the working electrode with alumina (B75360) slurry on a polishing pad, sonicate in ethanol (B145695) and then deionized water, and dry thoroughly.
-
Assemble the three-electrode cell with the prepared TMPD solution.
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Purge the solution with an inert gas for 5-10 minutes before the measurement and maintain an inert atmosphere over the solution during the experiment.
-
Set the parameters on the potentiostat. A typical potential window for TMPD in acetonitrile might be from -0.5 V to +0.8 V vs. a Ag/Ag⁺ reference. A common scan rate is 100 mV/s.
-
Run the cyclic voltammetry experiment and record the data.
-
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for preparing TMPD solutions and performing cyclic voltammetry.
Caption: Redox pathway of TMPD showing its two-step oxidation and the instability of the dication.
Caption: Troubleshooting logic for common issues with TMPD cyclic voltammetry.
References
- 1. Robust non-covalent and covalent anchored N,N,N′,N’-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting: implication for on-surface chemistry and electro-catalytic determinations - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Formation and reactions of the Wurster's blue radical cation during the reaction of this compound with oxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H16N2 | CID 7490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. N,N,N′,N′-四甲基对苯二胺 二盐酸盐 ≥97.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 7. discofinechem.com [discofinechem.com]
Technical Support Center: Stabilizing Wurster's Blue for Consistent Kinetic Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving stable and reproducible kinetic measurements using Wurster's blue (N,N,N',N'-tetramethyl-p-phenylenediamine radical cation, TMPD•+).
Frequently Asked Questions (FAQs)
Q1: What is Wurster's blue and why is it used in kinetic assays?
Wurster's blue is the stable radical cation of this compound (TMPD). It possesses a distinct deep blue color, which allows its formation or consumption in a reaction to be easily monitored spectrophotometrically. This property makes it a useful indicator or mediator in various kinetic assays, particularly for studying redox reactions.
Q2: Why is my Wurster's blue solution unstable?
The instability of Wurster's blue primarily arises from a process called disproportionation. In this reaction, two Wurster's blue radical cations react with each other to form one molecule of the neutral parent compound (TMPD) and one molecule of the highly unstable dication (TMPD²+). This dication can then undergo further irreversible decomposition reactions, leading to a loss of the blue color and affecting the accuracy of kinetic measurements.
Q3: What are the main factors that affect the stability of Wurster's blue?
Several factors can influence the stability of Wurster's blue solutions:
-
pH: The stability of Wurster's blue is pH-dependent. More acidic or alkaline conditions can accelerate its decay.
-
Temperature: Higher temperatures generally increase the rate of decomposition reactions, including the disproportionation of Wurster's blue.
-
Solvent: The nature of the solvent can significantly impact the stability of the radical cation. While Wurster's blue can be generated in both aqueous and organic solvents, its stability can vary.
-
Presence of Oxidizing or Reducing Agents: Wurster's blue is a redox-active species and will react with other oxidizing or reducing agents in the solution, leading to its consumption.
-
Light Exposure: Although not extensively documented in the initial search, prolonged exposure to light may contribute to the degradation of the radical cation.
Troubleshooting Guides
Issue 1: Rapid Fading of Wurster's Blue Color Before Starting the Kinetic Assay
| Potential Cause | Recommended Solution |
| High pH of the solution | Adjust the pH of your buffer to a neutral or slightly acidic range (e.g., pH 6-7). Use a well-buffered solution to maintain a stable pH throughout the experiment. |
| High Temperature | Prepare and store the Wurster's blue solution at a low temperature (e.g., on ice) and bring it to the experimental temperature only immediately before use. |
| Inappropriate Solvent | If using aqueous solutions, ensure high-purity water. For organic solvents, ensure they are dry and free of impurities. The stability of radical cations can be solvent-dependent. |
| Contamination of Reagents | Use high-purity reagents and solvents for all solutions. Contaminants can act as catalysts for decomposition. |
Issue 2: Inconsistent or Non-Reproducible Kinetic Data
| Potential Cause | Recommended Solution |
| Decomposition of Wurster's Blue During the Assay | Monitor the stability of your Wurster's blue stock solution over the time course of your experiment by measuring its absorbance in the absence of other reactants. If significant decay is observed, prepare fresh solutions more frequently or incorporate a stabilizer. |
| Variability in Reagent Preparation | Prepare all reagents, including the Wurster's blue solution, fresh for each set of experiments using a standardized and documented protocol. |
| Fluctuations in Temperature | Ensure that the temperature of the reaction mixture is precisely controlled throughout the kinetic measurement using a thermostatted cuvette holder. |
| Interference from Other Components in the Assay | Test for potential interference by running control experiments where each component of the reaction mixture is omitted in turn to identify any non-specific reactions with Wurster's blue. |
Data Presentation
Table 1: Factors Influencing Wurster's Blue Stability
| Factor | Effect on Stability | Recommendations for Kinetic Assays |
| pH | Stability is pH-dependent; extremes in pH can accelerate decay. | Maintain a stable, near-neutral pH using a suitable buffer. |
| Temperature | Higher temperatures increase the rate of decay. | Prepare solutions at low temperatures and conduct experiments at a controlled, constant temperature. |
| Solvent | Stability varies between aqueous and organic solvents. | Choose a solvent system where Wurster's blue exhibits the highest stability and is compatible with the reaction being studied. |
| Antioxidants | May improve stability by scavenging radicals that could contribute to decomposition. | Consider the addition of a compatible antioxidant if intrinsic stability is insufficient for the experimental timescale. |
Table 2: Reported Second-Order Rate Constants for Reactions Involving Wurster's Blue
| Reactant | Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |
| Oxyhemoglobin | 5.5 | Catalytic reaction resulting in ferrihemoglobin formation. | [1] |
| Ferrihemoglobin production | > 10³ | Reaction of the stable Wurster's blue radical cation. | [1] |
Experimental Protocols
Protocol for Preparation and Stabilization of a Wurster's Blue Solution for Kinetic Measurements
This protocol provides a general guideline for preparing a Wurster's blue solution with enhanced stability for use in kinetic assays.
Materials:
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This compound (TMPD)
-
A suitable oxidizing agent (e.g., bromine water, freshly prepared)
-
High-purity water or an appropriate organic solvent
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)
-
Ice bath
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of TMPD: Dissolve a precisely weighed amount of TMPD in the chosen solvent (e.g., 10 mM in ethanol). Store this solution in the dark at 4°C.
-
Prepare the buffer solution: Prepare the desired buffer solution (e.g., 100 mM phosphate buffer, pH 7.0) and cool it in an ice bath.
-
Generate Wurster's Blue:
-
In a separate, chilled tube, add a small volume of the TMPD stock solution to the cold buffer.
-
Slowly add a dilute solution of the oxidizing agent (e.g., bromine water) dropwise while gently vortexing.
-
Monitor the formation of the blue color visually or spectrophotometrically at the absorbance maximum of Wurster's blue (~611 nm).
-
Stop the addition of the oxidizing agent once the desired absorbance is reached. Avoid adding an excess of the oxidant.
-
-
Stabilize the Solution:
-
Keep the prepared Wurster's blue solution on ice and protected from light until ready for use.
-
Use the solution as quickly as possible after preparation.
-
-
Characterize the Solution:
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Before each kinetic experiment, measure the initial absorbance of the Wurster's blue solution to ensure consistency.
-
To assess the intrinsic stability, monitor the absorbance of the solution over time at the experimental temperature in the absence of other reactants. This will provide a baseline decay rate that can be accounted for in your kinetic models if necessary.
-
Mandatory Visualizations
Caption: Disproportionation pathway of Wurster's blue leading to its instability.
Caption: Recommended workflow for preparing and stabilizing Wurster's blue for kinetic assays.
References
A troubleshooting guide for common TMPD application problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. High Background Signal
Question: I am observing a high background signal in my TMPD assay. What are the potential causes and solutions?
Answer: A high background signal can mask the true enzymatic activity, leading to inaccurate results. Here are the common causes and their respective solutions:
| Potential Cause | Troubleshooting Steps |
| Spontaneous Oxidation of TMPD | - Prepare TMPD solution fresh before each experiment. - Protect the TMPD solution from light and elevated temperatures. - Degas buffers to remove dissolved oxygen. |
| Contaminated Reagents | - Use high-purity water and reagents. - Filter-sterilize buffers and solutions. - Test for contamination by running a "reagent blank" containing all components except the enzyme. |
| Interference from Test Compounds | - Run a control with the test compound in the absence of the enzyme to check for direct reaction with TMPD. - If interference is observed, consider using a different assay or a purification step for the compound. |
| Sub-optimal Assay Conditions | - Optimize the pH of the reaction buffer. - Ensure the correct wavelength is used for absorbance reading (typically 590-620 nm for oxidized TMPD). |
2. No or Low Signal
Question: My TMPD assay is showing no or a very low signal. What could be the reason?
Answer: A lack of signal suggests an issue with one or more critical components of the assay. Consider the following possibilities:
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | - Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. - Use a fresh aliquot of the enzyme. - Run a positive control with a known active enzyme to verify assay setup. |
| Incorrect Substrate Concentration | - Verify the concentration of the primary substrate (e.g., arachidonic acid for COX assays). - Perform a substrate titration to determine the optimal concentration. |
| Inhibitors in the Sample | - If testing biological samples, they may contain endogenous inhibitors. - Include a control with a known amount of purified enzyme spiked into the sample matrix. |
| Improper Reagent Preparation | - Double-check all reagent concentrations and ensure they were prepared correctly. - Confirm the TMPD solution is at the correct concentration and has not degraded. |
3. Unstable Baseline/Signal Drift
Question: The baseline in my kinetic TMPD assay is unstable or drifting. How can I fix this?
Answer: An unstable baseline can make it difficult to accurately determine reaction rates. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Temperature Fluctuations | - Ensure the plate reader and all reagents are equilibrated to the assay temperature before starting the measurement. - Use a temperature-controlled plate reader. |
| Light Instability | - Check the stability of the plate reader's light source. - Allow the instrument to warm up sufficiently before taking readings. |
| Precipitation of Reagents or Compounds | - Visually inspect the wells for any precipitation. - Ensure all components are soluble in the assay buffer at the concentrations used. - Consider adjusting the buffer composition or adding a small amount of a non-interfering solvent. |
| Incomplete Mixing | - Ensure thorough mixing of reagents in the wells before starting the measurement. - Use an automated plate shaker if available. |
Experimental Protocols
Key Experiment: Measuring Cyclooxygenase (COX) Activity using TMPD
This protocol is adapted from standard methods for determining COX-1 and COX-2 activity.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin (1 µM in Tris-HCl buffer)
-
COX-1 or COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound (TMPD)
-
Test inhibitor or vehicle control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590-620 nm
Procedure:
-
Prepare Reagent Mix: In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
Hematin solution
-
COX enzyme (or buffer for blank)
-
Test inhibitor or vehicle control
-
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate Reaction: Add arachidonic acid and TMPD solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 590-620 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of increase in absorbance is proportional to the COX activity.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve. Compare the velocities of the inhibitor-treated wells to the vehicle control to determine the percent inhibition.
Visualizations
Caption: Troubleshooting workflow for common TMPD assay problems.
Caption: TMPD as a chromogenic substrate for COX peroxidase activity.
Technical Support Center: Optimizing Electron Transfer from TMPD to Cytochrome C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental conditions for the electron transfer from N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) to cytochrome c.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during experiments involving the TMPD-cytochrome c electron transfer reaction.
| Question | Answer |
| Why is the rate of cytochrome c reduction by TMPD lower than expected? | Several factors could contribute to a lower-than-expected reaction rate. 1. Suboptimal pH: The optimal pH for this reaction is generally around 7.0-7.4. Deviations from this range can alter the ionization states of amino acid residues in cytochrome c, affecting its redox potential and interaction with TMPD.[1][2][3] 2. Inappropriate Ionic Strength: Very low or very high ionic strength can hinder the reaction. Low ionic strength can lead to non-specific aggregation, while high ionic strength can shield the electrostatic interactions necessary for efficient electron transfer.[1][2][4][5] 3. TMPD Instability: TMPD is susceptible to auto-oxidation, especially when exposed to light and oxygen. Freshly prepared TMPD solutions should be used, and experiments should be conducted with minimal light exposure. The formation of the colored oxidized product, Wurster's blue, can interfere with spectrophotometric measurements. 4. Cytochrome c Integrity: Ensure the cytochrome c preparation is of high purity and has not been denatured. Post-translational modifications or degradation can impact its ability to accept electrons.[6] |
| My blank (containing TMPD and buffer but no cytochrome c) shows a significant increase in absorbance. What is causing this? | This is likely due to the auto-oxidation of TMPD. TMPD can be oxidized by dissolved oxygen in the buffer, a reaction that is accelerated by light. To minimize this, use deoxygenated buffers (e.g., by bubbling with nitrogen or argon) and protect your reaction setup from light. |
| The reaction starts quickly but then plateaus almost immediately. What does this indicate? | This could indicate a rapid depletion of one of the reactants, most likely the reduced form of TMPD if it is present in a limiting concentration. It could also suggest product inhibition or a change in reaction conditions (e.g., pH) as the reaction proceeds. Consider using a higher initial concentration of TMPD or a regenerating system (like ascorbate) to maintain a steady concentration of reduced TMPD. |
| How does the choice of buffer affect the reaction? | The buffer system is crucial for maintaining a stable pH. Phosphate (B84403) buffers are commonly used. However, be aware that some buffer components can interact with the reactants. For instance, certain anions can bind to cytochrome c and affect its redox properties and interaction with its redox partners.[4] It is advisable to test different buffer systems to find the one that yields the most consistent results for your specific experimental setup. |
| What is the role of ascorbate (B8700270) in this assay? | Ascorbate is often used as a reducing agent to maintain TMPD in its reduced state. TMPD donates an electron to cytochrome c, becoming the radical cation TMPD•+. Ascorbate then rapidly reduces TMPD•+ back to TMPD, allowing for the continuous measurement of cytochrome c reduction without the rapid depletion of reduced TMPD.[4][7] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Cytochrome c Reduction by TMPD
This protocol describes a standard method to monitor the reduction of cytochrome c by TMPD by measuring the increase in absorbance at 550 nm.
Materials:
-
Horse heart cytochrome c
-
This compound (TMPD)
-
Sodium ascorbate
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 550 nm
-
Cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of cytochrome c in the phosphate buffer. Determine the concentration spectrophotometrically using the extinction coefficient for oxidized cytochrome c.
-
Prepare a fresh stock solution of TMPD in the phosphate buffer. This solution should be protected from light.
-
Prepare a stock solution of sodium ascorbate in the phosphate buffer.
-
-
Assay Setup:
-
In a cuvette, add the phosphate buffer to a final volume of 1 mL.
-
Add the cytochrome c stock solution to the desired final concentration (e.g., 10-50 µM).
-
Add the sodium ascorbate stock solution to a final concentration sufficient to keep TMPD reduced (e.g., 1-5 mM).
-
Place the cuvette in the spectrophotometer and record the baseline absorbance at 550 nm.
-
-
Initiation and Measurement:
-
To initiate the reaction, add a small volume of the TMPD stock solution to the cuvette to reach the desired final concentration (e.g., 100-500 µM).
-
Quickly mix the solution by inverting the cuvette.
-
Immediately start recording the absorbance at 550 nm over time. The rate of cytochrome c reduction is proportional to the initial rate of increase in absorbance.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction using the Beer-Lambert law (ΔA = εbc), where ΔA is the change in absorbance per unit time, ε is the molar extinction coefficient for the change between reduced and oxidized cytochrome c at 550 nm (21.1 mM⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the change in concentration of reduced cytochrome c.
-
Data Presentation
Table 1: Factors Affecting the Rate of Electron Transfer from TMPD to Cytochrome c
| Parameter | Optimal Range/Condition | Effect Outside Optimal Range | Reference |
| pH | 7.0 - 8.0 | Decreased reaction rate due to changes in protein charge and redox potential. | [1][2][3] |
| Ionic Strength | 50 - 150 mM | Very low ionic strength can cause protein aggregation. Very high ionic strength can shield electrostatic interactions, reducing the reaction rate. | [1][2][4][5] |
| TMPD Concentration | 100 - 500 µM | Higher concentrations can increase the initial rate but may also lead to increased auto-oxidation and substrate inhibition at very high levels. | |
| Cytochrome c Concentration | 10 - 50 µM | Reaction rate is dependent on cytochrome c concentration following Michaelis-Menten kinetics. | |
| Temperature | 20 - 37 °C | The reaction rate increases with temperature, but higher temperatures can lead to protein denaturation. The activation enthalpy changes below 20°C. | [2] |
Visualizations
Diagram 1: Electron Transfer Pathway
References
- 1. The effects of pH and ionic strength on cytochrome c oxidase steady-state kinetics reveal a catalytic and a non-catalytic interaction domain for cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of pH and ionic strength on the pre-steady-state reaction of cytochrome c and cytochrome aa3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Effect of pH on the thermostability and redox properties of cytochrome c552 from Wolinella succinogenes [frontiersin.org]
- 4. Anion and ionic strength effects upon the oxidation of cytochrome c by cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of ionic strength on the electron-transfer rate of surface immobilized cytochrome C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Kinetics of cytochrome c and TMPD oxidation by cytochrome c oxidase from the thermophilic bacterium, PS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: TMPD vs. DMPD for the Oxidase Test
For researchers, scientists, and drug development professionals working in microbiology, the oxidase test is a fundamental tool for the presumptive identification of bacteria. This test differentiates microorganisms based on the presence of the enzyme cytochrome c oxidase. The choice of reagent for this test is critical for accurate and rapid results. This guide provides an objective comparison of the two most common reagents: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) and N,N-dimethyl-p-phenylenediamine (DMPD).
The oxidase test relies on a redox indicator that donates electrons to cytochrome c oxidase, resulting in a colored product. Both TMPD, often used in Kovacs' reagent, and DMPD, the key component of Gordon and McLeod's reagent, serve this purpose. However, their performance characteristics, including sensitivity and reaction speed, show notable differences.
Performance Comparison: TMPD vs. DMPD
Experimental data, compiled from multiple microbiological sources, indicates that TMPD (Kovacs' reagent) offers higher sensitivity and a more rapid color change compared to DMPD (Gordon and McLeod's reagent).[1] This is a critical advantage in a high-throughput laboratory setting, enabling faster turnaround times for bacterial identification.
| Feature | TMPD (Kovacs' Reagent) | DMPD (Gordon and McLeod's Reagent) |
| Chemical Name | This compound | N,N-dimethyl-p-phenylenediamine |
| Positive Result Color | Dark purple / Deep blue[2][3] | Red to Black[4] |
| Time to Positive Result | 5-10 seconds (rapid); up to 60-90 seconds (delayed)[4] | 10-30 minutes (red); up to 60 minutes (black)[4] |
| Sensitivity | Higher sensitivity, providing clearer and faster results.[1] | Less sensitive compared to TMPD.[4] |
| Common Application | Widely used for routine oxidase testing. | Historically significant, but often replaced by TMPD. |
| Stability of Aqueous Solution | Prone to auto-oxidation; fresh preparation recommended (weekly).[2] | Also susceptible to auto-oxidation. |
The Chemical Reaction: A Visual Explanation
The fundamental principle of the oxidase test involves the oxidation of the reagent by the bacterial enzyme cytochrome c oxidase in the presence of oxygen. This reaction serves as an artificial electron acceptor pathway.
Experimental Protocols
Accurate and reproducible results depend on standardized experimental procedures. Below are the detailed methodologies for preparing the reagents and performing the oxidase test using both TMPD and DMPD.
Reagent Preparation
TMPD (Kovacs') Oxidase Reagent (1%)
-
Dissolve : Add 1 gram of this compound dihydrochloride (B599025) to 100 mL of sterile distilled water.[2]
-
Mix : Agitate the solution until the powder is completely dissolved.
-
Storage : Store the reagent in a dark, glass bottle at 2-8°C. Due to its tendency to auto-oxidize, it is recommended to prepare this reagent fresh weekly.[2] Discard if the solution turns dark purple.
DMPD (Gordon and McLeod's) Oxidase Reagent (1%)
-
Dissolve : Add 1 gram of N,N-dimethyl-p-phenylenediamine dihydrochloride to 100 mL of sterile distilled water.[2]
-
Mix : Ensure the powder is fully dissolved by gentle agitation.
-
Storage : Store in a dark, glass bottle at 2-8°C. This reagent is also prone to auto-oxidation and should be prepared fresh.
Oxidase Test Procedure (Filter Paper Method)
The filter paper method is a commonly used and reliable technique for performing the oxidase test.
Important Considerations:
-
Use colonies from an 18-24 hour culture for optimal results. Older colonies may yield weaker or false-negative results.[5]
-
Avoid using a nichrome or other iron-containing wire loop, as this can lead to false-positive reactions. Platinum loops or sterile wooden applicator sticks are recommended.[2]
-
Do not test colonies from media containing high concentrations of glucose or dyes, as this may inhibit the oxidase reaction and lead to false-negative results.[2]
-
Any color change appearing after the recommended time frame should be disregarded.[5]
Conclusion
Based on available data, TMPD (Kovacs' reagent) is the superior choice for the routine oxidase test in a modern microbiology laboratory. Its higher sensitivity and rapid reaction time contribute to more efficient and reliable bacterial identification. While DMPD is historically important, its slower reaction time and lower sensitivity make it a less practical option for most applications. For weakly oxidase-positive organisms, a modified TMPD reagent using dimethyl sulfoxide (B87167) (DMSO) as a solvent has been shown to be even more effective than the standard aqueous TMPD solution. Researchers should consider these factors when selecting the appropriate reagent to ensure the accuracy and efficiency of their microbiological workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. Electrochemical recognition and quantification of cytochrome c expression in Bacillus subtilis and aerobe/anaerobe Escherichia coli using N,N,N′,N′-tetramethyl-para-phenylene-diamine (TMPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asm.org [asm.org]
- 5. Rapid, modified oxidase test for oxidase-variable bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
TMPD antioxidant assay versus DPPH and ABTS methods
A Comprehensive Comparison of Antioxidant Assays: TMPD, DPPH, and ABTS Methods
For researchers, scientists, and drug development professionals, the accurate measurement of antioxidant capacity is crucial for evaluating the potential of therapeutic agents and understanding oxidative stress-related processes. Several assays are available, each with distinct principles and applications. This guide provides an objective comparison of the N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) based assays against the widely used 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) methods, supported by experimental data and detailed protocols.
Introduction to Antioxidant Assays
Antioxidant assays are methods used to determine the capacity of a substance to inhibit oxidation. These assays are broadly classified into two categories based on their reaction mechanism: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Both DPPH and ABTS assays are based on the SET mechanism.
Principles of the Assays
TMPD/DMPD Assay
The N,N-dimethyl-p-phenylenediamine (DMPD) assay, a method utilizing a compound related to TMPD, measures the capacity of antioxidants to scavenge the DMPD radical cation (DMPD•+).[1] This colored radical cation is generated by reacting DMPD with a suitable oxidizing agent, such as potassium persulfate.[1] When an antioxidant is introduced, it donates a hydrogen atom to the DMPD•+, causing a decolorization of the solution that is proportional to the antioxidant's concentration.[1] The change in absorbance is typically measured around 553 nm. An improved version of this assay uses potassium persulfate to generate a more stable DMPD radical cation, avoiding the interference of Fe(II) ions present in older methods.[1]
DPPH Assay
The DPPH assay is a popular method that utilizes the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•).[2][3] In its radical form, DPPH• has a deep violet color with a maximum absorbance around 517 nm.[2][4] When an antioxidant donates an electron or hydrogen atom to DPPH•, it is reduced to DPPH-H, a pale yellow-colored molecule.[3] This reduction leads to a decrease in absorbance at 517 nm, which is directly proportional to the antioxidant activity of the sample.[2]
ABTS Assay
The ABTS assay is based on the generation of the blue-green ABTS radical cation (ABTS•+) through the oxidation of ABTS with potassium persulfate.[5][6] This radical has a characteristic absorbance at approximately 734 nm.[5] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[5] The extent of this decolorization, measured as a decrease in absorbance at 734 nm, is proportional to the antioxidant concentration.[5] This assay is versatile as it can be used to measure the antioxidant capacity of both hydrophilic and lipophilic compounds.[6]
Quantitative Data Comparison
The following table summarizes the key experimental parameters for the TMPD (DMPD), DPPH, and ABTS antioxidant assays.
| Feature | TMPD/DMPD Assay | DPPH Assay | ABTS Assay |
| Radical | DMPD•+ (N,N-dimethyl-p-phenylenediamine radical cation) | DPPH• (2,2-diphenyl-1-picrylhydrazyl) | ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation) |
| Wavelength of Max. Absorbance | ~553 nm | ~517 nm[2][4] | ~734 nm[5] |
| Color of Radical | Purple | Deep Violet[2] | Blue-Green[5] |
| Solubility | Applicable to both hydrophilic and lipophilic antioxidants[1] | Primarily soluble in organic solvents[2][7] | Soluble in both aqueous and organic solvents[6] |
| Reaction pH | Acidic (e.g., acetate (B1210297) buffer pH 5.25)[1] | Neutral or slightly acidic | Can be used over a wide pH range[8] |
| Reaction Time | Rapid, stable end-point (e.g., 10 minutes) | Generally 30 minutes, but can be slower for some antioxidants[2][3] | Typically 1-6 minutes, but can be longer[5][9] |
| Standard Compound | Trolox[1] | Trolox, Ascorbic Acid, Gallic Acid[4] | Trolox[5] |
Experimental Protocols
TMPD/DMPD Radical Cation Decolorization Assay Protocol
This protocol is based on the improved DMPD method.[1]
-
Reagent Preparation:
-
DMPD Stock Solution (100 mM): Dissolve 0.209 g of N,N-dimethyl-p-phenylenediamine (DMPD) in 10 mL of deionized water.
-
Potassium Persulfate Solution (0.4 mM): Prepare a fresh solution of potassium persulfate in deionized water.
-
Acetate Buffer (0.1 M, pH 5.25): Prepare a 0.1 M acetate buffer solution and adjust the pH to 5.25.
-
DMPD•+ Working Solution: To generate the radical cation, mix 100 µL of the DMPD stock solution with 50 µL of the potassium persulfate solution and bring the final volume to 10 mL with acetate buffer. Incubate in the dark at room temperature for 3-4 hours. Dilute this solution with acetate buffer to obtain an absorbance of 0.70-0.80 at 517.4 nm before use.
-
-
Assay Procedure:
-
Pipette 100 µL of the sample or standard solution into a microplate well or cuvette.
-
Add 1 mL of the DMPD•+ working solution.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 553 nm.
-
-
Calculation of Antioxidant Activity:
-
The percentage inhibition of the DMPD•+ radical is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1]
-
DPPH Radical Scavenging Assay Protocol
This protocol is a generalized method based on common laboratory practices.[3][4]
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol (B129727) or ethanol (B145695).[10] This solution should be freshly prepared and protected from light.
-
-
Assay Procedure:
-
Calculation of Antioxidant Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100[10]
-
ABTS Radical Cation Decolorization Assay Protocol
This protocol is based on the method described by Re et al. (1999).[11]
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[11]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[11]
-
ABTS•+ Radical Cation Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11] Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of the sample or standard solution to a microplate well.
-
Add 1 mL of the diluted ABTS•+ solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Antioxidant Activity:
-
The percentage inhibition of absorbance at 734 nm is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Visualizations
Conclusion
The choice of an antioxidant assay depends on the specific research question and the nature of the samples being investigated. The DPPH and ABTS assays are well-established and widely used methods with extensive literature support. The DPPH assay is simple and rapid, but its use of an organic solvent may not be suitable for all samples.[2] The ABTS assay offers greater versatility due to its solubility in both aqueous and organic media, allowing for the analysis of a broader range of compounds.[6]
The TMPD/DMPD assay presents a viable alternative, particularly with the improved protocol that enhances radical stability and removes potential interferences from metal ions.[1] Its applicability to both hydrophilic and lipophilic antioxidants makes it a flexible tool.[1] However, it is less commonly cited in the literature compared to DPPH and ABTS, and direct comparative studies are limited.
For a comprehensive assessment of antioxidant capacity, it is often recommended to use a panel of different assays to obtain a more complete profile of the antioxidant activity of a given sample. This approach helps to mitigate the limitations of any single method and provides a more robust evaluation.
References
- 1. bioquochem.com [bioquochem.com]
- 2. Reactions of the Wurster's blue radical cation with thiols, and some properties of the reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. seracare.com [seracare.com]
- 4. Journal of Advanced Research in Natural and Applied Sciences » Submission » Determination of Superoxide Radical Scavenging Activity and Total Antioxidant Capacity by Modified DMPD Method [dergipark.org.tr]
- 5. Formation and reactions of the Wurster's blue radical cation during the reaction of this compound with oxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A fast kinetic study of the formation and decay of N,N,N′,N′-tetramethyl-p-phenylenediamine radical cation in aqueous solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Method for measuring antioxidant activity and its application to monitoring the antioxidant capacity of wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phcogj.com [phcogj.com]
- 11. N,N,N′,N′-四甲基对苯二胺 二盐酸盐 ≥97.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
A Head-to-Head Comparison of Cytochrome c Oxidase Activity Assays: TMPD vs. Other Substrates
For researchers, scientists, and drug development professionals, accurately measuring cytochrome c oxidase (COX) activity is crucial for understanding mitochondrial function and dysfunction. This guide provides an objective comparison of the commonly used TMPD-based assays with other substrate-based methods, supported by experimental data and detailed protocols to aid in selecting the most appropriate assay for your research needs.
Cytochrome c oxidase (Complex IV) is the terminal enzyme of the mitochondrial electron transport chain, playing a pivotal role in cellular respiration and energy production. Its activity is a key indicator of mitochondrial health and is often assessed in studies of metabolic disorders, neurodegenerative diseases, and drug toxicity. The two most prevalent methods for determining COX activity involve the use of an artificial electron donor, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), or monitoring the oxidation of the natural substrate, cytochrome c.
Principle of a TMPD-Based Cytochrome c Oxidase Assay
In the presence of a reducing agent like ascorbate (B8700270), TMPD donates electrons to cytochrome c, which in turn is oxidized by cytochrome c oxidase. The oxidized TMPD forms a colored product, indophenol (B113434) blue, which can be measured colorimetrically. Alternatively, the rate of oxygen consumption can be monitored using a Clark-type oxygen electrode.
Comparison of Assay Methodologies
The choice of assay depends on several factors including the sample type, available equipment, and the specific research question. While TMPD-based assays are popular due to their convenience, direct measurement of cytochrome c oxidation offers a more physiological assessment of enzyme activity.
| Feature | TMPD-Based Assay | Direct Cytochrome c Oxidation Assay |
| Principle | Indirectly measures COX activity through the oxidation of the artificial electron donor TMPD, which reduces cytochrome c. The oxidized TMPD forms a colored compound or consumes oxygen. | Directly measures the decrease in absorbance at 550 nm as reduced cytochrome c is oxidized by COX. |
| Substrate(s) | TMPD, Ascorbate, Cytochrome c (optional, as TMPD can directly donate electrons to COX at high concentrations) | Reduced Cytochrome c |
| Detection Method | Colorimetric (spectrophotometry), Amperometric (oxygen electrode), or Electrochemical. | Spectrophotometric |
| Advantages | High sensitivity, rapid reaction, can be used with crude mitochondrial preparations. | More physiologically relevant as it uses the natural substrate, allows for direct determination of enzyme kinetics with its substrate. |
| Disadvantages | TMPD can auto-oxidize, leading to high background noise. The use of an artificial electron donor may not fully reflect the in vivo kinetics. | Requires purified or enriched mitochondrial fractions to minimize interference from other components that absorb at 550 nm. Cytochrome c needs to be reduced prior to the assay. |
Quantitative Data Comparison
The following table summarizes kinetic parameters of cytochrome c oxidase obtained using an ascorbate + TMPD electron donor system in mitochondria from various rat tissues. This data highlights the tissue-specific differences in enzyme kinetics that can be captured using this assay.
| Tissue | Km (µM TMPD) | Vmax (nmol O/min/mg protein) | Kcat/Km x 10^-6 (M^-1 s^-1) |
| Liver | 29.0 ± 2.0 | 35.7 ± 1.4 | 0.29 ± 0.02 |
| Kidney | 22.0 ± 1.0 | 90.9 ± 3.3 | 0.22 ± 0.01 |
| Brain | 15.1 ± 1.6 | 83.3 ± 4.2 | 1.51 ± 0.16 |
| Heart | 16.2 ± 1.0 | 166.7 ± 9.1 | 1.62 ± 0.10 |
| Data adapted from Patel, S. P., & Katyare, S. S. (2005). Differences in Kinetic Properties of Cytochrome Oxidase in Mitochondria from Rat Tissues. A Comparative Study. Zeitschrift für Naturforschung C, 60(9-10), 785-791. |
Experimental Protocols
TMPD-Based Colorimetric Assay for Cytochrome c Oxidase Activity
Principle: This protocol measures the oxidation of TMPD, which leads to the formation of a colored product, indophenol blue, with an absorbance maximum around 600 nm. The rate of color formation is proportional to the COX activity.
Materials:
-
Mitochondrial sample (isolated mitochondria or cell lysates)
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4
-
TMPD solution (10 mM in water, freshly prepared)
-
Ascorbate solution (100 mM in water, freshly prepared)
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare the reaction mixture in a cuvette by adding:
-
950 µL of Assay Buffer
-
10 µL of Ascorbate solution
-
20 µL of mitochondrial sample
-
-
Incubate the mixture for 2 minutes at room temperature to reduce endogenous cytochrome c.
-
Initiate the reaction by adding 20 µL of TMPD solution.
-
Immediately measure the increase in absorbance at 600 nm for 5 minutes, taking readings every 30 seconds.
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
The COX activity can be calculated using the molar extinction coefficient of oxidized TMPD (12.3 mM⁻¹ cm⁻¹ at 600 nm).
Spectrophotometric Assay of Cytochrome c Oxidase Activity
Principle: This method directly measures the enzymatic oxidation of reduced cytochrome c by monitoring the decrease in its characteristic absorbance at 550 nm.
Materials:
-
Mitochondrial sample (enriched or purified)
-
Assay Buffer: 10 mM potassium phosphate buffer, pH 7.0
-
Cytochrome c solution (1 mg/mL in Assay Buffer)
-
Sodium dithionite (B78146) (reducing agent)
-
Spectrophotometer capable of reading at 550 nm
Procedure:
-
Preparation of reduced cytochrome c:
-
To 1 mL of cytochrome c solution, add a few grains of sodium dithionite until the solution turns from a clear red to a pinkish hue.
-
Remove excess dithionite by passing the solution through a small gel filtration column (e.g., Sephadex G-25).
-
-
Prepare the reaction mixture in a cuvette by adding:
-
980 µL of Assay Buffer
-
10 µL of mitochondrial sample
-
-
Equilibrate the mixture in the spectrophotometer for 2 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of reduced cytochrome c solution.
-
Monitor the decrease in absorbance at 550 nm for 5 minutes, taking readings every 30 seconds.
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
The COX activity can be calculated using the differential molar extinction coefficient between reduced and oxidized cytochrome c at 550 nm (21.84 mM⁻¹ cm⁻¹).
Visualizing the Molecular Pathway and Experimental Workflows
To better understand the underlying mechanisms and experimental setups, the following diagrams are provided.
Caption: Electron flow through the mitochondrial respiratory chain to Cytochrome c Oxidase.
Caption: Workflow for the TMPD-based colorimetric COX assay.
Caption: Workflow for the direct spectrophotometric COX assay.
Conclusion
Both TMPD-based and direct cytochrome c oxidation assays are valuable tools for assessing cytochrome c oxidase activity. The TMPD assay offers convenience and high sensitivity, making it suitable for high-throughput screening and analysis of crude samples. However, for studies requiring a more physiologically relevant measurement and detailed kinetic analysis of the enzyme with its natural substrate, the direct spectrophotometric assay is the preferred method. The choice of assay should be carefully considered based on the specific experimental goals and available resources.
A Comparative Guide: N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) vs. Ferrocene as Redox Mediators
For Researchers, Scientists, and Drug Development Professionals
In the realm of electrochemistry and bio-electrocatalysis, the choice of a redox mediator is paramount to the success of applications ranging from biosensors to drug delivery systems. An effective redox mediator facilitates electron transfer between a biological component, such as an enzyme, and an electrode surface. This guide provides a comprehensive comparison of two commonly employed redox mediators: N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) and Ferrocene (Fc). This objective analysis, supported by available experimental data, aims to assist researchers in selecting the optimal mediator for their specific needs.
Executive Summary
Both TMPD and Ferrocene are efficient redox mediators, each possessing a unique set of electrochemical properties. Ferrocene is a well-established organometallic compound, often utilized as a reference standard in electrochemistry due to its stable and reversible one-electron redox behavior.[1][2] TMPD, an organic diamine, is also known for its ability to undergo facile one-electron oxidation to form a stable colored radical cation, commonly known as Wurster's Blue.
The choice between TMPD and Ferrocene hinges on the specific requirements of the application, including the desired redox potential, the operating solvent, and the biological system under investigation. Ferrocene's redox potential can be tuned through derivatization, offering a range of potentials for different applications. TMPD, on the other hand, is particularly useful in studying biological electron transport chains, such as in mitochondria.
Quantitative Data Comparison
The following table summarizes the key electrochemical and physical properties of TMPD and Ferrocene. It is important to note that these values can vary depending on the experimental conditions, such as the solvent, supporting electrolyte, and electrode material.
| Property | This compound (TMPD) | Ferrocene (Fc) |
| Redox Couple | TMPD / TMPD•⁺ (Wurster's Blue) | Fc / Fc⁺ (Ferrocenium) |
| Formal Redox Potential (E°') | ~ +0.26 V vs. SHE in aqueous solution | ~ +0.400 V vs. SHE in acetonitrile (B52724) |
| Electron Transfer Kinetics | Generally fast | Fast and quasi-reversible |
| Heterogeneous Electron Transfer Rate Constant (k⁰) | Data not readily available for direct comparison | ~0.01 to >100 cm s⁻¹ in acetonitrile (highly dependent on conditions) |
| Stability of Oxidized Form | TMPD•⁺ is a stable radical cation | Ferrocenium (Fc⁺) is relatively stable, but can be susceptible to decomposition in the presence of nucleophiles.[3] |
| Solubility | Soluble in many organic solvents and aqueous solutions.[4] | Soluble in most common organic solvents; sparingly soluble in water.[5] |
Experimental Protocols
Cyclic Voltammetry for Comparative Analysis
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to characterize the redox properties of mediators. A typical experimental setup for comparing TMPD and Ferrocene is as follows:
Objective: To determine and compare the formal redox potential (E°'), peak separation (ΔEp), and reversibility of the TMPD/TMPD•⁺ and Fc/Fc⁺ redox couples.
Materials:
-
Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) electrode
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode
-
Counter Electrode: Platinum wire
-
Electrochemical cell
-
Potentiostat/Galvanostat
-
Solutions:
-
1 mM TMPD in a suitable solvent (e.g., acetonitrile or aqueous buffer) with 0.1 M supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate (B79767) - TBAP).
-
1 mM Ferrocene in the same solvent and supporting electrolyte.
-
Blank solvent with supporting electrolyte.
-
Procedure:
-
Polish the working electrode with alumina (B75360) slurry, rinse thoroughly with deionized water and the solvent, and dry.
-
Assemble the three-electrode cell with the blank electrolyte solution.
-
Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes.
-
Record a background CV scan over the desired potential range.
-
Introduce the analyte (either TMPD or Ferrocene) into the cell to the desired concentration.
-
Deoxygenate the solution again for a few minutes.
-
Record the cyclic voltammogram at various scan rates (e.g., 20, 50, 100, 200 mV/s).
-
Repeat the procedure for the other redox mediator under identical conditions.
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the formal redox potential: E°' = (Epa + Epc) / 2.
-
Calculate the peak separation: ΔEp = Epa - Epc. A value close to 59/n mV (where n is the number of electrons, typically 1) at room temperature indicates a reversible process.
-
Analyze the ratio of the anodic to cathodic peak currents (ipa/ipc). A ratio close to 1 suggests a stable redox couple.
Signaling Pathways and Experimental Workflows
Redox Mediation in a Biosensor
Both TMPD and Ferrocene can be employed as redox mediators in amperometric biosensors. The general principle involves the mediator shuttling electrons between the active site of an enzyme and the electrode surface.
Caption: General workflow of a mediated amperometric biosensor.
In this workflow, the substrate is oxidized by the enzyme, which in turn becomes reduced. The reduced enzyme then transfers an electron to the oxidized form of the mediator (TMPD•⁺ or Fc⁺). The now-reduced mediator diffuses to the electrode surface, where it is re-oxidized, generating a current that is proportional to the substrate concentration.
Electron Transfer to Cytochrome c Oxidase
TMPD is a well-known artificial electron donor to cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This allows for the study of the enzyme's activity in isolation. Ferrocene derivatives can also be designed to perform this function.
Caption: Mediated electron transfer to cytochrome c oxidase.
In this process, the reduced form of the mediator (TMPD or a suitable Ferrocene derivative) donates an electron to oxidized cytochrome c. The now-reduced cytochrome c passes the electron to Complex IV, which ultimately reduces molecular oxygen to water. The rate of this reaction can be monitored, for example, by measuring oxygen consumption.
Concluding Remarks
The selection between this compound and Ferrocene as a redox mediator is a nuanced decision that requires careful consideration of the specific experimental context.
-
Ferrocene and its derivatives offer exceptional stability and tunable redox potentials, making them highly versatile for a wide array of applications, particularly in the development of robust biosensors and as electrochemical labels.
-
TMPD is a valuable tool for studying biological electron transport systems due to its appropriate redox potential and its ability to interact with key components like cytochrome c. Its oxidized form, Wurster's Blue, is intensely colored, which can also be utilized for spectrophotometric assays.
Ultimately, the optimal choice will be dictated by the desired electrochemical properties, the chemical environment of the experiment, and the nature of the biological system being investigated. It is recommended that researchers perform preliminary comparative studies, such as cyclic voltammetry, to empirically determine the most suitable mediator for their specific application.
References
Assessing TMPD's Specificity in Complex Biological Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity in complex biological matrices is paramount. N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) is a widely used chromogenic substrate for assaying the peroxidase activity of enzymes like cyclooxygenases (COX) and the activity of cytochrome c oxidase (Mitochondrial Complex IV).[1][2] However, its reliability in samples such as tissue homogenates, cell lysates, and plasma can be compromised by cross-reactivity with endogenous substances.
This guide provides an objective comparison of TMPD with an alternative substrate, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), focusing on common interferences encountered in biological samples and presenting strategies to mitigate them.
Comparison of Chromogenic Substrates: TMPD vs. ABTS
While direct quantitative comparisons in complex matrices are scarce in published literature, a qualitative and semi-quantitative assessment can be made based on their chemical properties and susceptibility to common interferents. TMPD is often used for its rapid reaction kinetics in assays for COX and cytochrome c oxidase.[1][3] ABTS is another popular peroxidase substrate, known for forming a stable, soluble colored end-product.
The primary challenges in using these substrates in biological samples are interference from endogenous reducing agents (like thiols) and compounds with intrinsic peroxidase-like activity (like hemoglobin).
Table 1: Comparison of TMPD and ABTS Properties and Interferences
| Feature | TMPD (this compound) | ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) |
| Primary Applications | Cyclooxygenase (peroxidase component), Cytochrome c oxidase | Horseradish Peroxidase (HRP) assays (ELISA), general peroxidase activity |
| Oxidized Product λmax | ~590-611 nm[1] | ~405-420 nm |
| Interference Source | Effect on Assay | Effect on Assay |
| Thiols (e.g., Glutathione) | High Susceptibility: Reduction of oxidized TMPD leads to signal loss (False Negative). | Susceptible: Reduction of oxidized ABTS radical cation leads to signal loss (False Negative). |
| Hemoglobin | High Susceptibility: Pseudo-peroxidase activity causes signal increase (False Positive). Spectral overlap at 590 nm.[4] | Susceptible: Pseudo-peroxidase activity can cause a false positive signal. |
| Mitigation Strategy | Thiol-blocking agents (NEM); Dual-wavelength correction for hemoglobin. | Thiol-blocking agents (NEM). |
Mitigating Cross-Reactivity in TMPD-Based Assays
Accurate measurement with TMPD in complex samples necessitates specific protocol modifications to neutralize interfering substances.
Thiol Interference
Endogenous thiols, such as glutathione (B108866) and cysteine, are abundant in cell lysates and tissue homogenates. They can directly reduce the colored, oxidized TMPD radical, leading to an underestimation of enzyme activity.
Mitigation: Pre-treatment of the sample with a thiol-alkylating agent, such as N-ethylmaleimide (NEM), can irreversibly block free thiol groups, preventing their interference with the assay.[5]
Hemoglobin Interference
Hemolysis, a common issue when preparing tissue homogenates or analyzing blood-derived samples, releases hemoglobin. Hemoglobin exhibits pseudo-peroxidase activity and its absorbance spectrum can overlap with that of oxidized TMPD, leading to falsely elevated activity measurements.[4]
Mitigation: A dual-wavelength spectrophotometric approach can be used to correct for hemoglobin interference. The absorbance is measured at the peak for oxidized TMPD (~590 nm) and at a secondary, isosbestic wavelength for hemoglobin where the oxidized substrate has minimal absorbance.[6] This allows for the subtraction of the interfering absorbance from hemoglobin.
Signaling and Experimental Workflow Diagrams
To visualize the processes involved, the following diagrams illustrate the enzymatic reaction and the workflow for mitigating interferences.
Experimental Protocols
Protocol 1: Cyclooxygenase (COX) Activity Assay in Tissue Homogenate using TMPD
This protocol is adapted from methods for measuring the peroxidase component of COX enzymes.[1]
-
Tissue Homogenization:
-
Perfuse tissue with phosphate-buffered saline (PBS) to remove blood.
-
Homogenize the tissue (e.g., 100 mg) in 1 mL of cold lysis buffer (e.g., 0.1 M Tris-HCl, pH 7.8, containing 1 mM EDTA).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Thiol Interference Mitigation (Optional):
-
To a 100 µL aliquot of the supernatant, add N-ethylmaleimide (NEM) to a final concentration of 2 mM.
-
Incubate for 15 minutes at room temperature to allow for the alkylation of free thiols.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
80 µL of Assay Buffer (0.1 M Tris-HCl, pH 8.0, 1 mM EDTA, 2 µM hematin).
-
10 µL of sample (tissue homogenate, pre-treated with NEM if necessary).
-
10 µL of Colorimetric Substrate (2 mM TMPD in DMSO).
-
-
Initiate the reaction by adding 10 µL of Arachidonic Acid solution (e.g., 2 mM stock).
-
Immediately monitor the change in absorbance.
-
-
Data Acquisition and Analysis:
-
Single Wavelength: Measure absorbance at 590 nm every 30 seconds for 5-10 minutes. The rate of reaction is determined from the linear portion of the curve.
-
Dual-Wavelength (for Hemoglobin Correction): Measure absorbance at 590 nm (A_590) and a reference wavelength (e.g., 700 nm, where neither reactant nor product absorbs significantly). The corrected absorbance is (A_590 - A_700). The rate is calculated from the change in this corrected absorbance over time.
-
Protocol 2: Cytochrome c Oxidase (Complex IV) Activity Assay
This assay measures the activity of Complex IV by observing the oxidation of reduced cytochrome c, with TMPD acting as an artificial electron donor to cytochrome c.
-
Sample Preparation:
-
Isolate mitochondria from cells or tissue using a standard differential centrifugation protocol.
-
Resuspend the mitochondrial pellet in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.0, containing 250 mM sucrose) and determine the protein concentration.
-
-
Assay Procedure (Cuvette-based):
-
To a 1 mL cuvette, add:
-
950 µL of Assay Buffer (10 mM Tris-HCl, pH 7.0).
-
10 µL of reduced cytochrome c solution (prepared by reducing with dithiothreitol (B142953) followed by removal of the reducing agent).
-
10 µL of 10 mM Ascorbate (to keep cytochrome c reduced).
-
10 µL of 10 mM TMPD.
-
-
Add 10-20 µL of the mitochondrial sample to initiate the reaction.
-
Monitor the decrease in absorbance at 550 nm, which corresponds to the oxidation of cytochrome c. The activity is proportional to the rate of this decrease.
-
Conclusion
TMPD is a valuable tool for measuring the activity of key enzymes like cyclooxygenases and cytochrome c oxidase. However, its application to complex biological samples requires a careful approach to mitigate cross-reactivity. The presence of endogenous reducing agents like thiols and interfering proteins such as hemoglobin can significantly impact the accuracy of the results. By implementing specific mitigation strategies, such as sample pre-treatment with NEM to block thiols and employing dual-wavelength spectrophotometry to correct for hemoglobin interference, researchers can significantly enhance the reliability and specificity of TMPD-based assays. When selecting a substrate, if high sensitivity is required and mitigation strategies are feasible, TMPD remains a strong candidate. If a wider dynamic range and a more stable endpoint are desired, and the target enzyme is compatible, ABTS may be a suitable alternative, though it is also susceptible to similar interferences. Ultimately, the choice of substrate and protocol must be empirically validated for the specific biological matrix and enzyme under investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2010056740A1 - Method of correction of particle interference to hemoglobin measurement - Google Patents [patents.google.com]
- 3. Cytochrome oxidase activity of mitochondria from ischemic and reperfused myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Method for Compensating Hemoglobin Interference in Total Serum Bilirubin Measurement Using a Simple Two-Wavelength Reflectance Photometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Method for Compensating Hemoglobin Interference in Total Serum Bilirubin Measurement Using a Simple Two-Wavelength Reflectance Photometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of TMPD as a Redox Indicator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is a widely utilized redox indicator in biochemical assays, valued for its ability to donate electrons and produce a measurable colorimetric or electrochemical signal. However, understanding its specificity is crucial for accurate data interpretation. This guide provides an objective comparison of TMPD's performance with common alternatives—Methylene Blue, Resazurin (B115843), and 2,6-dichlorophenolindophenol (DCPIP)—supported by experimental data and detailed protocols.
At a Glance: TMPD vs. Alternatives
To facilitate a clear comparison, the following table summarizes the key characteristics and applications of TMPD and its alternatives.
| Indicator | Primary Applications | Mechanism of Action | Known Limitations & Interferences |
| TMPD | Cyclooxygenase (COX) assays, Cytochrome c oxidase (Complex IV) activity | Donates electrons to heme peroxidases and cytochrome c, resulting in its oxidation to a colored radical cation (Wurster's blue). | Susceptible to interference from antioxidants. Not exclusively specific to COX; it's a substrate for most heme peroxidases.[1][2] |
| Methylene Blue | General redox titrations, Mitochondrial function studies | Acts as a redox cycler, accepting and donating electrons within the electron transport chain.[3][4][5] | Requires NADPH for reduction to its active form (leucomethylene blue), limiting its use in systems with G6PD deficiency.[4] Can bypass certain complexes in the electron transport chain.[6] |
| Resazurin (AlamarBlue®) | Cell viability and cytotoxicity assays | Reduced by metabolically active cells to the fluorescent product resorufin (B1680543). | Reduction rate is cell-type dependent and can be affected by high cell density.[7][8] Can induce cellular stress, ROS production, and mitochondrial dysfunction.[9] Susceptible to interference from thiols and carboxylic acids.[10] |
| DCPIP | Photosynthesis research (Photosystem I activity), Vitamin C quantification | Acts as an artificial electron acceptor in the photosynthetic electron transport chain. | Less efficient electron donor than TMPD for Photosystem I. Can be directly reduced by respiratory chain enzymes, underestimating true mitochondrial complex II activity.[11] |
Data Presentation: Quantitative Comparison
While direct head-to-head comparisons across all applications are limited in the literature, the following tables summarize key quantitative parameters for each indicator.
Table 1: Redox Potentials
| Indicator | Redox Potential (E₀' at pH 7) | Reference |
| TMPD | +0.26 V | [12] |
| Methylene Blue | +0.011 V | [13] |
| DCPIP | +0.217 V | [14] |
| Resazurin | -0.051 V | [15] |
Table 2: Common Assay Concentrations and Detection Wavelengths
| Indicator | Typical Assay Concentration | Oxidized Form λmax | Reduced Form |
| TMPD | 0.1 - 1 mM | 610-620 nm (Wurster's blue) | Colorless |
| Methylene Blue | 1 - 10 µM | ~665 nm | Colorless (Leucomethylene blue) |
| Resazurin | 10 - 50 µM | ~600 nm | Resorufin (λex ~560 nm, λem ~590 nm) |
| DCPIP | 50 - 100 µM | ~600 nm | Colorless |
Experimental Protocols
Detailed methodologies for key experiments utilizing TMPD and its alternatives are provided below.
Cyclooxygenase (COX) Activity Assay using TMPD
This protocol is adapted from methods used to screen for COX inhibitors.[1][2]
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Heme (cofactor)
-
COX-1 or COX-2 enzyme
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing Tris-HCl buffer, heme, and the test compound (or vehicle control).
-
Add the COX enzyme to each well and incubate for 5-10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Immediately monitor the appearance of oxidized TMPD (Wurster's blue) by measuring the absorbance at 590-610 nm at regular intervals.
-
The rate of color change is proportional to the peroxidase activity of the COX enzyme.
Cytochrome c Oxidase Activity Assay using TMPD
This protocol measures the activity of Complex IV of the mitochondrial electron transport chain.[16][17]
Materials:
-
Isolated mitochondria or cell suspension
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
Ascorbate (B8700270) (to keep TMPD in a reduced state)
-
TMPD
-
Potassium cyanide (KCN) or Sodium Azide (NaN₃) (inhibitor for control)
-
Oxygen electrode or spectrophotometer
Procedure:
-
Resuspend isolated mitochondria or cells in the phosphate buffer.
-
Add ascorbate and TMPD to the suspension. TMPD will donate electrons to cytochrome c, which is then oxidized by cytochrome c oxidase.
-
Measure the rate of oxygen consumption using an oxygen electrode. The rate of oxygen consumption is proportional to the cytochrome c oxidase activity.
-
Alternatively, monitor the oxidation of reduced cytochrome c spectrophotometrically at 550 nm.
-
As a control, add KCN or NaN₃ to inhibit cytochrome c oxidase and confirm that the measured activity is specific to the enzyme.
Cell Viability Assay using Resazurin
This is a common method to assess cell proliferation and cytotoxicity.[7][18]
Materials:
-
Cells cultured in a 96-well plate
-
Resazurin solution (e.g., 0.1 mg/mL in PBS)
-
Fluorometer or spectrophotometer
Procedure:
-
Culture cells in a 96-well plate with the desired experimental conditions (e.g., treatment with a test compound).
-
Add a sterile solution of resazurin to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell type and density.
-
Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (~570 nm) of the resorufin product.
-
The signal is proportional to the number of metabolically active (viable) cells.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Concluding Remarks
The selection of an appropriate redox indicator is paramount for generating reliable and reproducible experimental data. While TMPD is a valuable tool for specific applications like COX and cytochrome c oxidase assays, its specificity is not absolute. Researchers must be aware of its potential for off-target reactions, particularly with other peroxidases and the influence of antioxidants.
For cell viability studies, Resazurin offers a sensitive, fluorescence-based alternative, but its use requires careful optimization to account for cell-type specific metabolic rates and its own potential to induce cellular stress. Methylene Blue and DCPIP have more niche applications where their specific redox properties are advantageous, but they also come with their own set of limitations.
Ultimately, the choice of redox indicator should be guided by a thorough understanding of the biological system under investigation and the specific question being addressed. Validation with alternative methods and appropriate controls is always recommended to ensure the specificity and accuracy of the results.
References
- 1. Using this compound (TMPD) to assay cyclooxygenase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methylene Blue And Its Impact On Mitochondrial Function, A Deep Dive - Renoja [renoja.com]
- 4. Methylene Blue and Mitochondria: Repair, Cognition, Inflammation — Apex Health & Wellness [apex-healthwellness.com]
- 5. dianarangaves.com [dianarangaves.com]
- 6. droracle.ai [droracle.ai]
- 7. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cellular Stress Induced by Resazurin Leads to Autophagy and Cell Death Via Production of Reactive Oxygen Species and Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetramethyl-p-phenylenediamine oxidase reaction in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redox Titration, Redox Potential, Iodometry, Galvanic Cell, Pharmaceutical Analysis, B.Pharm 1st Semester | PPTX [slideshare.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrochemical recognition and quantification of cytochrome c expression in Bacillus subtilis and aerobe/anaerobe Escherichia coli using N,N,N′,N′-tetramethyl-para-phenylene-diamine (TMPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of the Mitochondrial Respiratory Chain and Oxidative Phosphorylation System using Polarography and Spectrophotometric Enzyme Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Revisiting the Resazurin-Based Sensing of Cellular Viability: Widening the Application Horizon - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of Wurster's blue and other organic radical cations
A Comparative Analysis of Wurster's Blue and Other Organic Radical Cations for Researchers and Drug Development Professionals
This guide provides an objective comparison of the electrochemical and spectroscopic properties of Wurster's blue (N,N,N',N'-tetramethyl-p-phenylenediamine radical cation, TMPD•+) and other notable organic radical cations. The information is intended for researchers, scientists, and drug development professionals working with redox-active organic molecules. All quantitative data is summarized in structured tables, and detailed experimental protocols for key characterization techniques are provided.
Introduction to Organic Radical Cations
Organic radical cations are reactive intermediates that play a crucial role in various chemical and biological processes, including electron transfer reactions and enzymatic catalysis. Their stability and reactivity are highly dependent on their molecular structure. Wurster's blue is a historically significant and relatively stable organic radical cation, making it an important benchmark for comparative studies. This guide explores the properties of Wurster's blue alongside its N,N,N',N'-tetraalkyl-p-phenylenediamine analogs, as well as other classes of organic radical cations like those derived from methylviologen and alkenes.
Comparative Data of Organic Radical Cations
The following tables summarize key electrochemical and spectroscopic data for Wurster's blue and a selection of other organic radical cations. This data is essential for evaluating their potential applications in various fields, including as redox indicators, mediators in electrochemical synthesis, and probes for biological electron transfer.
Electrochemical Properties
Redox potentials are a critical measure of the ease with which a molecule can be oxidized or reduced. The data below, obtained primarily through cyclic voltammetry, is presented against the Ferrocene/Ferrocenium (Fc/Fc+) couple, a standard reference in non-aqueous electrochemistry.
| Compound | First Oxidation Potential (E½ vs Fc/Fc+) (V) | Second Oxidation Potential (E½ vs Fc/Fc+) (V) | Solvent/Electrolyte | Reference |
| Wurster's Blue (TMPD•+) | -0.206 | >0.5 V difference from first oxidation | 0.5 M LiTFSI/MeCN | [1] |
| N,N,N',N'-Tetraethyl-p-phenylenediamine | Reported in comparative studies | Data not readily available in provided abstracts | Acetonitrile | [2] |
| N,N,N',N'-Tetra-n-propyl-p-phenylenediamine | Reported in comparative studies | Data not readily available in provided abstracts | Acetonitrile | [2] |
| Alkene-Derived Radical Cation | -0.37 and -0.62 | Data not readily available in provided abstracts | Not specified | [3] |
| Methylviologen Radical Cation | E½ = -0.57 V (reduction) | E½ = 0.34 V (oxidation) | Not specified | [4] |
Spectroscopic Properties
The UV-Vis absorption maxima (λmax) are indicative of the electronic transitions within the radical cations and are crucial for their detection and quantification. Electron Spin Resonance (ESR) hyperfine coupling constants (a) provide information about the distribution of the unpaired electron within the molecule.
| Compound | λmax (nm) | Solvent | ESR Hyperfine Coupling Constants (a) in MHz (Nucleus) | Reference |
| Wurster's Blue (TMPD•+) | 611 | Aqueous | a(14N) and a(1H) values are extensively studied | [5] |
| N,N,N',N'-Tetraethyl-p-phenylenediamine | Characteristic UV-VIS data reported | Acetonitrile | a(14N) and a(1H) values reported | [2] |
| N,N,N',N'-Tetra-n-propyl-p-phenylenediamine | Characteristic UV-VIS data reported | Acetonitrile | a(14N) and a(1H) values reported | [2] |
| Alkene-Derived Radical Cation | Time-dependent UV-vis study performed | THF | a(14N) = 20.37; a(1H) = 17.47 (2H), 13.17 (1H), 18.69 (3H) | [3] |
| Methylviologen Radical Cation | New absorption bands at 418 and 484 nm upon reduction | Not specified | Not specified in provided abstracts | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the protocols for the synthesis of a common precursor to Wurster's blue and for key analytical techniques used to characterize organic radical cations.
Synthesis of this compound
This procedure describes the synthesis of the neutral precursor to Wurster's blue.[6] The radical cation is typically generated in situ via chemical or electrochemical oxidation.
Materials:
-
p-phenylenediamine
-
Sodium bicarbonate
-
Dimethyl sulfate (B86663)
-
Ice
-
Water
Procedure:
-
In a 2-L three-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine 54 g (0.5 mole) of powdered p-phenylenediamine, 310 g (3.7 moles) of sodium bicarbonate, and 250 ml of water.[6]
-
Maintain the temperature of the solution at 18–22°C using an ice bath.
-
Add 320 ml (3.4 moles) of dimethyl sulfate with stirring over a 30- to 50-minute period.[6]
-
After the addition is complete, continue stirring for 1 hour at 20°C, then for 2 hours at 30°C.
-
Heat the mixture to 65–70°C for 30 minutes to destroy excess dimethyl sulfate.[6]
-
Cool the reaction mixture to 20°C and add 200 ml (3.3 moles) of ethanolamine to decompose the quaternary salts.[6]
-
Heat the mixture to 45–50°C for 90 minutes.
-
Cool the mixture to approximately 20°C, leading to the solidification of the oily product.
-
Filter the solid product by suction, crush any lumps, and wash four times with 50-ml portions of ice water.
-
Dry the product over silica gel in a vacuum to yield white, glistening scales of this compound.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a species in solution.
Apparatus:
-
Potentiostat
-
Electrochemical cell with a three-electrode setup:
-
Working electrode (e.g., glassy carbon)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
-
Inert gas (e.g., argon or nitrogen) for deoxygenation
Procedure:
-
Prepare a solution of the analyte (e.g., 1 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile).
-
Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes.
-
Assemble the electrochemical cell with the three electrodes and the analyte solution.
-
Connect the electrodes to the potentiostat.
-
Set the parameters on the potentiostat software, including the initial potential, vertex potentials, and scan rate (e.g., 100 mV/s).[4]
-
Run the cyclic voltammetry experiment and record the resulting voltammogram (a plot of current vs. potential).
-
If desired, add a drop of a standard reference compound, such as ferrocene, to the solution and repeat the measurement to reference the potentials to the Fc/Fc+ couple.[7]
Electron Spin Resonance (ESR) Spectroscopy
ESR spectroscopy is a technique for studying species that have unpaired electrons, such as organic radical cations.
Apparatus:
-
ESR spectrometer
-
ESR sample tube (e.g., quartz capillary)
-
Method for in situ radical generation (e.g., electrochemical cell within the ESR cavity or chemical oxidation)
Procedure:
-
Prepare a solution of the precursor to the radical cation in a suitable solvent.
-
Generate the radical cation in situ. For chemical oxidation, a suitable oxidizing agent (e.g., lead dioxide) can be used.[4] For electrochemical generation, a specialized electrochemical ESR cell is required.
-
Transfer the solution containing the radical cation to an ESR sample tube.
-
Place the sample tube into the ESR spectrometer's resonant cavity.
-
Tune the spectrometer and set the experimental parameters, including the microwave frequency and power, magnetic field sweep range, and modulation amplitude.
-
Acquire the ESR spectrum.
-
The resulting spectrum can be simulated to determine the hyperfine coupling constants.[3]
Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of organic radical cations and the redox behavior of Wurster's blue.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Captodative Approach to Stable Nitrogen-Centered Radicals, Anions, and Cations Exhibiting Near-Infrared Electrochromism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride [himedialabs.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Correlating TMPD Oxidase Results with 16S rRNA Sequencing for Bacterial Identification
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of bacterial species is a cornerstone of microbiology, with profound implications for research, clinical diagnostics, and the development of new therapeutics. For decades, phenotypic methods, such as the N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) oxidase test, have been workhorses in the laboratory. However, the advent of genotypic techniques, particularly 16S ribosomal RNA (rRNA) gene sequencing, has revolutionized bacterial identification, offering a more accurate and objective approach. This guide provides a comprehensive comparison of these two methods, supported by experimental data, to aid researchers in interpreting their results and selecting the most appropriate identification strategy.
At a Glance: TMPD Oxidase Test vs. 16S rRNA Sequencing
| Feature | TMPD Oxidase Test | 16S rRNA Sequencing |
| Principle | Detects the presence of the enzyme cytochrome c oxidase, a component of the respiratory chain in some bacteria. | Determines the nucleotide sequence of the 16S rRNA gene, a highly conserved gene in bacteria with variable regions that are species-specific. |
| Methodology | A reagent (TMPD) is applied to a bacterial colony; a color change to dark purple or blue indicates a positive result. | DNA is extracted, the 16S rRNA gene is amplified via PCR, the amplified product is sequenced, and the sequence is compared to a database for identification. |
| Turnaround Time | Rapid (seconds to minutes). | Longer (hours to days). |
| Accuracy | Generally lower, prone to false positives/negatives and subjective interpretation. | Considered the "gold standard" for bacterial identification due to its high accuracy and objectivity.[1] |
| Cost | Low. | Higher, though costs are decreasing. |
| Identifiable Range | Limited to differentiating certain groups of bacteria (e.g., Enterobacteriaceae from Pseudomonadaceae).[2] | Can identify a broad range of bacteria, including those that are difficult to culture or phenotypically aberrant.[3] |
| Data Output | Qualitative (positive/negative/variable). | Quantitative (sequence data) and phylogenetic information. |
The Underlying Science: A Deeper Dive
The TMPD oxidase test is a biochemical assay that identifies bacteria possessing cytochrome c oxidase. This enzyme is a terminal component of the electron transport chain in many aerobic and facultative anaerobic bacteria. The test reagent, TMPD, acts as an artificial electron donor, and in the presence of cytochrome c oxidase and atmospheric oxygen, it is oxidized to form the colored compound indophenol (B113434) blue. A positive result, therefore, suggests the presence of this specific metabolic pathway.
In contrast, 16S rRNA sequencing is a genotypic method that directly examines the genetic blueprint of a bacterium. The 16S rRNA gene is an ideal molecular marker because it is present in all bacteria and contains both highly conserved regions, useful for designing universal PCR primers, and hypervariable regions that accumulate mutations over time, providing species-specific signatures.[4] By sequencing this gene and comparing it to extensive databases of known bacterial sequences, a highly accurate and specific identification can be achieved.
Experimental Data: Concordance and Discordance
While the TMPD oxidase test can be a useful presumptive tool, studies have consistently demonstrated the superior accuracy of 16S rRNA sequencing. Phenotypic tests, including the oxidase test, are susceptible to variations in culture conditions, the age of the colony, and the presence of interfering substances, which can lead to misidentification.
A study evaluating the identification of gram-negative, oxidase-positive rods from cystic fibrosis patients found a significant discrepancy between a commercial biochemical identification system (API 20NE), which includes an oxidase test, and 16S rRNA sequencing. The study reported that the biochemical system correctly identified only 15 out of 88 (17%) isolates when compared to the genotypic method.[5] This highlights the high potential for misidentification when relying solely on phenotypic characteristics.
Another study focusing on Bacteroides species, which are typically oxidase-negative, compared a short biochemical identification scheme with 16S rRNA gene sequencing. The results showed a concordance rate of 74.5% between the two methods, meaning that 25.5% of the isolates were misidentified by the biochemical tests.[6]
These studies underscore the importance of using a genotypic method like 16S rRNA sequencing for definitive identification, especially for clinically significant or phenotypically unusual isolates.
Table 1: Concordance Rates Between Phenotypic Methods (including oxidase test) and 16S rRNA Sequencing
| Bacterial Group | Phenotypic Method | Number of Isolates | Concordance with 16S rRNA Sequencing | Reference |
| Gram-Negative, Oxidase-Positive Rods | API 20NE | 88 | 17% | [5] |
| Bacteroides Species | Short Biochemical Scheme | 231 | 74.5% | [6] |
| Nontuberculous Mycobacteria | Conventional Biochemical Tests | 82 | 35% | [7] |
Case Studies in Misidentification
Several documented cases highlight how reliance on conventional methods, including the oxidase test, can lead to erroneous bacterial identification, with potential impacts on clinical management. In one report, three bacterial isolates from patients with endocarditis were initially misidentified using conventional methods. Subsequent 16S rRNA gene sequencing revealed the correct identities as Enterococcus faecalis, Cardiobacterium valvarum, and Streptococcus mutans, which are more commonly associated with endocarditis than the initially identified species.[8][9][10]
Experimental Protocols
TMPD Oxidase Test (Filter Paper Method)
-
Preparation: A small piece of filter paper is placed in a sterile petri dish and moistened with a few drops of freshly prepared 1% TMPD reagent.
-
Inoculation: A sterile wooden applicator stick or platinum loop is used to pick a well-isolated colony from a fresh (18-24 hour) culture.
-
Application: The colony is smeared onto the reagent-impregnated filter paper.
-
Observation: The development of a dark purple or blue color within 10-20 seconds is interpreted as a positive result. The absence of a color change or a change occurring after 20 seconds is considered a negative result.
Note: It is crucial to use colonies from non-selective media that do not contain excess sugars, as this can inhibit the oxidase reaction. The use of nichrome or other iron-containing loops can lead to false-positive results.
16S rRNA Gene Sequencing Workflow
-
DNA Extraction: Genomic DNA is isolated from a pure bacterial culture using a commercial extraction kit.
-
PCR Amplification: The 16S rRNA gene is amplified using universal primers that target the conserved regions of the gene. The polymerase chain reaction (PCR) creates millions of copies of the gene.
-
PCR Product Purification: The amplified PCR product is purified to remove primers, dNTPs, and other components of the PCR mixture.
-
Sequencing: The purified PCR product is sequenced using methods like Sanger sequencing or next-generation sequencing.
-
Data Analysis: The resulting DNA sequence is compared to a comprehensive database of known 16S rRNA gene sequences (e.g., GenBank, Ribosomal Database Project) using bioinformatics tools like BLAST.
-
Identification: The bacterial species is identified based on the percentage of sequence similarity to reference strains in the database.
Visualizing the Workflow
Caption: A comparative workflow for bacterial identification using phenotypic and genotypic methods.
Logical Pathway for Interpretation
Caption: A logical pathway for interpreting and correlating TMPD oxidase and 16S rRNA sequencing results.
Conclusion
The TMPD oxidase test remains a rapid and inexpensive preliminary test in the microbiology laboratory. However, its reliance on a single phenotypic characteristic makes it prone to errors and limits its discriminatory power. For definitive and accurate bacterial identification, 16S rRNA gene sequencing is the undisputed gold standard.[1] It provides an objective, genotype-based identification that is not influenced by culture conditions or phenotypic variability. For researchers, scientists, and drug development professionals, understanding the strengths and limitations of both methods is crucial for generating reliable data and making informed decisions. In cases of ambiguous or unexpected phenotypic results, or when precise identification is paramount, 16S rRNA sequencing should be the method of choice.
References
- 1. wjcmpr.org [wjcmpr.org]
- 2. researchgate.net [researchgate.net]
- 3. Impact of 16S rRNA Gene Sequence Analysis for Identification of Bacteria on Clinical Microbiology and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How 16S rRNA Sequencing Helps Identify Bacterial Identification [uncoded.in]
- 5. Superiority of Molecular Techniques for Identification of Gram-Negative, Oxidase-Positive Rods, Including Morphologically Nontypical Pseudomonas aeruginosa, from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 16S rRNA Sequencing and Reevaluation of a Short Biochemical Scheme for Identification of Clinically Significant Bacteroides Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conventional Methods versus 16S Ribosomal DNA Sequencing for Identification of Nontuberculous Mycobacteria: Cost Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Scholars@Duke publication: The role of 16S rRNA gene sequencing in identification of microorganisms misidentified by conventional methods. [scholars.duke.edu]
Safety Operating Guide
Personal protective equipment for handling N,N,N',N'-Tetramethyl-P-phenylenediamine
Essential Safety and Handling Guide for N,N,N',N'-Tetramethyl-P-phenylenediamine
This guide provides crucial safety, handling, and disposal protocols for this compound and its common salt form, this compound dihydrochloride. Adherence to these procedures is vital for ensuring laboratory safety.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Key risks associated with this chemical include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation: Can cause serious damage and irritation to the eyes.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3]
-
Harmful if Swallowed or Inhaled: The substance may be harmful if ingested or if its dust is inhaled.[5][6]
-
Combustion Hazards: When heated or in a fire, it can release toxic fumes and gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3][5] The accumulation of fine dust may also lead to a risk of dust explosion.[1]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical line of defense against exposure. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | Safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3][7] | Protects against splashes and airborne dust particles. Always ensure a snug fit. |
| Skin Protection | Chemical-resistant gloves (tested to EN 374 standard).[1][7] | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves according to regulations.[4][7] |
| Body Protection | A lab coat or other protective clothing. | Prevents contamination of personal clothing. Contaminated clothing should be removed immediately and washed before reuse. |
| Respiratory Protection | A NIOSH-approved or EN 143 compliant P2 particulate filter respirator.[1][8] | Required when working in areas with poor ventilation or when dust formation is likely.[1] |
Operational and Disposal Plan
A systematic approach to handling and disposal minimizes risks and ensures regulatory compliance.
Experimental Workflow Diagram
The following diagram outlines the complete workflow for safely managing this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Protocol
1. Pre-Operational Safety Checks:
-
Ventilation: Always handle this chemical in a well-ventilated area. The use of a chemical fume hood or local exhaust ventilation is strongly recommended to control dust.[1][7]
-
Emergency Readiness: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[6]
-
Hygiene: Keep away from food, drink, and animal feed. Do not eat, drink, or smoke in the designated work area.[2]
2. Chemical Handling:
-
Avoid Dust: Take precautions to avoid the formation of dust during handling.[1][7]
-
Prevent Contact: Avoid all direct contact with the substance, including skin and eye contact, and inhalation of dust.[5][7]
-
Storage: Keep the container tightly closed and store it in a cool, dry place away from incompatible materials like strong oxidizing agents.[7]
3. Spill Management:
-
Minor Spills: For small spills, first remove all sources of ignition.[9] Carefully dampen the solid material with 60-70% ethanol and transfer it to a suitable, labeled container for disposal.[9] Clean the spill area with absorbent paper dampened with ethanol, followed by a thorough wash with soap and water.[9]
-
Major Spills: In the event of a large spill, evacuate the area immediately.[5][7] Alert your institution's emergency responders or Environmental Health and Safety (EHS) office.[5]
Disposal Plan
Proper disposal is mandatory to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: this compound and its container must be treated as hazardous waste.[5]
-
Collection: Collect waste chemical and any contaminated materials (e.g., gloves, absorbent paper) in suitable, closed, and clearly labeled containers.[7]
-
Procedure: Do not mix with other waste streams.[4] All waste must be handled and disposed of in accordance with all applicable local, state, and federal regulations.[5] Do not allow the chemical or its wash water to enter drains or waterways.[5][7] Consult your institution's EHS department for specific disposal procedures.
References
- 1. carlroth.com [carlroth.com]
- 2. himediadownloads.com [himediadownloads.com]
- 3. fishersci.es [fishersci.es]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. This compound | C10H16N2 | CID 7490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
